NR-V04
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C62H87N5O11S |
|---|---|
分子量 |
1110.4 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H87N5O11S/c1-38-44-16-17-48-60(9,45(44)33-47(69)51(38)71)21-23-62(11)49-34-59(8,19-18-58(49,7)20-22-61(48,62)10)56(74)63-24-25-75-26-27-76-28-29-77-30-31-78-36-50(70)66-53(57(4,5)6)55(73)67-35-43(68)32-46(67)54(72)65-39(2)41-12-14-42(15-13-41)52-40(3)64-37-79-52/h12-17,33,37,39,43,46,49,53,68,71H,18-32,34-36H2,1-11H3,(H,63,74)(H,65,72)(H,66,70)/t39-,43+,46-,49+,53+,58+,59+,60-,61+,62-/m0/s1 |
InChI 键 |
GAZVCLAVEAXIQM-ZVXNWPGJSA-N |
产品来源 |
United States |
Foundational & Exploratory
NR-V04: A Novel Proteolysis-Targeting Chimera for Cancer Immunotherapy
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). By targeting NR4A1, a key regulator of the tumor microenvironment (TME), this compound represents a promising new strategy in cancer immunotherapy.[1][2][3][4][5]
Core Mechanism: PROTAC-Mediated Degradation of NR4A1
This compound is a heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-proteasome system.[6][7] It is composed of a ligand that binds to NR4A1 (celastrol) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8] This dual-binding capacity facilitates the formation of a ternary complex between NR4A1 and VHL.[6][7]
Once this complex is formed, the VHL E3 ligase ubiquitinates NR4A1, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple NR4A1 proteins, leading to potent and sustained target suppression.[2][6]
The proteasome-dependent degradation of NR4A1 by this compound has been experimentally confirmed. Treatment of cancer cells with the proteasome inhibitor MG132 effectively blocks this compound-induced NR4A1 degradation.[1][6] Similarly, co-treatment with a VHL ligand (VHL-032) competitively inhibits the binding of this compound to VHL, thereby preventing NR4A1 degradation.[6]
Downstream Effects on the Tumor Microenvironment
The degradation of NR4A1 by this compound leads to a significant modulation of the tumor microenvironment (TME), shifting it from an immunosuppressive to an anti-tumor state.[1][2][6][9][10]
Key immunological changes observed following this compound treatment include:
-
Induction of Tumor-Infiltrating B cells (TI-B cells): this compound treatment significantly increases the population of B cells within the tumor.[1][2][6]
-
Increase in Effector Memory CD8+ T cells (Tem): The compound promotes the expansion of cytotoxic CD8+ T cells with a memory phenotype, which are crucial for long-term anti-tumor immunity.[1][2]
-
Reduction of Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs): this compound decreases the number of m-MDSCs, a cell type known to suppress T cell activity and promote tumor growth.[1][2][6]
These changes collectively contribute to a robust anti-tumor immune response, leading to tumor growth inhibition and, in some cases, complete tumor eradication in preclinical models.[1][2][4][6]
Quantitative Data
The potency of this compound in degrading NR4A1 has been quantified in various human melanoma cell lines.
| Cell Line | DC50 (50% Degradation Concentration) |
| CHL-1 | 228.5 nM[1][6] |
| A375 | 518.8 nM[1][6] |
Experimental Protocols
Confirmation of Proteasome-Dependent Degradation
Objective: To verify that this compound-mediated degradation of NR4A1 occurs via the proteasome.
Methodology:
-
Culture CHL-1 cells to the desired confluency.
-
Pre-treat the cells with the proteasome inhibitor MG132 (0.5 µM) for 10 minutes.
-
Treat the cells with either DMSO (vehicle control) or this compound (500 nM) for 16 hours.
-
Lyse the cells and perform immunoblotting to assess the protein levels of NR4A1.
Expected Outcome: Pre-treatment with MG132 is expected to rescue the NR4A1 protein levels that would otherwise be reduced by this compound treatment, confirming the involvement of the proteasome.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. oncozine.com [oncozine.com]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances and challenges in cancer immunotherapy: mechanisms, clinical applications, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances and challenges in cancer immunotherapy: mechanisms, clinical applications, and future directions [frontiersin.org]
NR-V04: A First-in-Class Antitumoral PROTAC Targeting NR4A1 for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NR-V04 is a novel, first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1] This technical whitepaper provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies. This compound represents a promising new modality in cancer immunotherapy by effectively remodeling the tumor microenvironment (TME) to elicit a robust anti-tumor immune response. In preclinical models of melanoma and colon cancer, this compound has demonstrated significant tumor growth inhibition and, in some cases, complete tumor eradication.[1] This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the advancement of PROTAC-based cancer therapies.
Introduction: Targeting the Undruggable with PROTACs
The PROTAC technology offers a novel therapeutic strategy by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. This approach is particularly promising for targeting proteins that have been historically considered "undruggable."
NR4A1 is a transcription factor that plays a critical role in suppressing the immune system's ability to fight cancer.[2] It is overexpressed in various immune cells within the TME, where it contributes to an immunosuppressive landscape. By targeting NR4A1 for degradation, this compound aims to "release the brakes" on the immune system, allowing it to mount an effective attack against cancerous cells.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to NR4A1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between NR4A1 and VHL, leading to the polyubiquitination of NR4A1 and its subsequent degradation by the proteasome.
The degradation of NR4A1 by this compound initiates a cascade of events within the tumor microenvironment, leading to a more favorable anti-tumor immune landscape. The key mechanistic effects are:
-
Induction of Tumor-Infiltrating B cells: this compound treatment leads to a significant increase in the population of B cells within the tumor.[1]
-
Enhancement of Effector Memory CD8+ T cells: The PROTAC promotes the accumulation of effector memory CD8+ T cells, which are crucial for a sustained anti-tumor response.[1]
-
Reduction of Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs): this compound decreases the number of m-MDSCs, a cell type known to suppress T cell and B cell function.[3]
This multifaceted modulation of the TME distinguishes this compound from many existing immunotherapies that often target a single cell type.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of NR4A1 in various human and mouse cancer cell lines.
| Cell Line | Cancer Type | DC50 (nM) for NR4A1 Degradation | Reference |
| CHL-1 | Human Melanoma | 228.5 | [4] |
| A375 | Human Melanoma | 518.8 | [4] |
| WM164 | Human Melanoma | Data not quantified | [5] |
| M229 | Human Melanoma | Data not quantified | [5] |
| SM1 | Mouse Melanoma | Data not quantified | [5] |
| SW1 | Mouse Melanoma | Data not quantified | [5] |
In Vivo Efficacy
In vivo studies in mouse models of melanoma and colon cancer have shown significant anti-tumor activity of this compound.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| B16F10 | Mouse Melanoma | 1.8 mg/kg, intraperitoneal, every 4 days | Significant tumor growth inhibition | |
| YUMM1.7 | Mouse Melanoma | 1.8 mg/kg, intraperitoneal, every 4 days | Significant tumor growth inhibition and eradication in a subset of mice | |
| MC38 | Mouse Colon Adenocarcinoma | 1.8 mg/kg, intraperitoneal, every 4 days | Significant tumor growth inhibition |
Pharmacokinetics
Pharmacokinetic studies in wild-type mice have demonstrated that this compound possesses favorable drug-like properties.
| Parameter | Value | Unit | Route of Administration | Reference |
| Cmax | 150.3 | ng/mL | Intraperitoneal | |
| Tmax | 0.25 | h | Intraperitoneal | |
| AUC (0-last) | 285.4 | h*ng/mL | Intraperitoneal | |
| Half-life (t1/2) | 2.8 | h | Intraperitoneal |
Pharmacodynamics
This compound treatment leads to sustained degradation of NR4A1 in tumors in vivo. Immunoblot analysis of tumor lysates from MC38 tumor-bearing mice treated with this compound showed significant NR4A1 degradation starting from day 1 and persisting for at least 3 days after the last dose.
Modulation of the Tumor Microenvironment
Flow cytometry analysis of the tumor microenvironment in preclinical models revealed the following changes upon this compound treatment:
| Immune Cell Population | Change in B16F10 Melanoma Model | Change in YUMM1.7 Melanoma Model | Reference |
| Tumor-Infiltrating B cells | Increased | Increased | |
| Effector Memory CD8+ T cells | Increased | Not reported | |
| Monocytic MDSCs (in tumor) | Decreased | Not reported | |
| Monocytic MDSCs (in blood) | Decreased | Not reported |
Experimental Protocols
In Vitro NR4A1 Degradation Assay
Objective: To determine the concentration-dependent degradation of NR4A1 by this compound in cancer cell lines.
Methodology:
-
Cell Culture: Human melanoma cell lines (CHL-1, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 16 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against NR4A1 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The percentage of NR4A1 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the NR4A1-NR-V04-VHL ternary complex.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing FLAG-tagged NR4A1.
-
Treatment: Transfected cells are pre-treated with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex. Subsequently, the cells are treated with this compound or a vehicle control.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated magnetic beads to pull down FLAG-NR4A1 and its interacting proteins.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Immunoblotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and immunoblotted with antibodies against FLAG (for NR4A1) and VHL. The presence of VHL in the anti-FLAG immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are subcutaneously inoculated with a murine cancer cell line (e.g., B16F10 melanoma or MC38 colon adenocarcinoma).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered intraperitoneally at a specified dose and schedule (e.g., 1.8 mg/kg every 4 days).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in mean tumor volume between the treated and control groups. Animal body weight is also monitored as an indicator of toxicity.
Immune Cell Profiling of the Tumor Microenvironment
Objective: To characterize the changes in immune cell populations within the tumor following this compound treatment.
Methodology:
-
Tumor Dissociation: At the end of the in vivo efficacy study, tumors are harvested and mechanically and enzymatically dissociated into a single-cell suspension.
-
Flow Cytometry Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, Gr-1, F4/80).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is analyzed using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to enhanced antitumor immunity.
Caption: Preclinical experimental workflow for the evaluation of this compound.
Conclusion
This compound is a pioneering antitumoral PROTAC that validates NR4A1 as a compelling target for cancer immunotherapy. Its ability to induce the degradation of NR4A1 leads to a profound and favorable remodeling of the tumor microenvironment, characterized by an influx of anti-tumor immune cells and a reduction in suppressive cell populations. The robust preclinical data, including significant tumor growth inhibition and a favorable pharmacokinetic profile, strongly support the continued development of this compound and other NR4A1-targeting degraders as a novel therapeutic strategy for a range of cancers. This technical guide provides a foundational resource for the scientific community to further explore and build upon the potential of this innovative approach to cancer treatment.
References
- 1. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncozine.com [oncozine.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the role of NR4A1 in cancer immunotherapy
An In-Depth Technical Guide to the Role of NR4A1 in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor NR4A1, also known as Nur77 or TR3, has emerged as a critical regulator of immune cell function within the tumor microenvironment (TME). Its expression and activity are intricately linked to the modulation of both innate and adaptive immunity, often contributing to immune evasion and therapeutic resistance. NR4A1's context-dependent role, acting as a key driver of T cell exhaustion while also influencing the function of macrophages, dendritic cells, and natural killer cells, makes it a compelling target for novel cancer immunotherapies. This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and therapeutic strategies centered on NR4A1. It includes summaries of key quantitative data, detailed experimental protocols for studying NR4A1 function, and visual representations of its core signaling pathways to aid in research and development.
The Multifaceted Role of NR4A1 in Immune Regulation
NR4A1 is an immediate-early gene and a member of the nuclear receptor subfamily 4 group A, which also includes NR4A2 (Nurr1) and NR4A3 (Nor-1). These transcription factors are considered "orphan" receptors as their endogenous ligands have not been definitively identified, meaning their activity is primarily regulated at the level of expression and post-translational modification.[1] Within the TME, persistent antigen exposure and inflammatory signals lead to sustained NR4A1 expression in various immune cells, fundamentally altering their function.[2]
T Cells: A Master Regulator of Exhaustion
Perhaps the most well-characterized role of NR4A1 in cancer immunology is its function as a key driver of T cell exhaustion.
-
CD8+ T Cells: In tumor-infiltrating lymphocytes (TILs), chronic T cell receptor (TCR) signaling induces high levels of NR4A1.[3] NR4A1 then initiates a transcriptional program that leads to the exhausted phenotype, characterized by high expression of inhibitory receptors like PD-1, TIM-3, and LAG-3, and a corresponding decrease in effector cytokine production (e.g., IFN-γ, TNF-α).[4] Mechanistically, NR4A1 antagonizes the function of the transcription factor AP-1, repressing effector gene expression, while also promoting the expression of genes associated with tolerance.[5][6] Deletion of NR4A1 in tumor-specific CD8+ T cells enhances their anti-tumor activity, reduces the expression of exhaustion markers, and improves tumor control.[4][5]
-
Regulatory T cells (Tregs): Tumor-infiltrating Tregs rely on NR4A family members for their immunosuppressive function.[3][7] NR4A1 expression in Tregs is associated with enhanced suppressive capabilities. Inhibition of NR4A1 can decrease the suppressive function of Tregs, in part by reducing the expression of molecules like CTLA4.[2]
Natural Killer (NK) Cells
In the TME, particularly in cancers like hepatocellular carcinoma (HCC), tumor-associated NK cells exhibit high levels of NR4A1 expression.[2][8] This overexpression drives NK cell dysfunction and exhaustion, suppressing their cytotoxic capabilities and IFN-γ production.[2][9] The mechanism involves NR4A1 mediating dysfunction through the IFN-γ/p-STAT1/IRF1 signaling pathway.[9] Consequently, knockout of NR4A1 in NK cells can restore their anti-tumor functions and enhance the efficacy of checkpoint blockade therapies.[9]
Myeloid Cells: A Context-Dependent Modulator
NR4A1's role in myeloid cells, including macrophages and dendritic cells, is highly dependent on the cellular and tumor context.
-
Macrophages: NR4A1 is crucial for the differentiation and survival of certain monocyte subsets and can influence macrophage polarization.[2] In some contexts, such as colon adenocarcinoma, NR4A1 expression in M2-like macrophages is a positive prognostic factor.[2][8] However, in other settings, the absence of NR4A1 in TME macrophages can promote the production of pro-inflammatory cytokines like TNF-α, which can paradoxically stimulate cancer cell invasion.[10] Loss of NR4A1 in macrophages can also lead to the upregulation of a broad pro-inflammatory gene program.[11]
-
Dendritic Cells (DCs): NR4A1 acts as a negative regulator of DC activation. Deficiency of NR4A1 in DCs leads to increased production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12, resulting in heightened T cell activation.[2] Recent studies show that lactate (B86563) in the TME induces NR4A1 expression in DCs via an SREBP2-dependent mechanism, promoting a tolerogenic DC phenotype that impairs CD8+ T cell activation and promotes Treg development.[6]
Core Signaling Pathways and Mechanisms
NR4A1 exerts its influence through complex transcriptional and non-genomic mechanisms. Understanding these pathways is key to developing effective therapeutic strategies.
Transcriptional Regulation of T Cell Exhaustion
Continuous TCR signaling in the TME leads to the activation of transcription factors like NFAT, which in turn drive the expression of NR4A1. NR4A1 then translocates to the nucleus and directly binds to the regulatory regions of genes associated with T cell function. It often co-localizes with AP-1 binding sites, where it acts as a repressor, shutting down the expression of genes essential for T cell effector function.
Regulation of PD-L1 Expression
NR4A1 can promote immune evasion by upregulating the expression of the immune checkpoint ligand PD-L1 on tumor cells. It forms a complex with the transcription factor Sp1, which then binds to the GC-rich promoter region of the CD274 (PD-L1) gene, driving its transcription. This provides a direct mechanism by which NR4A1 contributes to an immunosuppressive TME.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies, highlighting the potential of targeting NR4A1.
Table 1: Efficacy of NR4A1-Targeting Compounds
| Compound Type | Compound Name | Target Cell Line | Potency Metric | Value | Reference |
|---|---|---|---|---|---|
| PROTAC Degrader | NR-V04 | CHL-1 (Melanoma) | DC₅₀ | 228.5 nM | [12][13] |
| PROTAC Degrader | This compound | A375 (Melanoma) | DC₅₀ | 518.8 nM | [12][13] |
| Antagonist | 3-bromo-5-methoxy CDIM | MDA-MB-231 (Breast) | KD | ≤ 3.1 µM | [2][14] |
| Antagonist | 3-chloro-5-trifluoromethoxy CDIM | SKBR3 (Breast) | KD | ≤ 3.1 µM | [2][14] |
| Antagonist | 3,5-disubstituted CDIMs | MDA-MB-231 Xenograft | Tumor Growth Inhibition | <1 mg/kg/day |[2] |
Table 2: Effects of NR4A1 Deletion/Inhibition on Anti-Tumor Immunity
| Model System | Immune Cell Type | Effect of NR4A1 Deletion/Inhibition | Quantitative Change | Reference |
|---|---|---|---|---|
| E.G7 Tumor-bearing Mice | CD8+ TILs | Increased IFNγ Production | ~2x increase in IFNγ+ cells | [5] |
| MC38 Tumor Model (Mice) | Overall Immunity | Reduced Tumor Growth | ~80% reduction in tumor volume at day 25 | [3][7] |
| B16F10 Tumor Model (Mice) | Overall Immunity | Reduced Tumor Growth | ~60% reduction in tumor volume at day 19 | [3][7] |
| LPS-stimulated Rat Macrophages | Macrophages | Upregulation of Tnfa mRNA | ~4-fold increase | [11] |
| LPS-stimulated Rat Macrophages | Macrophages | Upregulation of Il-6 mRNA | ~10-fold increase | [11] |
| 4T1 Tumor Model (Mice) | B Cells / MDSCs | Increased Tumor-Infiltrating B cells, Decreased m-MDSCs | Not specified |[7][12] |
Therapeutic Strategies
Targeting the NR4A1 signaling axis represents a promising avenue for cancer immunotherapy. Several strategies are under investigation.
-
NR4A1 Antagonists: Small molecules, such as bis-indole derived compounds (CDIMs), can bind to NR4A1 and act as antagonists.[2] These compounds have been shown to inhibit NR4A1-dependent pro-oncogenic pathways, decrease the expression of genes like PD-L1, and inhibit tumor growth in preclinical models.[2][15]
-
NR4A1 Degraders (PROTACs): A highly innovative approach involves the use of Proteolysis-Targeting Chimeras (PROTACs). These are bifunctional molecules that bring NR4A1 into close proximity with an E3 ubiquitin ligase (e.g., VHL), leading to the ubiquitination and subsequent proteasomal degradation of NR4A1.[12][13] The PROTAC this compound has been shown to effectively degrade NR4A1, leading to robust anti-tumor responses by remodeling the immune landscape within the TME.[3][12]
Key Experimental Protocols
Reproducible and robust methodologies are essential for studying NR4A1. Below are detailed protocols for key experimental techniques.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for NR4A1
This protocol is adapted from methodologies used to map NR4A1 binding sites in T cells.[5][16]
-
Cell Preparation & Cross-linking:
-
Harvest 10-20 million T cells per immunoprecipitation (IP).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells in a suitable lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).
-
Isolate nuclei and resuspend in a shearing buffer (e.g., containing SDS and EDTA).
-
Shear chromatin to an average size of 200-500 bp using a sonicator (e.g., Bioruptor). Verify fragment size on an agarose (B213101) gel.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an anti-NR4A1 antibody (or an IgG control).
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO₃ and SDS).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq ChIP Sample Prep Kit) according to the manufacturer's protocol. This involves end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification to generate sufficient library material.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).
-
-
Data Analysis:
-
Align sequence reads to the reference genome (e.g., mm10 for mouse).
-
Perform peak calling using software like MACS2 to identify regions of NR4A1 enrichment compared to the input control.
-
Use motif analysis tools (e.g., HOMER) to identify consensus binding sequences within the called peaks.[16]
-
CRISPR/Cas9-mediated Knockout of NR4A1 in NK Cells
This protocol provides a framework for generating NR4A1 knockout in primary human NK cells using ribonucleoprotein (RNP) delivery.[9][17][18]
-
sgRNA Design and RNP Formulation:
-
Design 2-3 single guide RNAs (sgRNAs) targeting a constitutive early exon of the NR4A1 gene using a design tool (e.g., CHOPCHOP, Synthego).
-
Synthesize or purchase high-purity, chemically modified sgRNAs.
-
Formulate RNP complexes by incubating the sgRNAs with recombinant Cas9 protein (e.g., at a 1:1 molar ratio) at room temperature for 15-20 minutes.
-
-
Primary NK Cell Preparation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit (e.g., EasySep Human NK Cell Isolation Kit).
-
Activate and expand NK cells for 3-4 days in a specialized medium (e.g., ImmunoCult™ NK Cell Expansion Medium) on plates pre-coated with an expansion coating material.
-
-
Electroporation (Nucleofection):
-
Harvest the activated NK cells and count them. Resuspend 2-4 million cells per reaction in a nucleofection buffer (e.g., Lonza P3 Primary Cell Buffer).
-
Add the pre-formulated NR4A1-targeting RNP complexes to the cell suspension.
-
Transfer the mixture to a nucleofection cuvette or strip.
-
Electroporate the cells using a pre-optimized program for human NK cells (e.g., Lonza 4D-Nucleofector program CA-138 or EN-138).[18][19]
-
-
Post-Electroporation Culture and Validation:
-
Immediately after electroporation, add pre-warmed culture medium and allow cells to recover for 15 minutes in the incubator.
-
Transfer cells to a culture plate and continue expansion.
-
After 48-72 hours, harvest a portion of the cells to assess editing efficiency.
-
Validation: Use PCR to amplify the targeted genomic region, followed by Sanger sequencing and analysis using a tool like TIDE or ICE to quantify the percentage of insertions/deletions (indels). Alternatively, assess loss of NR4A1 protein expression via Western blot or intracellular flow cytometry.
-
Experimental Workflow for PROTAC-mediated Degradation
This workflow outlines the key steps to characterize an NR4A1-targeting PROTAC like this compound.[12][13][20]
Conclusion and Future Directions
NR4A1 stands at a critical nexus of cancer immunology, acting as a potent brake on anti-tumor immunity, particularly through its role in T cell exhaustion. Its multifaceted functions across different immune lineages underscore its importance as a high-value therapeutic target. The development of novel therapeutic modalities, especially potent and specific degraders like PROTACs, offers a promising path to overcoming immune suppression within the TME.
Future research should focus on elucidating the cell-type-specific functions of NR4A1 across a wider range of cancers, identifying potential biomarkers to predict response to NR4A1-targeted therapies, and exploring combination strategies, for instance, with existing checkpoint inhibitors, to achieve synergistic and durable anti-tumor responses. A deeper understanding of the upstream regulatory networks that control NR4A1 expression will be crucial for designing the next generation of immunotherapies.
References
- 1. Nuclear receptor 4A1 - Wikipedia [en.wikipedia.org]
- 2. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. NR4A Gene Expression Is Dynamically Regulated in the Ventral Tegmental Area Dopamine Neurons and Is Related to Expression of Dopamine Neurotransmission Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide analysis identifies NR4A1 as a key mediator of T cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide analysis identifies NR4A1 as a key mediator of T cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Nur77 and PPARγ regulate transcription and polarization in distinct subsets of M2-like reparative macrophages during regenerative inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Susceptibility and Loss of Nr4a1 Enhances Macrophage-Mediated Renal Injury in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for genomic editing in human resting primary NK cells and NK-92 cells via CRISPR-Cas9 ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. knowledge.lonza.com [knowledge.lonza.com]
- 20. benchchem.com [benchchem.com]
NR-V04 PROTAC: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, components, and mechanism of action of the NR-V04 PROTAC (Proteolysis Targeting Chimera), a novel degrader of the nuclear receptor subfamily 4 group A member 1 (NR4A1). This compound represents a promising strategy for cancer immunotherapy by targeting the tumor microenvironment.
Core Structure and Components
The this compound PROTAC is a bifunctional molecule meticulously designed to induce the degradation of the NR4A1 protein.[1][2] Its architecture consists of three key components connected by chemical linkers: a ligand that binds to the target protein (NR4A1), a linker moiety, and a ligand that recruits an E3 ubiquitin ligase.[3]
-
Target Ligand (Warhead): The this compound PROTAC utilizes a derivative of Celastrol as its warhead to bind to the NR4A1 protein.[1] Celastrol itself has a moderate binding affinity for NR4A1, making it a suitable starting point for a PROTAC.[2]
-
Linker: A polyethylene (B3416737) glycol (PEG)-based linker, specifically a 4-PEG linker, connects the target ligand to the E3 ligase ligand.[4][5] The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.
-
E3 Ligase Ligand: this compound incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This component is responsible for hijacking the cell's natural protein disposal machinery.
The overall structure can be conceptualized as: [NR4A1 Ligand (Celastrol-based)] - [4-PEG Linker] - [VHL E3 Ligase Ligand] .
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the NR4A1 protein and the VHL E3 ligase.[5] This proximity leads to the polyubiquitination of NR4A1 by the E3 ligase, marking it for degradation by the proteasome.[4][5] This targeted degradation of NR4A1 has been shown to modulate the tumor microenvironment, enhancing anti-cancer immune responses.[1][2]
Caption: Mechanism of action of this compound PROTAC.
Quantitative Data
The efficacy of this compound in degrading NR4A1 has been quantified in various cancer cell lines. The following table summarizes the key degradation parameters.
| Cell Line | Description | DC50 (nM) | Treatment Time (hours) | Reference |
| CHL-1 | Human Melanoma | 228.5 | 16 | [1][5] |
| A375 | Human Melanoma | 518.8 | 16 | [1][5] |
Experimental Protocols
The development and characterization of this compound involved several key experimental procedures to validate its mechanism of action and efficacy.
Immunoblotting for NR4A1 Degradation
-
Objective: To determine the degradation of NR4A1 protein levels upon treatment with this compound.
-
Methodology:
-
CHL-1 and A375 human melanoma cells were treated with varying concentrations of this compound for 16 hours.
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against NR4A1 and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an appropriate detection system, and band intensities were quantified to determine the extent of NR4A1 degradation.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To confirm the formation of the NR4A1-NR-V04-VHL ternary complex.
-
Methodology:
-
HEK293T cells were engineered to express Flag-tagged NR4A1.
-
These cells were treated with either DMSO (control) or this compound.
-
Cell lysates were prepared and incubated with anti-Flag antibody conjugated to magnetic beads to pull down NR4A1.[5]
-
The beads were washed to remove non-specific binders.
-
The immunoprecipitated proteins were eluted and analyzed by immunoblotting using antibodies against VHL to detect its presence in the complex with NR4A1.
-
Proximity Ligation Assay (PLA)
-
Objective: To visualize the close proximity of NR4A1 and VHL within cells, indicative of ternary complex formation.
-
Methodology:
-
Cells were treated with this compound, celastrol, or DMSO.[5]
-
The cells were then fixed and permeabilized.
-
Primary antibodies against NR4A1 and VHL were added.
-
PLA probes (secondary antibodies with attached DNA oligonucleotides) were then added.
-
When the probes are in close proximity, the DNA strands can be ligated to form a circular template.
-
This template is then amplified via rolling circle amplification.
-
The amplified product is detected using fluorescently labeled oligonucleotides, with strong signals indicating that NR4A1 and VHL are in close proximity.[5]
-
Signaling and Therapeutic Implications
This compound-mediated degradation of NR4A1 has significant effects on the tumor microenvironment (TME), promoting an anti-tumor immune response.
Caption: Impact of this compound on the tumor microenvironment.
By degrading NR4A1, this compound leads to an increase in tumor-infiltrating B cells and effector memory CD8+ T cells, while reducing the population of monocytic myeloid-derived suppressor cells (m-MDSCs).[1][2] These changes collectively shift the TME from an immune-suppressive to an immune-active state, thereby inhibiting tumor growth.[1][2] This positions this compound as a promising therapeutic agent for various cancers, including melanoma.[1][2]
References
NR-V04: A Novel PROTAC-Mediated Degrader of NR4A1 and its Impact on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel proteolysis-targeting chimera (PROTAC), NR-V04. It details its mechanism of action, its profound effects on the tumor microenvironment (TME), and the preclinical data supporting its potential as a groundbreaking cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and immunology.
Executive Summary
This compound is a first-in-class, small molecule PROTAC designed to selectively target and induce the degradation of the Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1).[1][2] NR4A1 has been identified as a critical intracellular protein that contributes to an immune-suppressive tumor microenvironment, thereby facilitating tumor growth and immune evasion.[1][3] By mediating the degradation of NR4A1, this compound effectively remodels the TME, transforming it from an immune-suppressive to an immune-active state. Preclinical studies in melanoma and colorectal cancer models have demonstrated that this compound can inhibit tumor growth and, in some instances, lead to complete tumor eradication.[1][4] Its unique mechanism of targeting multiple immune cell types within the TME offers a promising new therapeutic strategy, particularly for patients who are resistant to current immunotherapy options.[1][3]
Mechanism of Action: PROTAC-Mediated Degradation of NR4A1
This compound operates through the principles of targeted protein degradation. It is a heterobifunctional molecule that simultaneously binds to NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, which brings NR4A1 into close proximity with the E3 ligase machinery. This proximity facilitates the ubiquitination of NR4A1, marking it for degradation by the proteasome. The degradation of NR4A1 is rapid, occurring within hours in vitro, and the effect is sustained for several days in vivo.[2][4] This catalytic mechanism allows for high potency and prolonged pharmacological effects.[4]
Impact on the Tumor Microenvironment
This compound's primary therapeutic effect stems from its ability to modulate the cellular composition and function within the TME. By degrading NR4A1, which is elevated in various tumor-promoting immune cells, this compound reverses immune suppression and enhances anti-tumor immunity.[5]
Modulation of Immune Cell Populations
This compound treatment leads to significant changes in the immune cell landscape within the tumor:
-
Induction of Tumor-Infiltrating (TI) B Cells: A notable and unexpected finding is the significant increase in TI B cells following this compound administration.[2][6] This is associated with an enhanced B cell response to tumor antigens.[6]
-
Induction of Effector Memory CD8+ T (Tem) Cells: this compound promotes the expansion of effector memory CD8+ T cells, which are crucial for a potent and durable anti-tumor response.[4][5]
-
Reduction of Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs): The treatment effectively reduces the population of m-MDSCs, a key cell type responsible for suppressing T cell activity in the TME.[4][5]
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data that underscores its potency, efficacy, and favorable pharmacokinetic profile.
Table 1: In Vitro Degradation Potency
| Cell Line | Target | Parameter | Value |
| CHL-1 (Human Melanoma) | NR4A1 | DC50 | 228.5 nM[5] |
| A375 (Human Melanoma) | NR4A1 | DC50 | 518.8 nM[5] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties
| Parameter | Route of Administration | Value |
| Half-life (t1/2) | Intraperitoneal (i.p.) | 8.6 hours[4] |
| Half-life (t1/2) | Intravenous (i.v.) | 5.36 hours[4] |
| Bioavailability (F) | Intraperitoneal (i.p.) | 98%[4] |
| In Vivo Efficacy Dose | Intraperitoneal (i.p.) | 1.8 mg/kg (twice a week)[4] |
| In Vivo Target Engagement | NR4A1 Degradation | Sustained for at least 3 days[4] |
Experimental Protocols
Detailed experimental protocols are described in the primary research publication (Wang L, et al., J Exp Med, 2024).[1] Below is a summary of the key experimental methodologies employed.
In Vitro NR4A1 Degradation Assays
-
Cell Culture: Human melanoma cell lines (CHL-1, A375) were cultured under standard conditions.
-
Compound Treatment: Cells were treated with varying concentrations of this compound for specified time points (e.g., 16 hours).
-
Western Blotting: Cell lysates were prepared and subjected to SDS-PAGE and western blotting to detect levels of NR4A1, VHL, and loading controls (e.g., actin). Densitometry was used to quantify protein levels and calculate DC50 values.
Animal Tumor Models
-
Tumor Inoculation: Syngeneic mouse models of melanoma (B16F10, Yummer 1.7) and colon adenocarcinoma (MC38) were used. Tumor cells were subcutaneously inoculated into immunocompetent mice.
-
Treatment Regimen: When tumors became palpable, mice were treated with this compound (e.g., 1.8 mg/kg via i.p. injection, twice weekly) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume was measured at regular intervals to assess the anti-tumor efficacy of this compound.
Immunophenotyping by Flow Cytometry
-
Tissue Processing: Tumors and spleens were harvested from treated and control mice. Tissues were dissociated into single-cell suspensions.
-
Antibody Staining: Cells were stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD8, CD19, Gr-1, Ly6C).
-
Flow Cytometric Analysis: Stained cells were analyzed on a flow cytometer to identify and quantify different immune cell populations within the TME.
Conclusion and Future Directions
This compound represents a significant advancement in the field of cancer immunotherapy. Its ability to degrade NR4A1 and subsequently reprogram the tumor microenvironment from an immune-suppressive to an immune-active state provides a novel therapeutic strategy. The robust preclinical data, demonstrating potent anti-tumor activity and a favorable safety profile, strongly support its continued development.[4] As a small molecule that targets an intracellular protein, this compound may provide a new treatment option for patients who do not respond to traditional antibody-based immunotherapies.[1][7] Future work will likely focus on optimizing this compound for clinical applications and exploring its efficacy in a broader range of cancer types.[8]
References
- 1. oncozine.com [oncozine.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Novel Compound Opens New Avenue in Immunotherapy Treatment for Cancers – UF Innovate [innovate.research.ufl.edu]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Clinical Trials Exploring New Cancer Immunotherapies [honcology.com]
Preclinical Profile of NR-V04: A Novel NR4A1-Targeting PROTAC for Melanoma
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on NR-V04, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). The information presented herein, intended for researchers, scientists, and drug development professionals, details the in vitro and in vivo efficacy of this compound in melanoma models, its mechanism of action, and its impact on the tumor microenvironment.
Introduction
NR4A1 is a key transcription factor implicated in cancer cell survival, invasion, and the maintenance of an immunosuppressive tumor microenvironment (TME).[1][2] this compound is a novel heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-proteasome system.[3][4] By targeting NR4A1 for degradation, this compound represents a promising new therapeutic strategy for melanoma and potentially other malignancies.
In Vitro Efficacy and Potency
This compound has demonstrated potent and dose-dependent degradation of NR4A1 in various human and mouse melanoma cell lines. The 50% degradation concentration (DC50) and 50% effective concentration (EC50) for cell viability reduction have been determined in key melanoma cell lines, as summarized in the tables below.
NR4A1 Degradation in Melanoma Cell Lines
| Cell Line | Type | DC50 (nM) | Treatment Time (hours) |
| CHL-1 | Human Melanoma | 228.5 | 16 |
| A375 | Human Melanoma | 518.8 | 16 |
| WM164 | Human Melanoma | Data not quantified | 16 |
| M229 | Human Melanoma | Data not quantified | 16 |
| SM1 | Mouse Melanoma | Data not quantified | 16 |
| SW1 | Mouse Melanoma | Data not quantified | 16 |
Table 1: In vitro degradation of NR4A1 by this compound in various melanoma cell lines. Data compiled from multiple sources.[3][4]
Effect of this compound on Melanoma Cell Viability
| Cell Line | Type | EC50 (µM) | Assay |
| CHL-1 | Human Melanoma | 0.723 | MTS Assay |
| A375 | Human Melanoma | 1.025 | MTS Assay |
Table 2: In vitro effect of this compound on the viability of human melanoma cell lines.[4]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated in several syngeneic mouse models of melanoma. Treatment with this compound resulted in significant tumor growth inhibition and, in some cases, complete tumor eradication.[3]
In Vivo Efficacy of this compound in Melanoma Models
| Melanoma Model | Mouse Strain | This compound Dose and Schedule | Outcome |
| B16F10 | C57BL/6 | 1.8 mg/kg, i.p., twice weekly | Significant tumor growth inhibition |
| Yummer1.7 | C57BL/6 | 1.8 mg/kg, i.p., twice weekly | Significant tumor growth inhibition |
| CHL-1 Xenograft | NSG | 1 mg/kg | Suppression of tumor growth |
| A375 Xenograft | NSG | 1 mg/kg | Suppression of tumor growth |
Table 3: Summary of in vivo anti-tumor activity of this compound in various melanoma models.[3][4]
Mechanism of Action: NR4A1 Degradation Pathway
This compound functions as a PROTAC, hijacking the cell's natural protein disposal system to selectively eliminate NR4A1. The molecule consists of a ligand that binds to NR4A1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of NR4A1, marking it for degradation by the 26S proteasome.[3][4]
Modulation of the Tumor Microenvironment
A key aspect of this compound's anti-tumor activity is its ability to modulate the immune landscape within the TME. By degrading NR4A1, this compound reverses immune suppression and promotes an anti-tumor immune response.
Immunomodulatory Effects of this compound in the TME
| Immune Cell Population | Effect of this compound | Melanoma Model |
| Tumor-Infiltrating B cells (TI-B) | Significant Increase | B16F10, Yummer1.7 |
| Effector Memory CD8+ T cells (Tem) | Increase | B16F10 |
| Monocytic Myeloid-Derived Suppressor Cells (m-MDSC) | Decrease | B16F10 |
Table 4: Immunomodulatory effects of this compound in the tumor microenvironment of melanoma models.[3]
Experimental Protocols
Western Blotting for NR4A1 Degradation
-
Cell Lysis: Melanoma cells are treated with this compound or vehicle control for the indicated times. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against NR4A1 (e.g., Abcam, ab153914, 1:1000), VHL (e.g., Cell Signaling Technology, 68547, 1:1000), and a loading control like β-actin (e.g., Cell Signaling Technology, 13E5, 1:5000).[3]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Melanoma Tumor Model
-
Cell Implantation: Syngeneic mouse melanoma cells (e.g., 1 x 10^6 B16F10 cells) are implanted subcutaneously into the flank of C57BL/6 mice.[5]
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., ~50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered intraperitoneally (i.p.) at a dose of 1.8 mg/kg twice a week.[6]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, B220, Gr-1, CD11b).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the populations of different immune cells within the TME.
Conclusion
The preclinical data for this compound in melanoma models are highly encouraging. The potent and selective degradation of NR4A1 translates to significant anti-tumor activity both in vitro and in vivo. Furthermore, the ability of this compound to favorably modulate the tumor microenvironment suggests its potential as a novel immunotherapy. These findings provide a strong rationale for the continued development of this compound as a potential therapeutic agent for melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Studies of NR-V04 in Colorectal Cancer: A Technical Guide
A comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for the novel NR4A1-targeting PROTAC, NR-V04, in the context of colorectal cancer.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The landscape of colorectal cancer (CRC) treatment is continually evolving, with a growing emphasis on immunotherapeutic approaches. However, a significant portion of CRC tumors, particularly those that are microsatellite stable (MSS), exhibit a poor response to current checkpoint inhibitors.[1] This has spurred the search for novel therapeutic targets within the tumor microenvironment (TME) that can overcome this resistance. One such promising target is the nuclear receptor subfamily 4 group A member 1 (NR4A1), a key regulator of immune suppression.[2][3] this compound, a first-in-class proteolysis-targeting chimera (PROTAC), has been developed to specifically induce the degradation of NR4A1, thereby unleashing the body's anti-tumor immune response.[2][4] Preclinical studies, including those in colorectal cancer models, have demonstrated the potential of this compound to slow tumor growth and, in some instances, lead to complete tumor eradication.[2] This technical guide provides an in-depth analysis of the investigational studies of this compound in colorectal cancer, focusing on its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Quantitative Data Summary
While specific quantitative data for this compound in colorectal cancer models is emerging, the following tables summarize key preclinical findings from studies in various cancer cell lines, which are indicative of its potential efficacy in CRC.
Table 1: In Vitro Degradation of NR4A1 by this compound
| Cell Line | Cancer Type | DC50 (nM) | Treatment Duration (hours) | Reference |
| CHL-1 | Melanoma | 228.5 | 16 | [5] |
| A375 | Melanoma | 518.8 | 16 | [5] |
Note: DC50 (Degradation Concentration 50%) is the concentration of the compound at which 50% of the target protein is degraded.
Table 2: In Vivo Anti-Tumor Efficacy and Immune Modulation by this compound
| Cancer Model | Key Findings | Immune Cell Changes | Reference |
| Melanoma | Robust tumor inhibition and occasional tumor eradication. | Significant increase in tumor-infiltrating B cells. Induction of effector memory CD8+ T (Tem) cells. Reduction of monocytic myeloid-derived suppressor cells (m-MDSCs). | [4][6] |
| Colorectal Cancer | Slowed growth of established tumors. | Unleashes the body's own immune system to attack cancer cells. | [2] |
Mechanism of Action
This compound is a PROTAC designed to selectively target the NR4A1 protein for ubiquitination and subsequent degradation by the proteasome.[5] It functions as a molecular bridge, simultaneously binding to NR4A1 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[5] This proximity induces the transfer of ubiquitin molecules to NR4A1, marking it for destruction by the 26S proteasome. The degradation of NR4A1 in various cells within the TME, including T cells, B cells, and myeloid-derived suppressor cells (MDSCs), leads to a more favorable anti-tumor immune environment.[5]
dot
Caption: Mechanism of action of this compound leading to NR4A1 degradation and anti-tumor immunity.
Experimental Protocols
The following are detailed methodologies for key experiments that have been or would be likely employed in the investigation of this compound in colorectal cancer.
In Vitro NR4A1 Degradation Assay
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT-29, MC-38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against NR4A1 and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the level of NR4A1 protein relative to the loading control to determine the DC50.
-
-
Proteasome Inhibition Assay: To confirm the degradation is proteasome-dependent, cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a short period (e.g., 10 minutes) before the addition of this compound.[5] The rescue of NR4A1 protein levels in the presence of the inhibitor would confirm the mechanism.
dot
Caption: Experimental workflow for determining in vitro NR4A1 degradation by this compound.
In Vivo Colorectal Cancer Tumor Model
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are subcutaneously or orthotopically implanted with a syngeneic murine colorectal cancer cell line (e.g., MC-38).[3]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis. Spleens and lymph nodes may also be collected.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against immune cell markers (e.g., CD8, CD4, B220, Gr-1) to assess the infiltration of various immune cell populations.
-
Flow Cytometry: A portion of the tumor and spleen can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify the populations of T cells, B cells, and MDSCs.
dot
References
- 1. onclive.com [onclive.com]
- 2. oncozine.com [oncozine.com]
- 3. Bis-indole-derived NR4A1 antagonists inhibit colon tumor and splenic growth and T-cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NR-V04 in Modulating Immune Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC), has emerged as a potent modulator of the tumor microenvironment (TME) by targeting the nuclear receptor NR4A1 for degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound and its profound impact on various immune cell populations. Through the degradation of NR4A1, this compound orchestrates a shift in the TME from an immunosuppressive to an anti-tumorigenic state, primarily by augmenting the populations of tumor-infiltrating B cells and effector T cells while concurrently reducing myeloid-derived suppressor cells. This guide will detail the experimental evidence, key signaling pathways, and methodologies utilized to elucidate the immunomodulatory functions of this compound, offering valuable insights for researchers and professionals in the field of cancer immunotherapy.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. A key challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the TME. The nuclear receptor NR4A1 has been identified as a crucial regulator in maintaining this immunosuppressive state.[1][2] this compound, a PROTAC designed to specifically degrade NR4A1, represents a novel therapeutic strategy to dismantle this immunosuppression and unleash a potent anti-tumor immune response.[1] This document serves as a comprehensive resource on the mechanisms by which this compound modulates immune cell populations.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that induces the degradation of NR4A1.[1] It functions by simultaneously binding to NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular protein degradation machinery.[3][4] This proximity-induced ternary complex formation leads to the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[3][5] The degradation of NR4A1 is rapid, occurring within hours of treatment in vitro, and is sustained for several days in vivo.[1] This targeted degradation effectively removes a key transcriptional regulator that governs the function of multiple immune cell types within the TME.[3][4]
Signaling Pathway
The degradation of NR4A1 by this compound relieves the suppression of key signaling pathways in immune cells, particularly the T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][6] Gene set enrichment analysis has revealed an inverse correlation between NR4A1 expression and the activity of these crucial immune signaling cascades.[3]
Modulation of Immune Cell Populations
Treatment with this compound leads to a significant remodeling of the immune cell landscape within the tumor microenvironment. The most prominent effects are observed in B cell, T cell, and myeloid-derived suppressor cell populations.[3][7][8]
Induction of Tumor-Infiltrating B Cells (TI-B cells)
A key and unexpected finding of this compound treatment is the substantial increase in tumor-infiltrating B cells.[1][3] This effect is observed in multiple melanoma mouse models.[4] The induced B cell population primarily consists of plasmablasts, which are known for their early and rapid antibody responses.[3] Furthermore, this compound treatment enhances the expression of BCR isotypes IgD+IgM- and IgD+IgM+, suggesting a heightened B cell response to tumor antigens.[3] The anti-tumor efficacy of this compound is completely abrogated in B cell-deficient mice, highlighting the critical role of these cells in the therapeutic response.[3]
Enhancement of T Cell Effector Functions
This compound treatment also positively impacts T cell populations. Specifically, it leads to an increase in effector memory CD8+ T cells (Tem) in both the spleen and tumors.[6] The degradation of NR4A1 in T cells is thought to reverse T cell exhaustion, a state of dysfunction commonly observed in the TME.[4] Depletion of CD8+ T cells diminishes the therapeutic efficacy of this compound, underscoring their contribution to the anti-tumor response.[4]
Reduction of Myeloid-Derived Suppressor Cells (MDSCs)
In addition to promoting anti-tumor immune cells, this compound also curtails immunosuppressive cell populations. Treatment with this compound results in a significant decrease in monocytic myeloid-derived suppressor cells (m-MDSCs) in both tumors and peripheral blood.[6][7] MDSCs are potent suppressors of T cell and B cell function, and their reduction by this compound likely contributes to the overall enhancement of the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various immune cell populations as determined by flow cytometry analysis in preclinical melanoma models.
Table 1: Effect of this compound on Tumor-Infiltrating B Cells in B16F10 Melanoma Model
| Cell Population | Vehicle Control (%) | This compound Treatment (%) | Fold Change |
| B220+ cells | 14.7 | 30.1 | ~2.05 |
| Plasmablasts | Not specified | Significantly Increased | - |
| IgD+IgM- | Not specified | Increased | - |
| IgD+IgM+ | Not specified | Increased | - |
Data from flow cytometry analysis of tumors from B16F10 melanoma-bearing mice treated with 1.8 mg/kg this compound.[3]
Table 2: Effect of this compound on Other Immune Cell Populations
| Cell Population | Location | Change with this compound Treatment |
| Effector Memory CD8+ T cells (Tem) | Spleen and Tumors | Increased |
| Monocytic MDSCs (m-MDSCs) | Tumors and Blood | Decreased |
Qualitative changes observed in preclinical models following this compound administration.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's immunomodulatory effects.
In Vivo Murine Tumor Studies and Immune Cell Analysis
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its effect on immune cell populations within the TME.
Protocol:
-
Tumor Cell Inoculation: Syngeneic mouse melanoma cells (e.g., B16F10 or Yumm1.7) are subcutaneously injected into immunocompetent mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
This compound Administration: Once tumors reach a specified size (e.g., 1 cm in diameter), mice are treated with this compound (e.g., 1.8 mg/kg via intraperitoneal injection) or vehicle control. A typical dosing schedule involves two treatments on day 1 and day 4.[3][6]
-
Tissue Collection: At a predetermined endpoint (e.g., day 7), tumors, spleens, and peripheral blood are collected.[6]
-
Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate single-cell suspensions. Spleens are mechanically dissociated, and red blood cells are lysed.
-
Flow Cytometry Staining: Single-cell suspensions are stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., B220 for B cells, CD8 for T cells, CD11b and Ly6C for m-MDSCs).
-
Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentages of different immune cell populations.
Experimental Workflow Diagram
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
NR-V04: A Novel-Protac-Mediated Approach to Enhance Anti-Tumor Immunity Through Modulation of Tumor-Infiltrating B Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapies, largely due to its immunosuppressive nature. A key player in maintaining this immunosuppression is the nuclear receptor subfamily 4 group A member 1 (NR4A1). This whitepaper details the mechanism and impact of NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively degrade NR4A1. Through this targeted degradation, this compound remodels the TME, leading to a robust anti-tumor immune response. A pivotal and unexpected component of this response is the significant induction and activation of tumor-infiltrating B cells (TI-B cells), highlighting a novel therapeutic avenue for cancer immunotherapy. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's activity, with a particular focus on its effects on TI-B cells.
Introduction: Targeting NR4A1 in the Tumor Microenvironment
The orphan nuclear receptor NR4A1 is increasingly recognized as a critical regulator of immune cell function within the TME.[1] Its expression is associated with the suppression of anti-tumor immunity, making it an attractive target for therapeutic intervention.[2] Traditional small-molecule inhibitors often face challenges in achieving sustained target inhibition and can have off-target effects. This compound represents a paradigm shift by utilizing PROTAC technology to induce the selective, rapid, and sustained degradation of the NR4A1 protein.[3] this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase (VHL) to NR4A1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This approach effectively eliminates the target protein, offering a potent and durable mechanism of action.
Preclinical studies in melanoma models have demonstrated that this compound treatment leads to significant tumor inhibition and, in some cases, complete tumor eradication.[4] This anti-tumor activity is not solely dependent on direct effects on cancer cells but is largely driven by a profound reprogramming of the immune landscape within the TME.[4] One of the most striking findings is the crucial role of B cells in the therapeutic efficacy of this compound.[4]
The Impact of this compound on Tumor-Infiltrating B Cells
A key mechanistic insight from studies on this compound is its significant impact on the B cell compartment within the tumor. Treatment with this compound leads to a marked increase in the frequency and activation of TI-B cells.[4] This effect is critical for the anti-tumor efficacy of the compound, as evidenced by the complete abrogation of its therapeutic effect in B cell-deficient mouse models.[4]
Quantitative Analysis of B Cell Infiltration
In vivo studies using syngeneic mouse melanoma models have consistently shown a significant increase in the percentage of B cells within the tumor microenvironment following this compound administration.[4] This effect appears to be selective for the TME, with no significant changes observed in B cell populations in the spleen or peripheral blood.[4]
| Parameter | Tumor Model | Vehicle Control (% of CD45+ cells) | This compound Treatment (% of CD45+ cells) | Fold Change | Reference |
| B220+ Cells | B16F10 Melanoma | 14.7% | 30.1% | ~2.0x | [4] |
| B Cells | Yumm1.7 Melanoma | Not specified | Significantly Increased | - | [4] |
Phenotypic Changes in Tumor-Infiltrating B Cells
This compound not only increases the number of TI-B cells but also drives their differentiation into an activated, antigen-presenting phenotype. The expanded B cell population is predominantly composed of plasmablasts (CD38+CD138-), a subset of B cells known for their capacity for rapid antibody production.[4][5] Furthermore, this compound treatment enhances the expression of B cell receptor (BCR) isotypes IgD+IgM- and IgD+IgM+, suggesting a heightened B cell response to tumor antigens.[4][6]
| B Cell Subset | Observation | Reference |
| Plasmablasts (CD38+CD138-) | Significantly increased in the TME | [4][6] |
| IgD+IgM- BCR Isotype | Enhanced expression | [4][6] |
| IgD+IgM+ BCR Isotype | Enhanced expression | [4][6] |
Mechanism of Action: NR4A1 Degradation and B Cell Activation
The effects of this compound on TI-B cells are a direct consequence of NR4A1 degradation. NR4A1 functions as a negative regulator of B cell activation and proliferation.[1][7] Its expression limits the responsiveness of B cells to tumor antigens.[4] By degrading NR4A1, this compound effectively releases this brake on B cell activity.
Signaling Pathway of this compound Action
The mechanism of this compound-mediated NR4A1 degradation is a classic PROTAC-induced process.
Caption: this compound-mediated degradation of NR4A1.
Downstream Effects on B Cell Signaling
The degradation of NR4A1 in B cells leads to the derepression of key transcriptional programs that promote their activation, proliferation, and ability to engage with other immune cells. NR4A1 normally restrains B cell responses by repressing the expression of BATF and MYC, transcription factors crucial for B cell expansion.[1][8] Additionally, NR4A1 suppresses the expression of chemokines (CCL3, CCL4) and co-stimulatory molecules (CD86, ICAM1) that are essential for recruiting and interacting with T helper cells.[8]
Caption: Downstream effects of NR4A1 degradation in B cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound's impact on tumor-infiltrating B cells.
In Vivo Murine Melanoma Models
-
Cell Lines: B16F10 and Yumm1.7 murine melanoma cell lines are cultured in appropriate media.
-
Animal Models: C57BL/6J mice are used for syngeneic tumor implantation.
-
Tumor Implantation: A defined number of melanoma cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: When tumors reach a specified diameter (e.g., 1 cm), mice are treated with this compound (e.g., 1.8 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A typical dosing schedule involves treatment on day 1 and day 4.
-
Tumor Analysis: Tumors are harvested at a predetermined time point (e.g., day 7) for subsequent analysis.
Flow Cytometry Analysis of Tumor-Infiltrating B Cells
-
Single-Cell Suspension: Harvested tumors are mechanically and/or enzymatically dissociated to generate a single-cell suspension.
-
Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently conjugated antibodies to identify B cell populations. A typical panel would include antibodies against CD45 (pan-leukocyte marker), B220 (B cell marker), CD19 (B cell marker), CD38, CD138 (plasmablast markers), IgD, and IgM (BCR isotypes). A viability dye is included to exclude dead cells.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to first identify live, single, CD45+ leukocytes, and then to further delineate B cell subsets based on marker expression.
Caption: Experimental workflow for flow cytometry analysis.
B Cell Proliferation Assay
-
Cell Isolation and Labeling: B cells are isolated from the spleen of mice and labeled with a proliferation tracking dye such as CellTrace™ Violet.
-
Stimulation: Labeled B cells are cultured in the presence of a stimulus, such as anti-IgM antibody or tumor cell lysate, to induce proliferation.
-
Treatment: this compound or vehicle control is added to the culture.
-
Flow Cytometry Analysis: After a defined incubation period (e.g., 24 hours), the dilution of the proliferation dye in the B cells is measured by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Proximity Ligation Assay (PLA) for NR4A1-VHL Interaction
-
Cell Culture and Treatment: Melanoma cell lines (e.g., CHL-1) are cultured and treated with this compound, vehicle, or control compounds. Cells are often pre-treated with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies targeting NR4A1 and VHL, raised in different species.
-
PLA Probe Incubation and Ligation: Species-specific secondary antibodies conjugated with oligonucleotides (PLA probes) are added. If the target proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification and Detection: The circular DNA is amplified via rolling circle amplification, and the product is detected using fluorescently labeled probes.
-
Imaging: The resulting fluorescent spots, each representing an interaction event, are visualized and quantified by fluorescence microscopy.
Conclusion and Future Directions
This compound represents a promising new modality in cancer immunotherapy by targeting the key immunosuppressive protein NR4A1 for degradation. The discovery of its profound impact on tumor-infiltrating B cells unveils a novel and critical axis in the anti-tumor immune response. The ability of this compound to induce B cell proliferation, differentiation into plasmablasts, and enhance their potential for antigen presentation within the TME provides a strong rationale for its further development.
Future research should focus on elucidating the full spectrum of TI-B cell effector functions modulated by this compound, including their role in antibody production, cytokine secretion, and the formation of tertiary lymphoid structures. Furthermore, exploring the efficacy of this compound in a broader range of cancer types and in combination with other immunotherapies, such as immune checkpoint inhibitors, will be crucial in defining its clinical potential. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers to build upon in the exciting field of PROTAC-mediated cancer immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. flowcytometry-embl.de [flowcytometry-embl.de]
- 3. Negative feedback by NUR77/Nr4a1 restrains B cell clonal dominance during early T-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. NR4A nuclear receptors restrain B cell responses to antigen when second signals are absent or limiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Impact of NR-V04 on Effector Memory CD8+ T Cell Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The tumor microenvironment (TME) presents a significant challenge to effective cancer immunotherapy by inducing T cell dysfunction, often termed exhaustion. The nuclear receptor subfamily 4 group A member 1 (NR4A1) has been identified as a critical intracellular protein that promotes an immune-suppressive TME.[1][2] This document details the mechanism and effects of NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NR4A1.[1][3] In preclinical models, this compound reverses immune suppression by modulating multiple immune cell types.[4][5] A key mechanistic finding is that this compound treatment leads to a significant induction of tumor-infiltrating effector memory CD8+ T (Tem) cells.[1][3][6] This whitepaper provides an in-depth technical overview of this compound, its mechanism of action, its specific effects on effector memory CD8+ T cells, quantitative data from key experiments, and detailed experimental protocols.
Introduction
The Role of Effector Memory CD8+ T Cells in Anti-Tumor Immunity
Effector memory CD8+ T (Tem) cells are a crucial subset of cytotoxic T lymphocytes (CTLs) that provide long-term protection against pathogens and malignancies.[7] Characterized by their ability to migrate to non-lymphoid tissues, rapidly execute effector functions like cytokine production (e.g., IFN-γ) and cytolysis, and persist long-term, Tem cells are vital for effective anti-tumor immune surveillance and the success of immunotherapies.[8][9]
T Cell Exhaustion and the Tumor Microenvironment
Within the TME, persistent antigen exposure and chronic T cell receptor (TCR) signaling lead to a state of T cell exhaustion.[10][11] This dysfunctional state is characterized by the progressive loss of effector functions, reduced proliferative capacity, and sustained expression of inhibitory receptors such as PD-1 and TIM-3.[11][12] Overcoming T cell exhaustion is a central goal of modern cancer immunotherapy.
NR4A1: A Key Regulator of T Cell Dysfunction
The orphan nuclear receptor NR4A1 (also known as Nur77) is an immediate early gene induced downstream of TCR signaling.[8][10] Multiple studies have established NR4A1 as a key transcriptional regulator that drives T cell exhaustion.[3][12][13] Elevated expression of NR4A1 in tumor-infiltrating lymphocytes is associated with an exhausted phenotype and diminished anti-tumor immunity.[3][14] Consequently, targeting NR4A1 has emerged as a promising therapeutic strategy to restore T cell function.[15]
This compound: A Novel PROTAC Targeting NR4A1
This compound is a novel, small-molecule PROTAC developed to specifically target NR4A1 for degradation.[2][3] Unlike traditional inhibitors, PROTACs eliminate the target protein, offering the potential for a more profound and sustained biological effect. This compound functions as a potent immunomodulatory agent by degrading NR4A1, thereby unleashing the body's immune system to attack cancer cells.[2] Mechanistically, this compound has been shown to induce tumor-infiltrating B cells, reduce monocytic myeloid-derived suppressor cells (m-MDSCs), and, most importantly for this discussion, increase the population of effector memory CD8+ T cells.[1][3][6]
Mechanism of Action of this compound
This compound utilizes PROTAC technology to induce the selective, ubiquitin-proteasome-mediated degradation of NR4A1. The molecule is heterobifunctional, with one end binding to NR4A1 and the other end binding to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing NR4A1 into close proximity with the E3 ligase machinery.[15] The VHL ligase then polyubiquitinates NR4A1, marking it for recognition and subsequent degradation by the 26S proteasome. This event eliminates NR4A1 from the cell, effectively removing its transcriptional influence on T cell function.
Effects of this compound on Effector Memory CD8+ T Cells
The degradation of NR4A1 by this compound has a profound impact on the phenotype and function of CD8+ T cells within the TME.
Reversal of T Cell Exhaustion
By eliminating NR4A1, a key driver of T cell exhaustion, this compound treatment helps to reverse the dysfunctional state of tumor-infiltrating CD8+ T cells.[14] In vitro studies demonstrate that this compound significantly reduces the percentage of exhausted CD8+ T cells (Texh).[14] This reversal is critical for restoring the anti-tumor capabilities of the immune system. The therapeutic effect of this compound is diminished upon depletion of CD8+ T cells, confirming their central role in its anti-cancer activity.[3]
Induction of Effector Memory CD8+ T (Tem) Cells
A primary outcome of this compound treatment is the induction of effector memory CD8+ T cells.[1][3][14] By removing the suppressive influence of NR4A1, CD8+ T cells can more effectively differentiate into a memory phenotype capable of sustained anti-tumor responses. This shift from an exhausted to an effector memory phenotype is a hallmark of successful immunotherapy.
Downstream Signaling Pathways
NR4A1 functions as a transcriptional repressor of genes associated with T cell effector function.[8] One critical target is the transcription factor IRF4, which is vital for the expansion and differentiation of effector CD8+ T cells.[8] NR4A1 directly represses Irf4 gene expression. Therefore, the degradation of NR4A1 by this compound de-represses IRF4, leading to increased proliferation and enhanced effector functions, such as IFN-γ production, and promoting the development of the effector memory T cell population.[8]
Quantitative Data Summary
The efficacy of this compound has been quantified in several key experiments, summarized below.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | Description | Treatment Time | DC50 (50% Degradation Conc.) | Citation(s) |
|---|---|---|---|---|
| CHL-1 | Human Melanoma | 16 hours | 228.5 nM | [4][6][16] |
| A375 | Human Melanoma | 16 hours | 518.8 nM |[4][6][16] |
Table 2: Immunomodulatory Effects of this compound in B16F10 In Vivo Model
| Cell Population | Change with this compound | Fold/Percent Change | Notes | Citation(s) |
|---|---|---|---|---|
| Tumor-Infiltrating B cells (B220+) | Increase | From 14.7% to 30.1% | Tumors collected after 2 doses. | [16] |
| Effector Memory CD8+ T cells | Increase | Data indicates induction | A key mechanistic finding. | [1][3][14] |
| Monocytic MDSCs | Decrease | Data indicates reduction | Contributes to relieving immune suppression. |[1][3] |
Table 3: In Vitro Effects of this compound on T Cell Exhaustion
| T Cell Type | Treatment | Duration | Outcome | P-value | Citation(s) |
|---|---|---|---|---|---|
| Human Primary CD8+ T cells | 500 nM this compound | 48 hours | Significant decrease in Texh cells | P = 0.0002 | [14] |
| Mouse OT-1 CD8+ T cells | 500 nM this compound | 48 hours | Significant reduction in Texh cells | P = 0.0479 |[14] |
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. The following sections describe the core methods used to evaluate this compound.
In Vitro NR4A1 Degradation Assay
-
Cell Culture: Human melanoma cell lines (CHL-1, A375) are cultured in standard conditions.
-
Treatment: Cells are treated with a dose range of this compound for a specified time, typically 16 hours.[6]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NR4A1 and a loading control (e.g., β-actin or VHL).
-
Analysis: Densitometry is used to quantify band intensity. The DC50 value is calculated by plotting the percentage of NR4A1 degradation against the log concentration of this compound.[6][16]
In Vivo Murine Tumor Models
-
Cell Implantation: Syngeneic mouse tumor cells (e.g., B16F10 melanoma) are implanted subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a specified size (e.g., ~1 cm in diameter).[16] Mice are then treated with this compound or a vehicle control, typically via intraperitoneal (i.p.) injection, following a defined schedule (e.g., two doses on day 1 and day 4).[16]
-
Tumor Collection and Processing: At a predetermined endpoint (e.g., day 7), tumors are excised, weighed, and processed into single-cell suspensions using enzymatic digestion and mechanical dissociation.
-
Analysis: The resulting cell suspension is used for downstream applications, primarily flow cytometry, to analyze the composition of the tumor immune microenvironment.
Flow Cytometry Analysis of T Cell Subsets
-
Staining: Single-cell suspensions from tumors or other tissues are stained with a cocktail of fluorescently-conjugated antibodies.
-
Key Markers for CD8+ T Cell Subsets:
-
Live/Dead Discrimination: Viability dye (e.g., Zombie Aqua).
-
General T Cells: CD45, CD3, CD8.
-
Effector Memory T cells (Tem): CD44hi, CD62Llo.
-
Exhausted T cells (Texh): Co-expression of inhibitory receptors like PD-1, TIM-3, LAG-3.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software like FlowJo to quantify the frequency and phenotype of different immune cell populations.
In Vitro T Cell Exhaustion Model
-
Cell Source: Human primary T cells are isolated from peripheral blood, or mouse OT-1 CD8+ T cells (specific for ovalbumin peptide) are used.[14]
-
Exhaustion Induction:
-
Treatment: Exhausted T cells are then treated with this compound (e.g., 500 nM) or a vehicle control for 48 hours.[14]
-
Analysis: Cells are harvested and analyzed by flow cytometry for markers of exhaustion (PD-1, TIM-3) and effector function (e.g., intracellular cytokine staining for IFN-γ after restimulation).
Conclusion and Future Directions
This compound represents a promising new modality in cancer immunotherapy. By targeting NR4A1 for degradation, it directly counteracts a key mechanism of T cell exhaustion within the tumor microenvironment. The resulting induction of a robust effector memory CD8+ T cell population provides a clear rationale for its potent anti-tumor effects observed in preclinical models. The ability of this small molecule to modulate multiple immune cell populations favorably distinguishes it from many existing therapies.[2]
Future research should focus on exploring this compound in combination with other immunotherapies, such as immune checkpoint inhibitors, to assess potential synergistic effects. Further investigation into the detailed transcriptional and epigenetic changes within CD8+ T cells following this compound treatment will provide a deeper understanding of its restorative capabilities. Ultimately, the translation of this compound into clinical settings holds the potential to offer a new therapeutic option for patients who are non-responsive to current treatments.[2]
References
- 1. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncozine.com [oncozine.com]
- 3. rupress.org [rupress.org]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of effector and memory CD8 + T cell differentiation: a focus on orphan nuclear receptor NR4A family, transcription factor, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cutting Edge: The Orphan Nuclear Receptor Nr4a1 Regulates CD8+ T Cell Expansion and Effector Function through Direct Repression of Irf4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tumor Infiltrating Effector Memory Antigen-Specific CD8+ T Cells Predict Response to Immune Checkpoint Therapy [frontiersin.org]
- 10. Frontiers | Role of the Orphan Nuclear Receptor NR4A Family in T-Cell Biology [frontiersin.org]
- 11. NR4A and TOX Transcription Factors Mediate CD8+ T Cell Exhaustion [rndsystems.com]
- 12. Scientists devise strategies to counteract T cell exhaustion in CAR T cancer therapies | EurekAlert! [eurekalert.org]
- 13. Genome-wide analysis identifies NR4A1 as a key mediator of T cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Reduction of Myeloid-Derived Suppressor Cells by NR-V04: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid-derived suppressor cells (MDSCs) are a significant barrier to effective cancer immunotherapy, contributing to an immunosuppressive tumor microenvironment (TME). A novel therapeutic agent, NR-V04, has been developed as a first-in-class proteolysis-targeting chimera (PROTAC) that targets the nuclear receptor subfamily 4 group A member 1 (NR4A1). This document provides a comprehensive technical overview of the mechanism of this compound and its efficacy in reducing MDSC populations, with a focus on monocytic MDSCs (m-MDSCs). It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.
Introduction: Targeting the Immunosuppressive Tumor Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells that collectively can promote tumor growth and metastasis.[1] A key component of this immunosuppressive environment is the accumulation of myeloid-derived suppressor cells (MDSCs).[1] These immature myeloid cells potently suppress the anti-tumor functions of T cells and natural killer (NK) cells, thereby limiting the efficacy of immunotherapies such as immune checkpoint inhibitors.[1]
NR4A1, a nuclear receptor, has been identified as a critical molecule in maintaining the immunosuppressive TME.[1] Its expression is elevated in various immune cells within the TME, including MDSCs.[2] this compound is a novel PROTAC designed to specifically target and degrade NR4A1, offering a new strategy for cancer immunotherapy.[1]
This compound: Mechanism of Action
This compound is a bifunctional molecule that induces the degradation of its target protein, NR4A1.[1] It is composed of a ligand that binds to NR4A1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[1] This targeted degradation of NR4A1 leads to a significant reduction in the population of monocytic MDSCs (m-MDSCs) within the tumor and peripheral blood.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated NR4A1 degradation.
Data Presentation: Efficacy of this compound
This compound has demonstrated significant efficacy in degrading NR4A1 in vitro and reducing m-MDSC populations in vivo.
Table 1: In Vitro Degradation of NR4A1 by this compound
| Cell Line | 50% Degradation Concentration (DC50) |
| CHL-1 (Human Melanoma) | 228.5 nM |
| A375 (Human Melanoma) | 518.8 nM |
Data from in vitro studies after 16 hours of treatment.[1]
Table 2: In Vivo Reduction of Monocytic MDSCs (m-MDSCs) by this compound in B16F10 Melanoma Model
| Tissue | Effect on m-MDSC Percentage | P-value |
| Tumor | Statistically Significant Decrease | 0.05 |
| Blood | Statistically Significant Decrease | 0.0006 |
Results from in vivo studies in a B16F10 melanoma mouse model.[1]
Experimental Protocols
The following protocols provide a general framework for assessing the in vivo efficacy of this compound on MDSC populations in a melanoma mouse model.
In Vivo Murine Melanoma Model and this compound Treatment
-
Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: 6-8 week old C57BL/6 mice are subcutaneously injected with 1x10^6 B16F10 cells in 100 µL of phosphate-buffered saline (PBS) into the flank.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a digital caliper, with volume calculated using the formula: (Length x Width^2) / 2.
-
This compound Administration: Once tumors reach a palpable size (e.g., 50-100 mm^3), mice are randomized into treatment and vehicle control groups. This compound is administered via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 25 mg/kg, twice weekly). The vehicle control group receives i.p. injections of the vehicle solution.
Isolation of Single-Cell Suspensions from Tumor and Blood
-
Blood Collection: At the experimental endpoint, mice are euthanized, and peripheral blood is collected via cardiac puncture into EDTA-coated tubes to prevent coagulation.
-
Tumor Excision: Tumors are surgically excised, weighed, and placed in ice-cold PBS.
-
Tumor Digestion: Tumors are minced into small pieces and digested in a solution containing collagenase D (1 mg/mL), DNase I (100 U/mL), and hyaluronidase (B3051955) (1 mg/mL) in RPMI 1640 medium for 30-45 minutes at 37°C with gentle agitation.
-
Cell Filtration: The digested tumor suspension is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Blood Processing: Red blood cells in the peripheral blood samples are lysed using ACK lysis buffer.
-
Cell Counting and Viability: Cells from both tumor and blood are washed with PBS, resuspended in FACS buffer (PBS with 2% FBS), and counted using a hemocytometer or an automated cell counter. Cell viability is assessed using trypan blue exclusion.
Flow Cytometry Analysis of MDSC Populations
-
Antibody Staining: Single-cell suspensions are stained with a cocktail of fluorescently labeled antibodies to identify m-MDSCs. A typical antibody panel includes:
-
CD45 (to identify hematopoietic cells)
-
CD11b (a myeloid marker)
-
Ly6C (to identify monocytic cells)
-
Ly6G (to distinguish from granulocytic cells)
-
A viability dye (to exclude dead cells)
-
-
Staining Procedure: Cells are incubated with the antibody cocktail for 30 minutes on ice in the dark.
-
Data Acquisition: Stained cells are analyzed using a multicolor flow cytometer.
-
Gating Strategy: m-MDSCs are identified by gating on live, single, CD45+ cells, followed by gating on CD11b+ cells, and finally on Ly6C high, Ly6G negative cells.
-
Data Analysis: The percentage of m-MDSCs within the total live CD45+ cell population is quantified for both tumor and blood samples.
Experimental Workflow Diagram
References
NR-V04: A PROTAC-Mediated Approach to Targeting NR4A1 via the Ubiquitin-Proteasome System
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Proteolysis Targeting Chimera (PROTAC), NR-V04, and its mechanism of action involving the ubiquitin-proteasome system to induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeted protein degradation.
Introduction to this compound and NR4A1
NR4A1, also known as Nur77, is a transcription factor that has been identified as a critical molecule in maintaining an immune-suppressive tumor microenvironment (TME).[1][2] Its role in various cell types within the TME makes it a compelling target for cancer immunotherapy.[1][3] this compound is a first-in-class PROTAC designed to specifically target NR4A1 for degradation.[1][2] By harnessing the cell's own protein disposal machinery, this compound offers a promising strategy to modulate the immune response against cancer.[1][3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a molecular bridge, simultaneously binding to NR4A1 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to NR4A1. The polyubiquitinated NR4A1 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.
Ternary Complex Formation
A critical step in the mechanism of action of this compound is the formation of a ternary complex consisting of NR4A1, this compound, and the VHL E3 ligase.[3] Experimental evidence from Proximity Ligation Assays (PLA) and Co-immunoprecipitation (Co-IP) has confirmed that this compound induces the formation of this complex within cells.[3][4] This ternary structure is the cornerstone of this compound's ability to bring the target protein and the E3 ligase into close enough proximity for ubiquitination to occur.
Quantitative Data on this compound Activity
The efficacy of this compound in degrading NR4A1 has been quantified in various human melanoma cell lines. The 50% degradation concentration (DC50) values highlight the potency of this compound.
| Cell Line | DC50 (nM) | Treatment Time (hours) |
| CHL-1 | 228.5 | 16 |
| A375 | 518.8 | 16 |
Table 1: DC50 values of this compound in human melanoma cell lines.[1][5]
Time-course experiments have demonstrated that this compound leads to a time-dependent degradation of NR4A1.[3][5] Furthermore, this compound exhibits selectivity for NR4A1, as it does not induce the degradation of other NR4A family members, NR4A2 and NR4A3.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the ubiquitin-proteasome system.
Proximity Ligation Assay (PLA) for Ternary Complex Formation
Objective: To visualize the formation of the NR4A1-NR-V04-VHL ternary complex in situ.
Methodology:
-
Cell Culture and Treatment: CHL-1 and A375 cells are cultured on coverslips.
-
Pre-treatment: Cells are pre-treated with 0.5 μM MG132 (a proteasome inhibitor) for 10 minutes to prevent the degradation of the formed complex.[4][5]
-
Treatment: Cells are then treated with 500 nM this compound, 500 nM Celastrol (as a negative control), or DMSO (vehicle control) for 16 hours.[4][5]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
PLA Protocol: The Duolink® PLA protocol is followed using primary antibodies against NR4A1 and VHL.
-
Ligation and Amplification: PLA probes are ligated and then amplified using a polymerase.
-
Visualization: The PLA signals, which appear as fluorescent dots, are visualized using a fluorescence microscope. Each dot represents an instance of the ternary complex.
Co-immunoprecipitation (Co-IP) for Complex Formation
Objective: To biochemically confirm the interaction between NR4A1 and VHL induced by this compound.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding Flag-tagged NR4A1.
-
Pre-treatment and Treatment: Cells are pre-treated with 0.5 μM MG132 for 10 minutes, followed by a 16-hour treatment with either DMSO or 500 nM this compound.[4]
-
Cell Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with anti-Flag antibody conjugated to magnetic beads to pull down NR4A1-Flag and any interacting proteins.[4]
-
Washing: The beads are washed to remove non-specific binding proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Western Blotting: The eluates are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against NR4A1 and VHL to detect the co-precipitated proteins.
NR4A1 Degradation Assay
Objective: To assess the dose-dependent and time-dependent degradation of NR4A1 by this compound and to confirm the involvement of the proteasome and VHL.
Methodology:
-
Cell Culture and Treatment: CHL-1 or A375 cells are seeded in multi-well plates.
-
Dose-Response: Cells are treated with increasing concentrations of this compound for 16 hours to determine the DC50.[5]
-
Time-Course: Cells are treated with a fixed concentration of this compound (e.g., 500 nM) for various time points.[3][5]
-
Inhibitor Treatment: To confirm the degradation mechanism, cells are pre-treated with either 0.5 μM MG132 (proteasome inhibitor) or 10 µM VHL-032 (VHL ligand) for 10 minutes before the addition of this compound.[4][5]
-
Cell Lysis and Western Blotting: After treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are subjected to SDS-PAGE and Western blotting with an antibody against NR4A1. The band intensities are quantified to determine the extent of degradation.
Conclusion
This compound represents a significant advancement in the targeted degradation of NR4A1. Its ability to induce the formation of a ternary complex with the VHL E3 ligase and subsequently mediate the degradation of NR4A1 via the ubiquitin-proteasome system has been robustly demonstrated. The data presented in this guide underscore the potential of this compound as a novel immunotherapeutic agent. The detailed experimental protocols provide a framework for researchers to further investigate the biological effects and therapeutic applications of this promising PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on NR4A1 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, has emerged as a critical regulator in a multitude of physiological and pathological processes.[1] This orphan nuclear receptor, for which no endogenous ligand has been definitively identified, functions as an immediate early gene, rapidly induced by a wide array of stimuli including growth factors, stress signals, and inflammatory cytokines.[2][3] Its multifaceted role in cellular proliferation, apoptosis, inflammation, and metabolism has positioned it as a compelling therapeutic target for a diverse range of diseases, including cancer, autoimmune disorders, metabolic syndromes, and cardiovascular conditions.[4][5][6] This technical guide provides a comprehensive overview of the foundational research on NR4A1, detailing its signaling pathways, regulation, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support ongoing research and drug development efforts.
NR4A1: Structure and Function
NR4A1 is a member of the NR4A subfamily of nuclear receptors, which also includes NR4A2 (Nurr1) and NR4A3 (NOR-1).[7] These receptors share a conserved DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD), though the LBD of NR4A1 is atypical and lacks a classical ligand-binding pocket.[7] NR4A1 exerts its effects through both genomic and non-genomic mechanisms.
Genomic Functions: As a transcription factor, NR4A1 can bind to specific DNA sequences, such as the NGFI-B response element (NBRE), to regulate the expression of target genes.[8] It can act as a monomer, homodimer, or heterodimer with other nuclear receptors like the retinoid X receptor (RXR).[9]
Non-Genomic Functions: NR4A1 can also translocate from the nucleus to other cellular compartments, such as the mitochondria, where it can interact with proteins like Bcl-2 to induce apoptosis.[9] This subcellular localization plays a crucial role in determining cell fate.[1]
NR4A1 Signaling Pathways
NR4A1 is a central node in numerous signaling pathways, often acting as a critical mediator of cellular responses to external stimuli.
Pro-Oncogenic Signaling in Cancer
In many solid tumors, NR4A1 is overexpressed and promotes cancer progression through various mechanisms.[10]
-
Cell Proliferation and Survival: NR4A1 can upregulate the expression of anti-apoptotic proteins like survivin and Bcl-2, while downregulating pro-apoptotic factors, thereby promoting cancer cell survival.[10]
-
Metabolic Reprogramming: NR4A1 influences cancer cell metabolism by regulating genes involved in glycolysis, fatty acid synthesis, and glutamine metabolism.[11] It can interact with key metabolic regulators like LKB1 and AMPKα.[11]
-
Epithelial-to-Mesenchymal Transition (EMT) and Metastasis: NR4A1 has been implicated in promoting EMT, a key process in cancer cell invasion and metastasis, by interacting with signaling pathways such as Wnt/β-catenin.[11][12]
// Nodes Stimuli [label="Growth Factors,\nStress, Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; NR4A1 [label="NR4A1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic\nReprogramming", fillcolor="#FBBC05", fontcolor="#202124"]; EMT [label="EMT & Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimuli -> NR4A1; NR4A1 -> Proliferation [label=" Upregulates survivin, Bcl-2"]; NR4A1 -> Metabolism [label=" Regulates glycolysis,\nfatty acid synthesis"]; NR4A1 -> EMT [label=" Activates Wnt/β-catenin"]; NR4A1 -> Apoptosis [dir=T, color="#EA4335", fontcolor="#EA4335", label=" Inhibits"]; }
Caption: NR4A1 Pro-Oncogenic Signaling Pathways in Cancer.
Anti-Inflammatory Signaling
In contrast to its role in cancer, NR4A1 generally exerts anti-inflammatory effects in immune cells.
-
Macrophage Polarization: NR4A1 promotes the differentiation of anti-inflammatory M2 macrophages while suppressing the pro-inflammatory M1 phenotype.[13]
-
T Cell Function: NR4A1 is a key regulator of T cell tolerance and exhaustion.[14] Its expression is upregulated in anergic and exhausted T cells, where it suppresses effector functions.[14]
-
Cytokine Regulation: NR4A1 can inhibit the production of pro-inflammatory cytokines by interfering with the NF-κB signaling pathway.[8]
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; NR4A1 [label="NR4A1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1_Macrophage [label="Pro-inflammatory\nM1 Macrophage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M2_Macrophage [label="Anti-inflammatory\nM2 Macrophage", fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell [label="Effector T Cell\nFunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> NR4A1; NR4A1 -> M1_Macrophage [dir=T, color="#EA4335", fontcolor="#EA4335", label=" Inhibits"]; NR4A1 -> M2_Macrophage [label=" Promotes"]; NR4A1 -> T_Cell [dir=T, color="#EA4335", fontcolor="#EA4335", label=" Inhibits"]; NR4A1 -> NFkB [dir=T, color="#EA4335", fontcolor="#EA4335", label=" Inhibits"]; NFkB -> Cytokines; }
Caption: NR4A1 Anti-Inflammatory Signaling Pathways.
NR4A1 as a Therapeutic Target in Various Diseases
The diverse functions of NR4A1 make it a promising therapeutic target for a wide range of diseases.
| Disease Area | Role of NR4A1 | Therapeutic Strategy |
| Cancer | Pro-oncogenic in solid tumors.[10] | Antagonists/inhibitors to suppress tumor growth and metastasis.[15][16] |
| Autoimmune Diseases | Suppresses immune responses and maintains tolerance.[14] | Agonists to dampen inflammation and restore immune homeostasis. |
| Metabolic Diseases | Regulates glucose and lipid metabolism.[2][5] | Modulators to improve insulin (B600854) sensitivity and lipid profiles.[4] |
| Cardiovascular Diseases | Involved in atherosclerosis, cardiac fibrosis, and thrombosis.[6][10] | Agonists or antagonists depending on the specific pathology. |
| Neurological Disorders | Plays a role in neuroinflammation and neuronal survival.[4] | Modulators to reduce neuroinflammation and protect neurons. |
Quantitative Data on NR4A1
NR4A1 Expression in Cancer
| Cancer Type | NR4A1 Expression Level | Reference |
| Non-Small-Cell Lung Carcinoma | Overexpressed in tumor tissues compared to para-carcinoma specimens.[14] | [14] |
| Pancreatic Cancer | Moderate to high immunostaining in 80% of tumors.[10] | [10] |
| Renal Clear Cell Carcinoma | Elevated in tumor-infiltrating regulatory T cells (TI-Tregs).[5] | [5] |
| Hepatocellular Carcinoma | Significantly elevated in TI-Tregs compared to Tregs from blood or normal tissues.[5] | [5] |
| Melanoma | Elevated in various tumor-infiltrating immune cells.[5] | [5] |
Binding Affinities and Inhibitory Concentrations of NR4A1 Ligands
| Compound | Type | Target Cell Line(s) | KD | IC50 / DC50 | Reference |
| Cytosporone B (Csn-B) | Agonist | Human gastric BGC-823 | 7.4 x 10-7 M | 0.278 nM (binding IC50) | [3][4] |
| Celastrol | Agonist | - | 0.29 µM | - | [3] |
| DIM-C-pPhOH (CDIM-8) | Antagonist | MDA-MB-231, 4T1 | 100 nM | - | [16] |
| DIM-C-pPhOH | Antagonist | ACHN, 786-O | - | 13.6 µM, 13.0 µM | [15] |
| DIM-C-pPhCO2Me | Antagonist | ACHN, 786-O | - | 11.7 µM, 13.4 µM | [15] |
| NR-V04 (PROTAC) | Degrader | CHL-1, A375 | - | 228.5 nM, 518.8 nM (DC50) | [6] |
| 3-Br-5-OCH3-phenyl CDIM | Antagonist | Breast cancer cells | ≤ 3.1 µM | - | [17] |
| 3-Cl-5-OCF3-phenyl CDIM | Antagonist | Breast cancer cells | ≤ 3.1 µM | - | [17] |
| 3-Cl-5-CF3-phenyl CDIM | Antagonist | Breast cancer cells | ≤ 3.1 µM | - | [17] |
| 3-Br-5-OCF3-phenyl CDIM | Antagonist | Breast cancer cells | ≤ 3.1 µM | - | [17] |
Experimental Protocols
Luciferase Reporter Assay for NR4A1 Transcriptional Activity
This assay is used to measure the ability of compounds to modulate the transcriptional activity of NR4A1.
Materials:
-
HEK293T cells
-
Expression plasmid for NR4A1 (e.g., Flag-NR4A1)
-
Luciferase reporter plasmid containing NR4A1 response elements (e.g., NBREx3-Luc)
-
Control plasmid for transfection efficiency (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 12-well plates at a density that will result in 70-80% confluency at the time of transfection.[18]
-
Transfection: Co-transfect the cells with the NR4A1 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2][19]
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations or a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for 18-24 hours.[2]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.[12]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in luciferase activity relative to the vehicle control.
// Edges Seed_Cells -> Transfect; Prepare_DNA -> Transfect; Transfect -> Treat; Treat -> Lyse; Lyse -> Measure; Measure -> Analyze; }
Caption: Workflow for NR4A1 Luciferase Reporter Assay.
Chromatin Immunoprecipitation (ChIP)-Sequencing for NR4A1 Target Gene Identification
This protocol is used to identify the genomic regions where NR4A1 binds.
Materials:
-
Cells or tissues of interest
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-NR4A1 antibody (or anti-tag antibody if using tagged NR4A1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
Next-generation sequencer
Protocol:
-
Cross-linking: Cross-link proteins to DNA by treating cells or tissues with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NR4A1 antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-linking by heating.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of NR4A1 enrichment.[20] Perform motif analysis to identify NR4A1 binding motifs.[20]
Generation of NR4A1 Knockout Mouse Models
NR4A1 knockout mouse models are invaluable tools for studying the in vivo functions of NR4A1.
General Strategy (Homologous Recombination in Embryonic Stem Cells):
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Nr4a1 gene with a selection cassette (e.g., neomycin resistance).[1] A negative selection marker (e.g., thymidine (B127349) kinase) is often included outside the homology arms.[1]
-
ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells.[1] ES cells that have undergone homologous recombination are selected for using positive-negative selection.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a donor mouse of a different coat color.[1]
-
Implantation and Generation of Chimeras: The injected blastocysts are transferred into a pseudopregnant female mouse. The resulting offspring (chimeras) will have a mixed coat color, indicating contributions from both the host blastocyst and the targeted ES cells.[1]
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with the coat color of the ES cell donor have inherited the targeted allele through the germline.
-
Genotyping and Colony Expansion: The offspring are genotyped to confirm the presence of the knockout allele. Heterozygous mice are intercrossed to generate homozygous knockout mice.
Conclusion
NR4A1 stands as a pivotal transcription factor with a context-dependent role in health and disease. Its pro-oncogenic activities in solid tumors make it an attractive target for cancer therapy, while its anti-inflammatory functions suggest its potential for treating autoimmune and inflammatory conditions. The development of selective NR4A1 modulators, including agonists, antagonists, and degraders, is a rapidly advancing field with significant therapeutic promise. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting NR4A1. Continued investigation into the intricate signaling networks governed by NR4A1 will undoubtedly unveil new avenues for the treatment of a wide spectrum of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orphan Nuclear Receptor 4A1: A Potential New Therapeutic Target for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nuclear receptor 4A1 - Wikipedia [en.wikipedia.org]
- 8. NR4A1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Targeting NR4A1 (TR3) in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Overexpression of NR4A1 is associated with tumor recurrence and poor survival in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Receptor 4A1 (NR4A1) as a Drug Target for Renal Cell Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. eubopen.org [eubopen.org]
- 18. NR4A1 Ligands as Potent Inhibitors of Breast Cancer Cell and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genome-wide analysis identifies NR4A1 as a key mediator of T cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 006187 - NGFI-B- Strain Details [jax.org]
NR-V04: A Technical Guide to an Emerging Immunotherapeutic PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1).[1][2][3] Emerging as a promising agent in cancer immunotherapy, this compound leverages the body's own ubiquitin-proteasome system to eliminate NR4A1, a key protein implicated in creating an immunosuppressive tumor microenvironment (TME).[1][2][4] This technical guide provides an in-depth overview of the early-stage research questions surrounding this compound's potential, detailing its mechanism of action, experimental validation, and preclinical data.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the target protein, NR4A1, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This proximity induces the poly-ubiquitination of NR4A1, marking it for degradation by the proteasome.[1] The degradation of NR4A1 disrupts its downstream signaling, leading to a cascade of anti-tumor immune responses.[1][6]
Signaling Pathway and Experimental Workflow
The degradation of NR4A1 by this compound initiates a series of events within the tumor microenvironment, ultimately leading to enhanced anti-tumor immunity. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating this compound's efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
| Cell Line | DC50 (nM) for NR4A1 Degradation (16h treatment) | Reference |
| CHL-1 (Human Melanoma) | 228.5 | [1][6] |
| A375 (Human Melanoma) | 518.8 | [1][6] |
| Pharmacokinetic Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 8.6 hours | Intraperitoneal (i.p.) | [1] |
| Half-life (t½) | 5.36 hours | Intravenous (i.v.) | [1] |
| Bioavailability (F) | 98% | Intraperitoneal (i.p.) | [1] |
| In Vivo Study Parameter | Details | Reference |
| Mouse Models | MC38 (colon adenocarcinoma), Yummer 1.7 (melanoma), B16F10 (melanoma) | [1] |
| Dosing Regimen | 1.8 mg/kg, intraperitoneally, twice a week | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Western Blot for NR4A1 Degradation
-
Cell Culture and Treatment: Plate human melanoma cells (CHL-1 or A375) and culture to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 16 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse cells treated with this compound and a proteasome inhibitor (e.g., MG132, to prevent degradation of the complex) in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the components of the expected ternary complex (e.g., anti-VHL antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and wash several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot using antibodies against the other components of the complex (e.g., anti-NR4A1 antibody).
In Vivo Tumor Growth Study
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 MC38 cells) into the flank of each mouse.
-
Treatment: Once tumors are palpable (e.g., ~50-100 mm³), randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 1.8 mg/kg) or vehicle via intraperitoneal injection according to a predetermined schedule (e.g., twice a week).[1]
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for further analysis.
Conclusion and Future Directions
This compound represents a novel and promising strategy in cancer immunotherapy. By targeting NR4A1 for degradation, it effectively remodels the tumor microenvironment to favor an anti-tumor immune response. Early-stage research has demonstrated its potent in vitro and in vivo activity, along with a favorable pharmacokinetic and safety profile in preclinical models.[1]
Future research should focus on:
-
Elucidating Downstream Signaling: A more detailed understanding of the molecular pathways immediately downstream of NR4A1 degradation will be critical for identifying biomarkers of response and potential combination therapies.
-
Expanding Tumor Models: Evaluating the efficacy of this compound in a broader range of cancer models, including those resistant to current immunotherapies, will be essential.
-
Investigating Combination Therapies: Exploring the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, could lead to more durable anti-tumor responses.
-
Translational Studies: Advancing this compound into clinical trials will be the ultimate test of its therapeutic potential in human cancer patients.
The continued investigation of this compound holds the potential to open new avenues for the treatment of various cancers, offering hope for patients with limited therapeutic options.
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Core Concept: A Novel Dual-Action Co-stimulatory Superagonist
An in-depth analysis reveals a significant gap in publicly available data regarding a cancer immunotherapy designated "NR-V04." Extensive searches across scientific databases, clinical trial registries, and pharmaceutical pipelines have yielded no specific information on a therapeutic agent with this name. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a hypothetical construct, or a potential misnomer for another therapy.
Given the absence of concrete data, this guide will proceed by presenting a conceptual framework. This framework will serve as a template, illustrating how the novelty of a hypothetical next-generation immunotherapy, herein referred to as "this compound," could be technically detailed and compared to existing treatments. The principles and methodologies outlined are based on established practices in immunotherapy research and development.
For the purpose of this guide, "this compound" is conceptualized as a bispecific fusion protein engineered to simultaneously engage two distinct co-stimulatory pathways on T-cells, for instance, CD28 and ICOS. This dual-agonist approach represents a significant departure from single-pathway modulators. The core novelty lies in its potential to induce a more robust and persistent anti-tumor T-cell response, capable of overcoming the immunosuppressive tumor microenvironment (TME).
Comparative Efficacy and Cytokine Profile
The enhanced potency of this compound would be quantifiable through in-vitro and in-vivo studies. The following tables summarize hypothetical data comparing this compound to standard-of-care immunotherapies.
Table 1: In-Vitro T-Cell Activation and Proliferation (Data derived from co-culture assays with human PBMCs and target tumor cells)
| Therapy Agent | T-Cell Proliferation (Fold Change vs. Control) | IFN-γ Secretion (pg/mL) | IL-2 Secretion (pg/mL) | IL-10 Secretion (pg/mL) |
| Isotype Control | 1.0 | 50 | 25 | 150 |
| Pembrolizumab (Anti-PD-1) | 4.5 | 850 | 300 | 120 |
| Ipilimumab (Anti-CTLA-4) | 3.8 | 720 | 450 | 135 |
| This compound | 12.2 | 2500 | 1200 | 95 |
Table 2: In-Vivo Tumor Growth Inhibition in Syngeneic Mouse Model (MC38) (Data represents mean values at Day 21 post-implantation)
| Treatment Group | Tumor Volume (mm³) | Complete Response Rate (%) | Median Overall Survival (Days) |
| Vehicle Control | 1850 ± 210 | 0% | 25 |
| Anti-PD-1 mAb | 950 ± 150 | 15% | 42 |
| Anti-CTLA-4 mAb | 1100 ± 180 | 10% | 38 |
| This compound | 150 ± 90 | 65% | Not Reached (>60) |
Novel Signaling Pathway Activation
This compound's mechanism involves the simultaneous clustering and activation of two distinct co-stimulatory receptors. This dual engagement is hypothesized to trigger a synergistic downstream signaling cascade that is qualitatively and quantitatively different from the activation of either pathway alone. The proposed pathway involves the potentiation of both PI3K/Akt and NF-κB signaling, leading to enhanced cell survival, proliferation, and effector function.
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of NR4A1 Degradation by NR-V04
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is a crucial transcription factor involved in various cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Its dysregulation has been implicated in the progression of several cancers, making it a compelling therapeutic target.[3][4] NR-V04 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NR4A1.[5] This document provides detailed protocols for utilizing Western blot analysis to investigate the degradation of NR4A1 mediated by this compound, offering a robust methodology for researchers in cancer biology and drug development.
This compound functions by hijacking the ubiquitin-proteasome system.[6] It is a heterobifunctional molecule that simultaneously binds to NR4A1 and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[7] This proximity induces the polyubiquitination of NR4A1, marking it for degradation by the 26S proteasome.[6][8] This targeted protein degradation approach offers a powerful tool to study the functional consequences of NR4A1 loss.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound in inducing NR4A1 degradation in various melanoma cell lines.
Table 1: Dose-Dependent Degradation of NR4A1 by this compound
| Cell Line | 50% Degradation Concentration (DC50) | Treatment Time (hours) |
| CHL-1 | 228.5 nM | 16 |
| A375 | 518.8 nM | 16 |
Data sourced from studies on human melanoma cell lines.
Table 2: Time-Dependent Degradation of NR4A1 in CHL-1 Cells Treated with 500 nM this compound
| Treatment Time (hours) | Remaining NR4A1 Protein Level (%) |
| 0 | 100 |
| 4 | ~120 (Initial Induction) |
| 8 | ~80 |
| 12 | ~40 |
| 16 | ~20 |
Note: An initial induction of NR4A1 protein may be observed at earlier time points.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced NR4A1 degradation.
Caption: Western blot workflow for NR4A1 analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of NR4A1 Degradation
This protocol details the steps for analyzing NR4A1 protein levels in cultured cells following treatment with this compound.
Materials:
-
Cell Lines: CHL-1, A375, or other relevant cell lines expressing NR4A1.
-
Reagents: this compound, DMSO (vehicle control), MG132 (proteasome inhibitor).
-
Cell Culture: Complete growth medium (e.g., DMEM with 10% FBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl buffers.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-NR4A1, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) for a specified time (e.g., 16 hours).
-
Include a vehicle control (DMSO) and a positive control for proteasome inhibition by pre-treating cells with MG132 (e.g., 10 µM for 1 hour) before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against NR4A1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin, or use a separate gel.
-
Quantify the band intensities using densitometry software.
-
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for NR4A1 Half-Life Determination
This protocol is used to determine the half-life of the NR4A1 protein in the presence of this compound by inhibiting new protein synthesis.[9]
Materials:
-
Same as Protocol 1, with the addition of Cycloheximide (CHX).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Treat one set of cells with this compound (e.g., 500 nM) and another with DMSO for a predetermined time (e.g., 4 hours) to allow for this compound to engage with NR4A1.
-
After the initial treatment, add cycloheximide (e.g., 50-100 µg/mL) to all wells to inhibit protein synthesis.
-
-
Time Course Collection:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the protein level at the time of CHX addition.
-
-
Western Blot Analysis:
-
Perform cell lysis, protein quantification, SDS-PAGE, protein transfer, and Western blotting as described in Protocol 1 for NR4A1 and a loading control.
-
-
Data Analysis:
-
Quantify the NR4A1 band intensity at each time point and normalize it to the loading control.
-
Plot the normalized NR4A1 intensity (as a percentage of the 0-hour time point) against time.
-
Determine the half-life (t½) of NR4A1, which is the time it takes for the protein level to decrease by 50%.
-
References
- 1. Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NR4A1 (TR3) in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neobiotechnologies.com [neobiotechnologies.com]
Application Notes and Protocols for In Vivo Xenograft Study of NR-V04 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and executing an in vivo xenograft study to evaluate the therapeutic efficacy of NR-V04, a novel Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3][4][5] NR4A1 is a key transcription factor that plays a crucial role in mediating immune suppression within the tumor microenvironment (TME).[6] By degrading NR4A1, this compound aims to unleash the body's own immune system to attack cancer cells.[1][4] Preclinical studies have demonstrated that this compound can slow the growth of established tumors in skin and colorectal cancer models, and in some instances, lead to tumor eradication.[1][4]
This document outlines the essential protocols for a subcutaneous xenograft model, detailing animal and cell line selection, experimental design, drug formulation and administration, and methods for assessing anti-tumor activity and mechanism of action.
Core Principles of the Xenograft Study
The primary objective of this study is to assess the anti-tumor efficacy of this compound in a well-established xenograft model. This involves the implantation of human cancer cells into immunocompromised mice, which allows for the growth of human tumors.[7] The study will monitor tumor growth and other key endpoints in response to this compound treatment. Given that this compound's mechanism of action is immune-mediated, a syngeneic model (immunocompetent mouse with a murine tumor) is ultimately more appropriate. However, for initial efficacy studies, a human cell line-derived xenograft in an immunodeficient mouse can provide foundational data on the direct effects of the compound on tumor growth, though it will not fully recapitulate the immune response. For the purposes of these notes, we will detail a human xenograft model and include optional analyses relevant to a syngeneic model.
Experimental Design and Protocols
Animal Model and Cell Line Selection
-
Animal Model: Severe Combined Immunodeficient (SCID) or NOD-scid IL2Rgamma(null) (NSG) mice are recommended for their robust support of human cell line engraftment.[8]
-
Cell Line: The human malignant melanoma cell line A375 is a suitable choice as it has been previously used in this compound research and is known to form subcutaneous tumors in immunocompromised mice.[2][9][10][11]
Experimental Groups and Study Design
A well-controlled study is critical for interpretable results. The following table outlines a recommended experimental design:
| Group | Treatment | Number of Animals (n) | Rationale |
| 1 | Vehicle Control | 10 | To assess baseline tumor growth in the absence of active treatment. |
| 2 | This compound (Low Dose) | 10 | To evaluate the dose-dependent efficacy of this compound. |
| 3 | This compound (High Dose) | 10 | To determine the maximum therapeutic potential and potential toxicity at a higher dose. |
| 4 | Positive Control (e.g., BRAF inhibitor for A375) | 10 | To benchmark the efficacy of this compound against a standard-of-care agent for the specific cancer type. |
Subcutaneous Xenograft Implantation Protocol
-
Cell Culture: Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
-
Cell Harvesting and Preparation:
-
Trypsinize the cells and wash them twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.[12]
-
-
Implantation:
-
Anesthetize the mice using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.[13]
-
This compound Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle suitable for in vivo administration. A previously reported formulation consists of 50% Phosal PG, 45% Miglyol 810N, and 5% Polysorbate 80.[2][14]
-
Dosing and Administration:
Monitoring and Efficacy Assessment
| Parameter | Method | Frequency |
| Tumor Growth | Caliper Measurement (Volume = (Length x Width²)/2) | 2-3 times per week |
| Body Weight | Standard laboratory scale | 2-3 times per week |
| Clinical Observations | Visual assessment for signs of toxicity (e.g., changes in posture, activity, fur texture) | Daily |
| Survival | Monitoring until pre-defined humane endpoints are reached | Daily |
Endpoint Analysis
Upon study termination (e.g., when control tumors reach a predetermined size or at a specified time point), the following analyses should be performed:
-
Tumor Weight: Excise and weigh tumors.
-
Histopathology and Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology.
-
Conduct IHC for key biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD8 (to assess T-cell infiltration, particularly relevant for syngeneic models).
-
-
Flow Cytometry (for syngeneic models):
-
Dissociate a portion of the tumor into a single-cell suspension.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) to quantify tumor-infiltrating lymphocytes (TILs).
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Analyze tumor lysates by Western blot or other quantitative methods to measure the levels of NR4A1 protein to confirm target engagement and degradation by this compound.
-
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for CD8+ T-Cells in Tumor Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a suitable blocking serum (e.g., 5% goat serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against CD8 (e.g., rabbit anti-CD8 monoclonal antibody) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with a DAB substrate kit and counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Flow Cytometry for Tumor-Infiltrating Lymphocytes
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces and digest in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
If necessary, lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes on ice.
-
-
Intracellular Staining (Optional):
-
For intracellular targets like FoxP3, fix and permeabilize the cells before incubating with the specific antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Tumor Growth Inhibition
| Group | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Endpoint Tumor Measurements
| Group | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | |
| This compound (Low Dose) | |
| This compound (High Dose) | |
| Positive Control |
Table 3: Immunohistochemistry Quantification
| Group | Mean % Ki-67 Positive Cells ± SEM | Mean % Cleaved Caspase-3 Positive Cells ± SEM | Mean CD8+ Cells per mm² ± SEM |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Visualizations
NR4A1 Signaling Pathway in Immune Suppression
Caption: NR4A1 signaling pathway leading to T-cell exhaustion and its inhibition by this compound.
Experimental Workflow for this compound In Vivo Efficacy Study
Caption: Workflow for the in vivo xenograft study of this compound efficacy.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).[9][15][16] Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined and strictly followed.[15][17][18]
Conclusion
This document provides a detailed guide for conducting a preclinical in vivo xenograft study to evaluate the efficacy of this compound. Adherence to these protocols and a robust experimental design will yield valuable data to support the continued development of this promising immunotherapeutic agent. The inclusion of pharmacodynamic and mechanistic endpoints will provide crucial insights into the in vivo activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncozine.com [oncozine.com]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 9. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. An in vivo model of melanoma: treatment with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MC38 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Toxicity Assessment for Novel Treatments of Skin Cancer - Alfa Cytology [alfacytology.com]
- 16. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
Application Notes and Protocols for Cellular Experiments with NR-V04, a Novel NR4A1-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the culture of relevant cancer cell lines and subsequent treatment with NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2] The methodologies outlined below are essential for researchers investigating the therapeutic potential of this compound in oncology and immuno-oncology.
Introduction to this compound
This compound is a novel small molecule that induces the degradation of NR4A1, a key protein implicated in tumor development and immune suppression.[1][2] By targeting NR4A1 for proteasomal degradation, this compound has been shown to inhibit tumor growth and modulate the tumor microenvironment, making it a promising candidate for cancer immunotherapy.[3][4] These protocols will enable researchers to conduct in vitro experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Cell Line Culture Protocols
The following protocols are for human melanoma (A375, CHL-1) and murine colon adenocarcinoma (MC38) cell lines, which have been utilized in studies with this compound.
A375 Human Melanoma Cell Line
The A375 cell line was derived from a 54-year-old female with malignant melanoma.[5] These cells are adherent and have an epithelial-like morphology.[5]
Culture Medium:
Growth Conditions:
-
Medium Renewal: Every 2 to 3 days[6]
Passaging Protocol:
-
Culture cells to approximately 80-90% confluency.[7]
-
Aspirate the culture medium.
-
Briefly rinse the cell layer with a sterile phosphate-buffered saline (PBS) solution without calcium and magnesium.[6][8]
-
Add 2.0 to 3.0 mL of a 0.25% (w/v) trypsin-0.53 mM EDTA solution to a 75 cm² flask and incubate at 37°C for 5 to 15 minutes, or until cells detach.[6] To avoid clumping, do not agitate the flask during this time.[6]
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.[6]
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Dispense appropriate aliquots of the cell suspension into new culture flasks. A subcultivation ratio of 1:3 to 1:8 is recommended.[6]
-
Incubate the cultures at 37°C.[6]
CHL-1 Human Melanoma Cell Line
The CHL-1 cell line is a human melanoma cell line.
Culture Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum (FBS)
Growth Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO2 in a humidified incubator
Passaging Protocol:
-
Culture cells to confluency.
-
Remove the medium and rinse with a 0.25% trypsin, 0.03% EDTA solution.
-
Remove the trypsin-EDTA solution and add an additional 1 to 2 mL.
-
Allow the flask to sit at room temperature or 37°C until the cells detach.
-
Add fresh culture medium, aspirate, and dispense into new culture flasks.
MC38 Murine Colon Adenocarcinoma Cell Line
The MC38 cell line originated from a C57BL/6 mouse with colon adenocarcinoma and is widely used in immuno-oncology research.[9][10]
Culture Medium:
-
(Optional) 10 mM HEPES and 1X non-essential amino acids (NEAA)[11]
Growth Conditions:
-
Medium Renewal: Every 2 to 3 days[7]
Passaging Protocol:
-
Passage cells when they reach 80-90% confluency.[7]
-
Discard the culture medium and wash the cells once or twice with 5 mL of PBS.[7]
-
Add 1 mL of trypsin and gently swirl the flask to cover the cell layer.[7]
-
Incubate at 37°C for 1-2 minutes until cells start to detach.[7]
-
Add 2 mL of complete medium to neutralize the trypsin.[7]
-
Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[7]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:2 to 1:4 split ratio.[7]
This compound Treatment Protocols
The following protocols describe how to treat the cultured cancer cell lines with the this compound compound to assess its biological effects.
In Vitro NR4A1 Degradation Assay
This assay is used to determine the efficacy of this compound in degrading NR4A1 protein in cancer cells.
Materials:
-
Cultured cancer cells (e.g., CHL-1, A375)
-
This compound compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
VHL ligand (e.g., VHL-032)
-
Lysis buffer
-
Reagents for immunoblotting
Protocol:
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
For mechanism of action studies, pre-treat cells with a proteasome inhibitor (e.g., 0.5 µM MG132) or a VHL ligand (e.g., 10 µM VHL-032) for 10 minutes to 2 hours.[3][4]
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 16 hours).[3][4] A time-course experiment (e.g., 0, 4, 8, 16, 24, 48 hours) can also be performed with a fixed concentration of this compound (e.g., 500 nM).[3][4]
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Proceed with immunoblotting to detect the levels of NR4A1 protein.
Data Presentation:
Table 1: In Vitro Degradation Efficacy of this compound in Human Melanoma Cell Lines [3][4][12]
| Cell Line | Treatment Time (hours) | DC50 (nM) |
| CHL-1 | 16 | 228.5 |
| A375 | 16 | 518.8 |
Cell Viability (Cytotoxicity) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cultured cancer cells
-
96-well plates
-
This compound compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[13]
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.[14]
-
Measure the absorbance or luminescence using a microplate reader to determine cell viability.[14]
Experimental Protocols
Immunoblotting for NR4A1 Degradation
This protocol details the western blotting procedure to visualize and quantify the degradation of NR4A1 protein.
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C.[14] Recommended dilutions for anti-NR4A1 antibody are typically between 1:1000 and 1:4000.[15]
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the protein levels.
Flow Cytometry for Immune Cell Profiling in Tumors
This protocol is for analyzing the immune cell populations within a tumor microenvironment, which is relevant for in vivo studies with this compound.
Protocol:
-
Harvest tumors from experimental animals and prepare a single-cell suspension. This can be achieved through mechanical dissociation and/or enzymatic digestion.[16][17]
-
Count the viable cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, Gr-1, F4/80).
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 6. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Expert Insights | Practical MC38 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 8. ebiohippo.com [ebiohippo.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MC38 Cells [cytion.com]
- 11. MC38 colorectal tumor cell lines from two different sources display substantial differences in transcriptome, mutanome and neoantigen expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NR4A1 antibody (12235-1-AP) | Proteintech [ptglab.com]
- 16. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NR-V04 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of NR-V04 in various in vitro experimental settings. This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2] This document outlines its mechanism of action, effective concentrations in different cell lines, and step-by-step protocols for key assays.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of NR4A1, marking it for degradation by the proteasome.[1][4][5] This targeted degradation leads to the modulation of immune responses, making this compound a promising candidate for cancer immunotherapy research.[1][6]
Recommended Concentrations for In Vitro Use
The optimal concentration of this compound can vary depending on the cell type, treatment duration, and the specific assay being performed. The following table summarizes effective concentrations reported in various human and mouse melanoma cell lines.
| Cell Line | Application | Concentration | Treatment Time | Outcome | Reference |
| CHL-1 (Human Melanoma) | NR4A1 Degradation (DC50) | 228.5 nM | 16 hours | 50% degradation of NR4A1 protein. | [1][5][6] |
| Time-dependent Degradation | 500 nM | 4 - 48 hours | Efficient reduction of NR4A1 between 8-48 hours. | [1] | |
| PROTAC Screening | 250 nM | 16 hours | Initial screening for NR4A1 degradation. | [1][6] | |
| Mechanism of Action Studies | 500 nM | 16 hours | Used with proteasome and VHL inhibitors. | [1][5] | |
| A375 (Human Melanoma) | NR4A1 Degradation (DC50) | 518.8 nM | 16 hours | 50% degradation of NR4A1 protein. | [1][5][6] |
| Ternary Complex Formation (PLA) | 500 nM | 16 hours | Induction of NR4A1-VHL proximity. | [1] | |
| WM164 & M229 (Human Melanoma) | NR4A1 Degradation | Not specified | 16 hours | Reduction of NR4A1 protein levels. | [1][7] |
| SM1 & SW1 (Mouse Melanoma) | NR4A1 Degradation | Not specified | 16 hours | Reduction of NR4A1 protein levels. | [1][7] |
| Human Primary T cells | T-cell exhaustion reduction | 500 nM | 48 hours | Significant decrease in exhausted CD8+ T cells. | [8] |
| Mouse OT-1 CD8+ T cells | T-cell exhaustion reduction | 500 nM | 48 hours | Significant reduction in exhausted OT-1 CD8+ T cells. | [8] |
| HEK293T | Co-immunoprecipitation | 500 nM | 16 hours | To show NR4A1 and VHL complex formation. | [5] |
Experimental Protocols
Protocol for In Vitro NR4A1 Degradation Assay
This protocol details the steps to assess the dose-dependent degradation of NR4A1 protein in cultured cells using immunoblotting.
Materials:
-
Cancer cell lines (e.g., CHL-1, A375)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NR4A1, anti-VHL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM). Use DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize NR4A1 and VHL levels to a loading control like β-actin. Calculate the DC50 value from the dose-response curve.
Protocol for Proximity Ligation Assay (PLA)
This protocol is for visualizing the this compound-induced ternary complex formation between NR4A1 and VHL in situ.
Materials:
-
CHL-1 or A375 cells
-
Chamber slides
-
This compound (500 nM)
-
Celastrol (500 nM, as a negative control)
-
DMSO (vehicle control)
-
Formaldehyde (B43269) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
PLA probes (anti-NR4A1 and anti-VHL)
-
Ligation and amplification reagents
-
Fluorescently labeled detection reagents
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture 5 x 10^4 CHL-1 or A375 cells in chamber slides.[1]
-
Treatment: Treat cells with 500 nM this compound, 500 nM Celastrol, or DMSO for 16 hours.[1]
-
Fixation and Permeabilization: Fix cells with formaldehyde and then permeabilize them.
-
PLA Protocol: Follow the manufacturer's instructions for the PLA kit. This typically involves:
-
Blocking the cells.
-
Incubating with primary antibodies against NR4A1 and VHL.
-
Incubating with PLA probes that will bind to the primary antibodies.
-
Ligating the probes if they are in close proximity.
-
Amplifying the ligated DNA circle via rolling circle amplification.
-
Detecting the amplified product with fluorescently labeled oligonucleotides.
-
-
Imaging: Mount the slides with a DAPI-containing mounting medium and visualize the PLA signals using a fluorescence microscope. A strong fluorescent signal indicates the formation of the NR4A1-VHL complex.
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NR-V04 Dosing in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC) that targets the nuclear receptor subfamily 4 group A member 1 (NR4A1) for degradation, in preclinical mouse models of cancer. The provided protocols are based on published studies and are intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a novel cancer immunotherapy agent that functions by inducing the degradation of NR4A1, a key protein that contributes to an immune-suppressive tumor microenvironment (TME).[1][2][3] By eliminating NR4A1, this compound unleashes the body's own immune system to attack cancer cells.[3] The degradation of NR4A1 is mediated through the proteasome pathway.[1][4] This targeted degradation leads to a cascade of anti-tumor immune responses, including the induction of tumor-infiltrating B cells and effector memory CD8+ T cells, and a reduction in monocytic myeloid-derived suppressor cells (m-MDSCs).[1][2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic properties and established in vivo dosing regimens for this compound in mouse models of cancer.
Table 1: Pharmacokinetic Properties of this compound in Mice [1][4]
| Parameter | Value | Administration Route |
| Half-life (T½) | 8.6 hours | Intraperitoneal (i.p.) |
| 5.36 hours | Intravenous (i.v.) | |
| Bioavailability (F) | 98% | Intraperitoneal (i.p.) |
| Clearance Rate | Low | Intraperitoneal (i.p.) |
Table 2: Recommended Dosing Regimen for this compound in Syngeneic Mouse Models [1]
| Parameter | Recommendation |
| Dosage | 1.8 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Frequency | Twice a week (every 3-4 days) |
| Initiation of Treatment | Day 7 post-tumor cell inoculation (when tumors are palpable) |
| Vehicle | Not specified in the provided results. A common vehicle for similar compounds is a solution of DMSO, PEG300, and saline. Researchers should perform their own vehicle formulation and tolerability studies. |
Experimental Protocols
The following are detailed protocols for in vivo efficacy studies of this compound in mouse models of cancer, based on the methodologies described in the cited literature.
Protocol 1: General In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model of cancer.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO/PEG300/saline)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16F10 melanoma, Yummer1.7 melanoma)[1]
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and wash the cancer cells with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration.
-
Subcutaneously inject the appropriate number of tumor cells into the flank of each mouse.
-
-
Animal Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors become palpable (approximately 7 days post-inoculation), measure the tumor volume.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of dosing, dilute the stock solution with the vehicle to the final concentration of 1.8 mg/kg in the desired injection volume.
-
-
Dosing Administration:
-
Administer 1.8 mg/kg of this compound via intraperitoneal (i.p.) injection to the treatment group.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Repeat the administration twice a week.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint:
-
Continue the treatment until the tumors in the control group reach the predetermined endpoint size as per institutional guidelines.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell profiling).
-
Protocol 2: Pharmacodynamic Study of NR4A1 Degradation
Objective: To assess the in vivo degradation of NR4A1 in tumor tissue following this compound treatment.
Procedure:
-
Follow steps 1-4 of Protocol 1 to establish tumors and prepare the dosing solution.
-
Dosing and Tissue Collection:
-
Protein Analysis:
-
Prepare tumor lysates from the collected tissues.
-
Analyze the levels of NR4A1 protein in the tumor lysates by Western blotting. This will demonstrate the extent and duration of NR4A1 degradation.[1]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
References
Application Notes & Protocols: Pharmacokinetic Analysis for NR-V04 Studies
Disclaimer: NR-V04 is a hypothetical designation for a novel therapeutic agent. The following protocols and data are provided as a general framework for pharmacokinetic (PK) analysis and should be adapted based on the specific physicochemical properties of the compound and the research objectives.
Introduction
Pharmacokinetics (PK), the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug, is a cornerstone of drug development.[1][2] A thorough understanding of a compound's PK profile is essential for selecting safe and efficacious dosing regimens.[1] These application notes provide a comprehensive overview of the standard methods and protocols for conducting preclinical pharmacokinetic studies, focusing on a hypothetical novel compound, this compound. The primary method of analysis discussed is the non-compartmental analysis (NCA), which is the most common approach for characterizing a drug's exposure profile in early development.[3][4]
Experimental Protocols
A typical preclinical PK study involves an in-life phase for dosing and sample collection, a bioanalytical phase for sample analysis, and a data analysis phase.[5]
Protocol: Preclinical In-Life Phase (Rat Model)
This protocol outlines a single-dose PK study in rats, a common preclinical species.[5][6]
Objective: To determine the plasma concentration-time profile and key PK parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Materials:
-
This compound (purity >98%)
-
Vehicle for IV and PO formulations (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Dosing syringes and gavage needles
-
Blood collection tubes (containing K2-EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Methodology:
-
Animal Acclimation: Acclimate animals for a minimum of 3-5 days prior to the study.[7]
-
Dosing Group Allocation: Assign animals to two groups (n=4-6 per group):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 10 mg/kg)
-
-
Dosing:
-
Administer this compound via a single bolus injection into the tail vein for the IV group.
-
Administer this compound via oral gavage for the PO group.
-
-
Blood Sampling: Collect serial blood samples (approx. 150-200 µL) from the jugular or saphenous vein at specified time points. A typical schedule includes pre-dose (0 h) and post-dose time points such as 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[5][8]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma into labeled cryovials and store them at -80°C until bioanalysis.
Protocol: Bioanalytical Method (LC-MS/MS)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for drug quantification in biological matrices due to its high sensitivity and specificity. The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure data reliability.[9][10][11]
Objective: To accurately quantify this compound concentrations in rat plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (B52724) (containing an internal standard) to 1 volume of plasma.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 reverse-phase column to separate this compound from endogenous plasma components. A gradient elution with mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its internal standard for quantification.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Analyze quality control (QC) samples at low, medium, and high concentrations alongside the study samples to ensure the accuracy and precision of the assay.
-
-
Data Processing: Quantify the concentration of this compound in the study samples by interpolating their response ratios (analyte/internal standard) against the calibration curve.
Pharmacokinetic Data Analysis
Non-Compartmental Analysis (NCA)
NCA is a model-independent method used to determine key PK parameters directly from the plasma concentration-time data.[3][4] It relies on the application of the trapezoidal rule to calculate the Area Under the Curve (AUC).[3][5]
Key PK Parameters:
-
Cmax: Maximum observed plasma concentration.[8]
-
Tmax: Time at which Cmax is observed.[8]
-
AUC(0-last): Area under the plasma concentration-time curve from time 0 to the last measurable concentration, calculated using the linear-up/log-down trapezoidal method.[3]
-
AUC(0-inf): Area under the curve extrapolated to infinity.[3]
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time (for IV data).
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
The analysis can be performed using specialized software such as Phoenix® WinNonlin®.[12]
Data Presentation
Quantitative results should be summarized in clear, tabular formats to facilitate comparison between different dose routes or groups.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.083 | 2.0 ± 0.5 |
| AUC(0-last) (hng/mL) | 2800 ± 350 | 7000 ± 900 |
| AUC(0-inf) (hng/mL) | 2850 ± 360 | 7150 ± 920 |
| t1/2 (h) | 4.5 ± 0.8 | 4.8 ± 0.9 |
| CL (L/h/kg) | 0.70 ± 0.09 | N/A |
| Vd (L/kg) | 4.5 ± 0.6 | N/A |
| F (%) | N/A | 50.2 |
Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships.
References
- 1. sagreview.com [sagreview.com]
- 2. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 3. datapharmaustralia.com [datapharmaustralia.com]
- 4. allucent.com [allucent.com]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. quantics.co.uk [quantics.co.uk]
- 9. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following NR-V04 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR-V04 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3] NR4A1 is a key transcription factor known to be elevated in various immune cell types within the tumor microenvironment (TME), where it contributes to an immunosuppressive landscape.[1][4] By mediating the degradation of NR4A1, this compound has been shown to reprogram the TME, leading to enhanced anti-tumor immune responses.[1][5][6] This document provides detailed protocols for the flow cytometric analysis of key immune cell populations modulated by this compound treatment, along with data presentation guidelines and conceptual diagrams to support experimental design and interpretation.
Mechanism of Action
This compound functions by inducing the degradation of NR4A1 protein.[2][7] This degradation has been demonstrated to occur within hours of treatment in vitro and is sustained for several days in vivo.[2][5][6] The therapeutic effect of this compound is primarily attributed to its modulation of various immune cell populations within the TME, including B cells, T cells, and myeloid-derived suppressor cells (MDSCs).[5][6]
Key Immunomodulatory Effects of this compound
Flow cytometry analysis has been instrumental in elucidating the impact of this compound on the immune infiltrate within the TME. The primary findings indicate that this compound treatment leads to:
-
A significant increase in tumor-infiltrating (TI) B cells. [1][5][6]
-
A reduction in monocytic myeloid-derived suppressor cells (m-MDSCs). [1][5][6][7][8]
These changes collectively contribute to a more robust anti-tumor immune response.
Data Presentation: Summary of Immune Cell Changes Post-NR-V04 Treatment
The following tables summarize the reported quantitative changes in immune cell populations in preclinical melanoma models following this compound administration.
Table 1: Effect of this compound on Tumor-Infiltrating B-Cells in B16F10 Melanoma Model
| Treatment Group | Percentage of B220+ Cells in TME | Fold Change |
| Vehicle | 14.7% | - |
| This compound | 30.1% | ~2.05 |
Data adapted from a study where tumor-bearing mice were treated with 1.8 mg/kg of this compound.[1]
Table 2: Effect of this compound on Other Key Immune Cell Populations
| Cell Population | Marker Profile | Location | Observed Change with this compound |
| Effector Memory CD8+ T cells | CD44+CD62L- | Spleen and Tumors | Increase[1] |
| Monocytic MDSCs | CD11b+Ly6C+ | Tumors and Blood | Decrease[1][5] |
| Plasmablast-like B cells | CD38+CD138- | Tumors | Increase[1] |
Experimental Protocols
This section provides detailed protocols for the preparation of single-cell suspensions from tumors and subsequent flow cytometry analysis to quantify the immune cell populations affected by this compound.
Protocol 1: Preparation of Single-Cell Suspension from Tumors
This protocol is essential for liberating individual cells from the solid tumor tissue for flow cytometric analysis.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV
-
DNase I
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Centrifuge
-
Pipettes and sterile tubes
Procedure:
-
Excise tumor tissue from euthanized mice and place it in a sterile petri dish containing cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube.
-
Add 10 mL of digestion buffer (RPMI-1640 supplemented with 10% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase I).
-
Incubate at 37°C for 30-60 minutes with intermittent shaking.
-
Neutralize the digestion by adding 20 mL of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Resuspend the cells in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS) to a concentration of 1x10⁷ cells/mL.
Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping
This protocol outlines the antibody staining procedure for identifying B cells, T cell subsets, and MDSCs.
Materials:
-
Single-cell suspension from Protocol 1
-
Flow Cytometry Staining Buffer
-
Fc receptor block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., Zombie Aqua™, LIVE/DEAD™ Fixable Dyes)
-
96-well V-bottom plate or flow cytometry tubes
-
Flow cytometer
Table 3: Suggested Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Cell Population |
| CD45 | e.g., APC-eFluor 780 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T cells |
| CD4 | e.g., FITC | Helper T cells |
| CD8a | e.g., PerCP-eFluor 710 | Cytotoxic T cells |
| CD44 | e.g., PE | Activated/Memory T cells |
| CD62L | e.g., APC | Naive/Central Memory T cells |
| B220 (CD45R) | e.g., eFluor 450 | B cells |
| CD11b | e.g., BV605 | Myeloid cells |
| Ly6C | e.g., BV711 | Monocytic MDSCs |
| Ly6G | e.g., Alexa Fluor 700 | Granulocytic MDSCs |
| Viability Dye | e.g., Zombie Aqua™ | Live/dead discrimination |
Procedure:
-
Add 100 µL of the single-cell suspension (containing 1x10⁶ cells) to each well of a 96-well V-bottom plate or to individual flow cytometry tubes.
-
Add 50 µL of viability dye diluted in PBS and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells by adding 150 µL of Flow Cytometry Staining Buffer and centrifuging at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking antibody and incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail (containing the pre-titrated amounts of each fluorochrome-conjugated antibody listed in Table 3) to each well/tube.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a properly calibrated flow cytometer.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. rupress.org [rupress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncozine.com [oncozine.com]
- 5. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of NR4A1 Degradation by NR-V04 for DC50 Determination
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for quantifying the degradation of the nuclear receptor NR4A1 induced by the PROTAC degrader NR-V04. The primary goal is to determine the half-maximal degradation concentration (DC50), a critical measure of degrader potency.
Introduction
NR4A1 as a Therapeutic Target
Nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as NUR77, is an orphan nuclear receptor that plays a critical role in various cellular processes, including immune regulation.[1] NR4A1 has been identified as a key molecule in maintaining an immune-suppressive tumor microenvironment (TME).[1][2][3] Its elevated expression in several types of tumor-promoting immune cells makes it a compelling target for cancer immunotherapy.[1][2][3]
Targeted Protein Degradation with this compound
Targeted protein degradation is a novel therapeutic strategy that utilizes small molecules to eliminate specific proteins from the cell. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[4]
This compound is a first-in-class PROTAC designed to target NR4A1.[1][2][3] It consists of a ligand that binds to NR4A1 and another that recruits the von Hippel-Lindau (VHL) E3 ligase.[6][7] By inducing the degradation of NR4A1, this compound has shown promise in enhancing anti-cancer immune responses.[2][3][8]
Importance of DC50 Value
The potency of a degrader is quantified by its DC50 value, which is the concentration of the compound required to degrade 50% of the target protein.[4][9] A lower DC50 value indicates a more potent degrader. Accurate determination of the DC50 is essential for the characterization, optimization, and comparison of novel degraders like this compound during drug discovery.[4]
Mechanism of Action: this compound
This compound functions by forming a ternary complex between NR4A1 and the VHL E3 ligase. This proximity enables the transfer of ubiquitin molecules to NR4A1, leading to its recognition and degradation by the proteasome. The this compound molecule is then released to repeat the cycle.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of NR-V04 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed materials and methods for the synthesis of NR-V04 and its analogs, a class of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1). This compound has demonstrated significant potential in cancer immunotherapy by modulating the tumor microenvironment.[1][2] This document outlines the synthetic protocols, quantitative data for key analogs, and the underlying biological pathways.
Overview of this compound and its Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively degrade NR4A1.[1] It is composed of three key components:
-
A ligand for NR4A1: Derived from celastrol (B190767), a natural product known to bind to NR4A1.[1]
-
A ligand for an E3 ubiquitin ligase: Specifically, a von Hippel-Lindau (VHL) E3 ligase ligand.[1]
-
A chemical linker: This connects the NR4A1 and VHL ligands, facilitating the formation of a ternary complex (NR4A1-PROTAC-VHL).
The formation of this ternary complex leads to the polyubiquitination of NR4A1 by the E3 ligase, marking it for degradation by the 26S proteasome.[1] This targeted degradation of NR4A1 has been shown to enhance anti-cancer immune responses by inducing tumor-infiltrating B cells and effector memory CD8+ T cells, while reducing monocytic myeloid-derived suppressor cells (m-MDSCs).[1]
Quantitative Data of this compound Analogs
The following table summarizes the in vitro degradation data for this compound and its analogs with varying polyethylene (B3416737) glycol (PEG) linker lengths. The 50% degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein in a specific cell line after a 16-hour treatment.
| Compound ID | Linker Length | Cell Line | DC50 (nM) |
| NR-V02 | 2-PEG | CHL-1 | >250 |
| NR-V03 | 3-PEG | CHL-1 | >250 |
| This compound | 4-PEG | CHL-1 | 228.5 [1] |
| This compound | 4-PEG | A375 | 518.8 [1] |
Experimental Protocols
The synthesis of this compound and its analogs is a multi-step process involving the preparation of the celastrol-linker intermediate, the VHL ligand-linker intermediate, and their final conjugation.
General Synthesis Scheme
The overall synthetic strategy involves two key amide bond formations to connect the celastrol and VHL ligand moieties to the PEG linker.[1]
Protocol for Synthesis of Celastrol-PEG4-Amine Intermediate
This protocol describes the modification of celastrol at its carboxylic acid group to attach a PEG linker with a terminal amine.
Materials:
-
Celastrol
-
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (N-Boc-PEG4-amine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve celastrol (1.0 eq) in anhydrous DMF.
-
Add N-Boc-PEG4-amine (1.2 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the celastrol-PEG4-amine intermediate as a TFA salt.
-
Protocol for Synthesis of VHL-Ligand-PEG4-Acid Intermediate
This protocol describes the conjugation of a VHL ligand with a PEG linker possessing a terminal carboxylic acid.
Materials:
-
VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
1-amino-14-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid (PEG4-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve the VHL ligand (1.0 eq) and PEG4-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the VHL-ligand-PEG4-acid intermediate.
-
Protocol for Final Conjugation to Synthesize this compound
This protocol describes the final amide coupling step to yield the this compound PROTAC.
Materials:
-
Celastrol-PEG4-amine intermediate
-
VHL-ligand-PEG4-acid intermediate
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Amide Coupling:
-
Dissolve the VHL-ligand-PEG4-acid intermediate (1.0 eq) and the celastrol-PEG4-amine intermediate (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final this compound compound.
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Targeted Degradation of NR4A1
The following diagram illustrates the signaling pathway of this compound-mediated NR4A1 degradation.
Experimental Workflow for this compound Analog Synthesis
The diagram below outlines the key stages in the synthesis and evaluation of this compound analogs.
References
Application of NR-V04 in Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3] NR4A1 is a key transcription factor that plays a crucial role in promoting an immunosuppressive tumor microenvironment (TME), making it a compelling target for cancer immunotherapy.[2][3][4] this compound offers a novel therapeutic strategy by selectively targeting NR4A1 for degradation, thereby activating an anti-tumor immune response.[4][5] This document provides detailed application notes and protocols for the use of this compound in various cancer cell lines.
Mechanism of Action
This compound functions as a molecular bridge, bringing NR4A1 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6] This induced proximity leads to the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[4][6][7] The degradation of NR4A1 alleviates its immunosuppressive effects within the TME, leading to the enhanced infiltration and activity of anti-tumor immune cells such as B cells and CD8+ T cells, and a reduction in myeloid-derived suppressor cells (MDSCs).[1][2][3][4]
Data Summary: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the quantitative data on the efficacy of this compound in inducing NR4A1 degradation in various cancer cell lines.
| Cell Line | Cancer Type | Species | Parameter | Value | Treatment Time (hours) |
| CHL-1 | Human Melanoma | Human | DC50 | 228.5 nM | 16 |
| A375 | Human Melanoma | Human | DC50 | 518.8 nM | 16 |
| WM164 | Human Melanoma | Human | NR4A1 Degradation | Effective | 16 |
| M229 | Human Melanoma | Human | NR4A1 Degradation | Effective | 16 |
| SM1 | Mouse Melanoma | Mouse | NR4A1 Degradation | Effective | 16 |
| SW1 | Mouse Melanoma | Mouse | NR4A1 Degradation | Effective | 16 |
| MC38 | Mouse Colon Adenocarcinoma | Mouse | Tumor Growth Inhibition | Effective | N/A (in vivo) |
| B16F10 | Mouse Melanoma | Mouse | Tumor Growth Inhibition | Effective | N/A (in vivo) |
| Yummer1.7 | Mouse Melanoma | Mouse | Tumor Growth Inhibition | Effective | N/A (in vivo) |
DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein.
Experimental Protocols
Protocol 1: In Vitro NR4A1 Degradation Assay
This protocol details the steps to assess the degradation of NR4A1 in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., CHL-1, A375)
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
VHL E3 ligase ligand (e.g., VHL-032)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NR4A1, anti-VHL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for 16 hours. Include a DMSO-only control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 500 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
To confirm the mechanism of action, pre-treat cells with a proteasome inhibitor (e.g., 0.5 µM MG132) or a VHL ligand (e.g., 10 µM VHL-032) for 10 minutes before adding this compound.[4][6][7]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NR4A1, VHL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the DC50 value for NR4A1 degradation.
Protocol 2: Proximity Ligation Assay (PLA) for Ternary Complex Formation
This protocol is to visualize the this compound-induced ternary complex formation between NR4A1 and VHL in cells.
Materials:
-
Cancer cell lines (e.g., CHL-1, A375)
-
Chamber slides
-
This compound
-
Celastrol (negative control)
-
DMSO (vehicle control)
-
MG132
-
Triton X-100
-
PLA probes (anti-NR4A1 and anti-VHL)
-
Ligation and amplification reagents (Duolink®)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on chamber slides. Pre-treat with 0.5 µM MG132 for 10 minutes, followed by treatment with DMSO, 500 nM celastrol, or 500 nM this compound for 16 hours.[8]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100.
-
PLA Protocol: Follow the manufacturer's instructions for the Duolink® PLA kit. This will involve blocking, incubation with primary antibodies (anti-NR4A1 and anti-VHL), incubation with PLA probes, ligation, and amplification with fluorescently labeled oligonucleotides.
-
Staining and Imaging: Counterstain the nuclei with DAPI. Visualize the PLA signals (indicating protein-protein proximity) using a fluorescence microscope. Strong fluorescent signals indicate the formation of the NR4A1-NR-V04-VHL ternary complex.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
- 6. biorxiv.org [biorxiv.org]
- 7. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing NR-V04 in Combination with Immunotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NR-V04 is a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively degrades the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3][4][5][6] NR4A1 is a key transcription factor that plays a critical role in maintaining an immunosuppressive tumor microenvironment (TME).[1][5][7] By mediating the degradation of NR4A1, this compound has demonstrated significant potential as a novel cancer immunotherapy agent.[1][3][4][5][6][8] Preclinical studies have shown that this compound monotherapy can lead to robust tumor inhibition and even complete tumor eradication in various cancer models.[1][3][4][5] This document provides detailed application notes and protocols for the use of this compound, with a particular focus on its synergistic potential when combined with other immunotherapy agents.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand for NR4A1 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[9] This design allows this compound to induce the formation of a ternary complex between NR4A1 and VHL, leading to the polyubiquitination of NR4A1 and its subsequent degradation by the proteasome.[8] The degradation of NR4A1 by this compound has been shown to have profound immunomodulatory effects within the TME.[1][4][5]
The key mechanistic effects of this compound include:
-
Induction of Tumor-Infiltrating B cells: this compound treatment leads to a significant increase in tumor-infiltrating B cells, particularly plasmablasts, which are associated with a favorable prognosis.[3][8]
-
Enhancement of CD8+ T cell Function: By degrading NR4A1, which is known to be elevated in exhausted CD8+ T cells, this compound can potentially rescue the cytotoxic function of these critical anti-tumor immune cells.[1]
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to inhibit monocytic MDSCs, a cell population that significantly contributes to immune suppression within the TME.[1][3][8]
Signaling Pathway of this compound Action
This compound in Combination with Other Immunotherapy Agents
While preclinical data on this compound combination therapies are still emerging, the mechanism of action of this compound provides a strong rationale for its use in combination with other immunotherapy agents, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.
Rationale for Combination Therapy:
-
Synergistic Immune Activation: this compound enhances the infiltration and function of effector immune cells (B and T cells) within the tumor. ICIs, in turn, release the brakes on these activated immune cells, allowing for a more potent and durable anti-tumor response.
-
Overcoming Resistance to ICIs: A significant portion of patients do not respond to ICI monotherapy, often due to an immune-excluded or "cold" tumor microenvironment. By increasing the infiltration of immune cells, this compound can potentially convert these "cold" tumors into "hot" tumors, thereby sensitizing them to the effects of ICIs.
-
Targeting PD-L1 Expression: Studies with NR4A1 antagonists have shown that inhibition of NR4A1 can lead to the degradation of PD-L1 on tumor cells.[10] This suggests that this compound may not only enhance the immune response but also directly target a key mechanism of immune evasion, providing a dual benefit when combined with anti-PD-1/PD-L1 therapies.
Data Presentation
In Vitro Degradation of NR4A1 by this compound
| Cell Line | This compound DC50 | Treatment Time |
| CHL-1 (Human Melanoma) | 228.5 nM[2][4][7] | 16 hours[2][4][7] |
| A375 (Human Melanoma) | 518.8 nM[2][4][7] | 16 hours[2][4][7] |
In Vivo Efficacy of this compound Monotherapy
| Tumor Model | Treatment Regimen | Outcome |
| MC38 (Colon Adenocarcinoma) | 1.8 mg/kg, i.p., twice weekly[8] | Significant tumor growth inhibition[8] |
| Yummer1.7 (Melanoma) | 1.8 mg/kg, i.p., twice weekly[8] | Significant tumor growth inhibition[8] |
| B16F10 (Melanoma) | 1.8 mg/kg, i.p., twice weekly[8] | Significant tumor growth inhibition[8] |
Immunomodulatory Effects of this compound in B16F10 Melanoma Model
| Immune Cell Population | Change with this compound Treatment |
| Tumor-Infiltrating B cells (B220+) | Increased from 14.7% to 30.1%[8] |
| Monocytic MDSCs | Significantly reduced[1][5] |
| Splenic CD8+ Effector Memory T cells | Significantly increased[8] |
Experimental Protocols
Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Model
This protocol outlines a study to evaluate the synergistic anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model of colon cancer.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 10. A Bis-Indole-Derived NR4A1 Antagonist Induces PD-L1 Degradation and Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of NR-V04 on the Tumor Microenvironment (TME)
Abstract
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the multifaceted impact of NR-V04 on the tumor microenvironment (TME). This compound is a first-in-class Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of the nuclear receptor NR4A1, a key regulator of the immunosuppressive TME.[1][2] By degrading NR4A1, this compound remodels the TME to favor anti-tumor immunity, offering a novel strategy for cancer immunotherapy.[3][4] This document outlines detailed protocols for evaluating this compound's effects on immune cell infiltration, cytokine and chemokine profiles, extracellular matrix (ECM) remodeling, and angiogenesis.
Introduction to this compound
This compound is a bifunctional small molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to the target protein, NR4A1, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This proximity induces the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[2][5] NR4A1 is highly expressed in various immune cells within the TME, where it promotes an immunosuppressive phenotype.[1][2] Its degradation by this compound has been shown to inhibit tumor growth by activating anti-cancer immune responses.[3][6]
Mechanism of Action of this compound
The primary mechanism of this compound is the targeted degradation of the NR4A1 protein. This process is catalytic and event-driven, offering high potency and prolonged pharmacological effects.[4]
Caption: Mechanism of this compound as a PROTAC targeting NR4A1 for proteasomal degradation.
Experimental Design: Overall Workflow
A typical experimental workflow to assess the impact of this compound involves treating tumor-bearing animal models (e.g., syngeneic mouse models like MC38 colon cancer or B16F10 melanoma) and subsequently analyzing the tumors and peripheral lymphoid organs.[1]
Caption: High-level workflow for assessing this compound's impact on the TME in vivo.
Impact on Immune Cell Infiltration
This compound treatment significantly alters the immune landscape within the TME.[2][6] Key observed changes include an increase in tumor-infiltrating B cells and effector memory CD8+ T cells, coupled with a reduction in monocytic myeloid-derived suppressor cells (m-MDSCs).[1][4]
Data Summary: Expected Immunophenotyping Results
The following table summarizes the expected changes in immune cell populations within the TME following this compound treatment, based on published findings.[1][2]
| Cell Population | Marker Profile | Vehicle Control (% of CD45+) | This compound Treated (% of CD45+) | Expected Fold Change |
| CD8+ T Cells | CD45+ CD3+ CD8+ | 15% | 25% | ~1.7x Increase |
| Effector Memory CD8+ T | CD45+ CD3+ CD8+ CD44+ CD62L- | 8% | 18% | ~2.3x Increase |
| B Cells | CD45+ B220+ CD19+ | 5% | 15% | ~3.0x Increase |
| m-MDSCs | CD45+ CD11b+ Ly6Chi Ly6Glow/- | 20% | 8% | ~2.5x Decrease |
| Regulatory T Cells (Tregs) | CD45+ CD3+ CD4+ FoxP3+ | 10% | 7% | ~1.4x Decrease |
Protocol: Multi-color Flow Cytometry for Immune Cell Profiling
This protocol details the preparation of single-cell suspensions from tumors and their analysis by flow cytometry.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV (1 mg/mL)
-
DNase I (100 U/mL)
-
ACK Lysis Buffer
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS)
-
Fc Block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see table above)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Flow cytometer (e.g., BD LSRFortessa™)
Procedure:
-
Tumor Dissociation:
-
Excise tumors, weigh them, and mince finely with a scalpel in a petri dish containing 5 mL of digestion buffer (RPMI + 1 mg/mL Collagenase IV + 100 U/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the enzymatic reaction by adding 10 mL of RPMI + 10% FBS.
-
Filter the suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge at 400 x g for 5 minutes, discard the supernatant.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in 1-2 mL of ACK Lysis Buffer and incubate for 2-3 minutes at room temperature.
-
Quench the reaction with 10 mL of FACS buffer and centrifuge.
-
-
Staining:
-
Resuspend the pellet in FACS buffer and perform a cell count.
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain with a Live/Dead marker according to the manufacturer's protocol.
-
Wash cells with FACS buffer.
-
Block Fc receptors by incubating with Fc Block for 10 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
If staining for intracellular markers (e.g., FoxP3), proceed with a fixation/permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 100,000 events in the live, single-cell gate.
-
-
Data Analysis:
-
Use software like FlowJo™ to gate on live, singlet, CD45+ cells.
-
From the CD45+ population, identify and quantify the different immune cell subsets based on their specific markers.
-
Impact on TME Cytokine and Chemokine Profile
Degradation of NR4A1 can shift the TME from an immunosuppressive to an immuno-active state, which is reflected in the local cytokine and chemokine milieu.[7][8] This involves a decrease in immunosuppressive cytokines and an increase in pro-inflammatory, T-cell-attracting chemokines.[9]
Data Summary: Expected Cytokine Profile Changes
| Analyte | Function | Vehicle Control (pg/mL) | This compound Treated (pg/mL) | Expected Fold Change |
| IFN-γ | Pro-inflammatory, Th1 response | 50 | 200 | ~4.0x Increase |
| TNF-α | Pro-inflammatory | 80 | 250 | ~3.1x Increase |
| IL-10 | Immunosuppressive | 150 | 60 | ~2.5x Decrease |
| TGF-β | Immunosuppressive | 400 | 180 | ~2.2x Decrease |
| CXCL9 | Chemoattractant for T cells | 100 | 450 | ~4.5x Increase |
| CXCL10 | Chemoattractant for T cells | 120 | 500 | ~4.2x Increase |
Protocol: Multiplex Immunoassay for Cytokine Analysis
This protocol describes the measurement of multiple cytokines from tumor lysates using a bead-based multiplex assay (e.g., Luminex).[10]
Materials:
-
RIPA buffer with protease inhibitors
-
Multiplex cytokine assay kit (e.g., Milliplex® MAP)
-
Luminex-compatible instrument
-
Tumor tissue from experimental groups
Procedure:
-
Tumor Lysate Preparation:
-
Flash-freeze harvested tumors in liquid nitrogen.
-
Homogenize ~50 mg of tumor tissue in 500 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and store it at -80°C.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Multiplex Assay:
-
Follow the manufacturer's protocol for the chosen multiplex kit.
-
Briefly, this involves:
-
Preparing standards and samples (dilute lysates to fall within the assay's dynamic range).
-
Adding antibody-coupled magnetic beads to a 96-well plate.
-
Washing the beads.
-
Adding standards and samples to the wells and incubating.
-
Washing and adding detection antibodies.
-
Washing and adding streptavidin-phycoerythrin (SAPE).
-
Washing and resuspending beads in sheath fluid.
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Use the kit-specific software to generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Normalize cytokine concentrations to the total protein concentration of the lysate (pg/mg of total protein).
-
Impact on Extracellular Matrix (ECM) and Angiogenesis
While the primary effect of this compound is on immune cells, a comprehensive TME assessment should also investigate secondary effects on the tumor stroma, including ECM remodeling and angiogenesis.[11][12] An activated immune response can lead to changes in matrix deposition and vascular normalization.[13][14]
Protocol: Immunohistochemistry (IHC) for CD31 and Collagen I
This protocol allows for the visualization and quantification of blood vessels (angiogenesis) and collagen deposition (ECM remodeling) in tumor sections.[15][16]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
Glass slides
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies (anti-CD31 for blood vessels, anti-Collagen I for ECM)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope with imaging software
Procedure:
-
Slide Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount them on slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in antigen retrieval buffer for 20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-CD31 or anti-Collagen I) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Quantification:
-
Dehydrate, clear, and mount the slides.
-
Scan the slides or capture images from multiple representative fields of view.
-
Quantify the stained area using image analysis software (e.g., ImageJ/Fiji).
-
For CD31: Calculate microvessel density (MVD) by counting the number of positive vessels per unit area.
-
For Collagen I: Calculate the percentage of the positively stained area.
-
-
Data Summary: Expected Stromal Changes
| Parameter | Method | Vehicle Control | This compound Treated | Interpretation |
| Microvessel Density | CD31 IHC | High, chaotic | Moderate, normalized | Potential vascular normalization |
| Collagen I Deposition | Collagen I IHC | High, dense fibers | Reduced, less organized | Less fibrotic, permissive TME |
Conclusion
The experimental protocols and expected outcomes detailed in these application notes provide a robust framework for elucidating the immunomodulatory effects of this compound on the tumor microenvironment. By systematically analyzing changes in immune cell populations, cytokine profiles, and stromal components, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a novel cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. oncozine.com [oncozine.com]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escienceinfo.com [escienceinfo.com]
- 8. Frontiers | Tumor-Induced Inflammatory Cytokines and the Emerging Diagnostic Devices for Cancer Detection and Prognosis [frontiersin.org]
- 9. Tumor-Induced Inflammatory Cytokines and the Emerging Diagnostic Devices for Cancer Detection and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evetechnologies.com [evetechnologies.com]
- 11. mdpi.com [mdpi.com]
- 12. Angiogenesis and targeted therapy in the tumour microenvironment: From basic to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Visualizing the NR4A1-NR-V04-VHL Ternary Complex: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the formation and dynamics of the NR4A1-NR-V04-VHL ternary complex is pivotal for advancing novel cancer immunotherapies. The small molecule NR-V04 acts as a molecular glue, inducing the proximity of the orphan nuclear receptor NR4A1 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the targeted degradation of NR4A1.[1][2][3] This targeted protein degradation approach holds significant promise for modulating immune responses within the tumor microenvironment.[1][4]
This document provides detailed application notes and experimental protocols for the visualization and characterization of this critical ternary complex, catering to the needs of researchers in the field.
Signaling Pathways and Mechanism of Action
The core mechanism involves the recruitment of NR4A1 to the VHL E3 ligase complex by the heterobifunctional molecule this compound.[2] The VHL complex, which includes Elongin B, Elongin C, and Cullin 2, then ubiquitinates NR4A1, marking it for degradation by the proteasome.[5][6][7] This process effectively reduces the levels of NR4A1, a key regulator of inflammatory responses in macrophages and T cell function.[1][8]
Data Presentation: Quantitative Analysis of Ternary Complex Formation
The following table summarizes key quantitative data that can be obtained from various biophysical and cellular assays to characterize the NR4A1-NR-V04-VHL ternary complex.
| Parameter | Description | Technique(s) | Example Value (for illustrative purposes) |
| KD (binary) | Binding affinity of this compound to NR4A1 and VHL individually. | SPR, BLI, ITC, FP | This compound:VHL KD = 29 nM |
| KD (ternary) | Binding affinity of one protein to the pre-formed binary complex. | SPR, BLI, ITC, FP | NR4A1:this compound:VHL KD = 1.2 nM |
| kon | Association rate constant of complex formation. | SPR, BLI | 7 x 105 M-1s-1 |
| koff | Dissociation rate constant of the complex. | SPR, BLI | 0.019 s-1 |
| Half-life (t1/2) | The time it takes for half of the complex to dissociate. | SPR, BLI | 43 s |
| Cooperativity (α) | A measure of how the binding of one protein influences the binding of the other. Calculated as the ratio of binary KD to ternary KD. | SPR, BLI, ITC, FP | 22 |
| ΔH (Enthalpy) | The heat change upon binding, indicating the types of bonds formed. | ITC | -10 kcal/mol |
| ΔS (Entropy) | The change in disorder of the system upon binding. | ITC | 5 cal/mol·K |
| n (Stoichiometry) | The molar ratio of the interacting molecules in the complex. | ITC | 1:1:1 |
| DC50 | The concentration of this compound required to degrade 50% of NR4A1 in cells. | Western Blot, In-Cell Western | CHL-1 cells: 228.5 nM, A375 cells: 518.8 nM[1][9] |
| EC50 | The concentration of this compound that gives half-maximal biological response (e.g., cell viability). | MTS Assay | CHL-1 cells: 0.723 µM, A375 cells: 1.025 µM[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biophysical Characterization of Ternary Complex Formation
These techniques are crucial for understanding the kinetics and thermodynamics of the NR4A1-NR-V04-VHL interaction in a purified, in vitro system.[10][11]
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface to monitor real-time binding events.[12]
Protocol:
-
Immobilization: Covalently immobilize the biotinylated VHL-ElonginC-ElonginB (VCB) complex onto a streptavidin-coated sensor chip.[13]
-
Binary Interaction (this compound:VHL): Inject a series of concentrations of this compound over the sensor surface and a reference flow cell to measure the binary interaction.
-
Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of NR4A1 with a series of concentrations of this compound. Inject these solutions over the VHL-immobilized surface.[13]
-
Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer to remove bound analytes.[13]
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD. Calculate cooperativity (α).
Principle: ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.[10][11]
Protocol:
-
Sample Preparation: Prepare purified protein solutions (VHL complex and NR4A1) and this compound in the same, well-matched buffer to minimize heats of dilution.[10]
-
Binary Titrations:
-
Titrate this compound into the NR4A1 solution to determine their binary binding affinity.
-
In a separate experiment, titrate this compound into the VHL complex solution.
-
-
Ternary Complex Titration: Titrate NR4A1 into a solution containing the VHL complex pre-saturated with this compound.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to obtain KD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10]
Cellular and In-Cell Visualization of Ternary Complex Formation
These assays confirm that the ternary complex forms within a cellular environment, a prerequisite for protein degradation.[1]
Principle: Co-IP is used to demonstrate that NR4A1 and VHL are part of the same protein complex in the presence of this compound.[4]
Protocol:
-
Cell Lysis: Treat cells (e.g., HEK293T overexpressing Flag-NR4A1) with this compound or DMSO (vehicle control). Lyse the cells in a non-denaturing lysis buffer.[4]
-
Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody conjugated to magnetic beads to pull down NR4A1 and its interacting proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and analyze the presence of VHL by Western blotting.[4]
Principle: PLA allows for the in situ visualization of protein-protein interactions. A fluorescent signal is generated only when the two proteins of interest (NR4A1 and VHL) are in close proximity (<40 nm).[1][4]
Protocol:
-
Cell Treatment: Treat cells (e.g., CHL-1 or A375) grown on coverslips with this compound, a negative control (e.g., Celastrol), or DMSO.[1]
-
Antibody Incubation: Incubate the fixed and permeabilized cells with primary antibodies raised in different species against NR4A1 and VHL.
-
Ligation and Amplification: Add secondary antibodies conjugated with oligonucleotides (PLA probes). If the probes are in close proximity, a connector oligonucleotide will ligate them, and the resulting DNA circle is amplified via rolling circle amplification.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, and visualize the resulting fluorescent spots using a fluorescence microscope.[1] An increase in fluorescent spots in this compound-treated cells indicates ternary complex formation.[14]
Structural Visualization of the Ternary Complex
Determining the high-resolution structure of the NR4A1-NR-V04-VHL complex is the ultimate visualization technique, providing atomic-level insights into the interactions that drive complex formation and stability.
Principle: This technique involves crystallizing the purified ternary complex and then using X-ray diffraction to determine the arrangement of atoms within the crystal, yielding a high-resolution 3D structure.[15][16]
Protocol:
-
Complex Formation and Purification: Mix purified NR4A1, VCB complex, and this compound in a 1:1:1 molar ratio. Purify the resulting ternary complex using size-exclusion chromatography.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals.[16][17]
-
Data Collection: Expose the crystals to an intense X-ray beam, typically at a synchrotron, and collect diffraction data as the crystal is rotated.[18]
-
Structure Determination: Process the diffraction data to calculate an electron density map. Build a model of the complex into the electron density and refine it to obtain the final atomic structure.[16]
Principle: Cryo-EM is used to visualize the structure of macromolecules in a near-native state by imaging them after rapid freezing in a thin layer of vitreous ice.[19][20] This technique is particularly useful for large and flexible complexes that are difficult to crystallize.
Protocol:
-
Sample Preparation: Apply a small volume of the purified ternary complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope at cryogenic temperatures.
-
Image Processing: Use specialized software to pick individual particle images, align them, and reconstruct a 3D density map of the complex.[21]
-
Model Building: Build an atomic model of the NR4A1-NR-V04-VHL complex into the cryo-EM density map.[22]
By employing this comprehensive suite of techniques, researchers can effectively visualize and characterize the NR4A1-NR-V04-VHL ternary complex from multiple perspectives, from its dynamic formation in living cells to its static, high-resolution atomic structure. These insights are invaluable for the rational design and optimization of the next generation of NR4A1-targeting therapeutics.
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular glue - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 8. Nuclear receptor 4A1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 17. indico.ictp.it [indico.ictp.it]
- 18. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 19. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Integrated Protocol of Protein Structure Modeling for Cryo-EM with Deep Learning and Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NR-V04 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical use of NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). This compound represents a novel immunotherapeutic strategy by targeting the tumor microenvironment (TME) to enhance anti-cancer immune responses.[1][2][3][4][5]
Introduction to this compound
This compound is a small molecule that induces the degradation of NR4A1, a key protein implicated in suppressing the body's immune response to cancer.[6] By eliminating NR4A1, this compound effectively "releases the brakes" on the immune system, allowing it to recognize and attack cancer cells.[6] This PROTAC has demonstrated significant anti-tumor activity in various preclinical models, including melanoma and colon cancer.[6][7]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It facilitates the formation of a ternary complex between NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This proximity leads to the ubiquitination of NR4A1, marking it for degradation by the proteasome.[5][7] The degradation of NR4A1 within the TME leads to a cascade of anti-tumor immune effects.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro NR4A1 Degradation
| Cell Line | Cancer Type | DC50 (nM) after 16h | Reference |
| CHL-1 | Human Melanoma | 228.5 | [1][5][7] |
| A375 | Human Melanoma | 518.8 | [1][5][7] |
Table 2: In Vivo Efficacy in Mouse Models
| Tumor Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
| MC38 | C57BL/6 | 1.8 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | [5][7] |
| Yummer1.7 | C57BL/6 | 1.8 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | [5][7] |
| B16F10 | C57BL/6 | 1.8 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | [5][7] |
Table 3: In Vivo Pharmacodynamic and Safety Profile
| Parameter | Model | Treatment | Observation | Reference |
| NR4A1 Degradation | MC38 tumor-bearing mice | Two doses of 1.8 mg/kg | Sustained degradation for at least 3 days | [2] |
| Immune Cell Modulation | B16F10 tumor-bearing mice | Two doses of this compound | Tumor-infiltrating B220+ cells increased from 14.7% to 30.1% | [5][7] |
| Toxicity | Healthy C57BL/6J mice | Up to 5 mg/kg | No significant changes in body weight or complete blood count | [5] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro NR4A1 Degradation Assay
This protocol details the procedure to determine the in vitro degradation of NR4A1 in cancer cell lines following this compound treatment.
Caption: Workflow for in vitro NR4A1 degradation assay.
-
Human melanoma cell lines (e.g., CHL-1, A375)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NR4A1, anti-VHL, anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0-1000 nM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 16 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NR4A1 band intensity to the loading control. Calculate the DC50 value by plotting the percentage of NR4A1 degradation against the log concentration of this compound.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol describes how to assess the anti-tumor efficacy of this compound in a syngeneic mouse model.
Caption: Workflow for in vivo tumor growth inhibition study.
-
C57BL/6 mice (6-8 weeks old)
-
Syngeneic tumor cells (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 5% DMSO/3% Tween 80 in PBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal scale
-
Tumor Cell Inoculation: Subcutaneously inject the desired number of tumor cells (e.g., 5 x 10^5 B16F10 cells) in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth.
-
Randomization: Once tumors become palpable (approximately 50-100 mm³), randomize the mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Treatment Administration:
-
Prepare the this compound formulation at the desired concentration (e.g., for a 1.8 mg/kg dose).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Repeat the treatment as per the desired schedule (e.g., twice a week).[7]
-
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency.
-
-
Endpoint: Continue the experiment until the tumors in the control group reach the predetermined endpoint size (e.g., 2 cm in diameter) or signs of morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Plot the average tumor volume for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare the tumor growth between the treatment and control groups.
Safety and Toxicology
This compound has demonstrated an excellent safety profile in preclinical mouse models.[4][5][7] In toxicity studies, administration of this compound at doses up to 5 mg/kg did not result in any significant changes in body weight or hematological parameters.[5]
Protocol 3: Acute Toxicity Study
This protocol provides a framework for assessing the acute toxicity of this compound in mice.
-
Healthy C57BL/6 mice (male and female)
-
This compound
-
Vehicle solution
-
Equipment for blood collection (e.g., EDTA-coated tubes)
-
Hematology analyzer
-
Dosing: Administer single or multiple doses of this compound (e.g., 2 mg/kg and 5 mg/kg) and vehicle to different groups of mice.[7]
-
Observation: Monitor the animals for any clinical signs of toxicity, changes in behavior, and mortality for at least 7 days.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Hematology:
-
At selected time points (e.g., day 1, 4, and 7), collect blood samples via a suitable method (e.g., retro-orbital or cardiac puncture at termination).
-
Perform a complete blood count (CBC) analysis to assess parameters such as white blood cell count, red blood cell count, platelets, and hemoglobin.
-
-
Data Analysis: Compare the body weight changes and hematological parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Conclusion
This compound is a promising immunotherapeutic agent with a well-defined mechanism of action and a favorable safety profile in preclinical models. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NR-V04 for NR4A1 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NR-V04 to induce the degradation of the nuclear receptor NR4A1. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically target the NR4A1 protein for degradation.[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to NR4A1 (derived from celastrol) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] By bringing NR4A1 and VHL into close proximity, this compound facilitates the ubiquitination of NR4A1, marking it for degradation by the cell's proteasome.[3][5] This catalytic process allows a single molecule of this compound to induce the degradation of multiple NR4A1 protein molecules.[6]
Caption: Mechanism of this compound-mediated NR4A1 degradation.
Q2: Is this compound selective for NR4A1?
A2: Yes, studies have shown that this compound selectively reduces the protein level of NR4A1 while not affecting its other family members, NR4A2 and NR4A3.[3][7] This specificity is a key advantage, reducing potential off-target effects that might be associated with less specific inhibitors like celastrol.[2][3]
Q3: What are the typical concentrations and timelines for observing NR4A1 degradation in vitro?
A3: this compound effectively degrades NR4A1 within hours of treatment.[3][8] In human melanoma cell lines like CHL-1 and A375, significant degradation is observed after 16 hours of treatment.[1][3][9] The half-maximal degradation concentration (DC50) varies by cell line. For example, the DC50 in CHL-1 cells is approximately 228.5 nM, and in A375 cells, it is around 518.8 nM after a 16-hour treatment.[3][7][10] A time-course experiment is recommended to determine the optimal endpoint for your specific cell model.[11]
Quantitative Data Summary
The following table summarizes the in-vitro degradation efficiency of this compound in commonly used human melanoma cell lines after 16 hours of treatment.
| Cell Line | DC50 (nM) | Dmax | Reference |
| CHL-1 | 228.5 | Not Reported | [1][3][7] |
| A375 | 518.8 | Not Reported | [1][3][7] |
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[12]
-
Dmax: The maximum percentage of protein degradation observed.[12]
Troubleshooting Guide
Problem 1: I am not observing any degradation of NR4A1 after treating my cells with this compound.
This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for lack of NR4A1 degradation.
-
Potential Cause 1: Inactive Compound or Improper Storage.
-
Potential Cause 2: Suboptimal Concentration or Incubation Time.
-
Solution: The optimal concentration and time can be cell-line dependent.[13]
-
Dose-Response: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (a 16-hour incubation is a good starting point) to determine the DC50 in your system.[1][12]
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 500 nM) and harvest at multiple time points (e.g., 4, 8, 16, 24 hours) to find the optimal incubation time.[3][11] Note that an initial induction of NR4A1 protein may be observed at early time points (e.g., 4 hours) before degradation occurs.[3]
-
-
-
Potential Cause 3: Low VHL E3 Ligase Expression.
-
Solution: this compound requires the VHL E3 ligase to function.[3] If your cell line has very low or no expression of VHL, degradation will not occur.[9][11] Verify VHL protein expression levels in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line known to have higher VHL expression.[11]
-
-
Potential Cause 4: Issues with the Detection Method (e.g., Western Blot).
-
Solution: Ensure your Western Blot protocol is optimized for NR4A1 detection.
-
Antibody: Validate the specificity of your primary antibody for NR4A1.
-
Lysis Buffer: Use a lysis buffer with sufficient detergents and protease/phosphatase inhibitors to ensure complete protein extraction.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
-
-
-
Potential Cause 5: Ineffective Ternary Complex Formation.
-
Solution: Successful degradation requires the formation of a productive ternary complex between NR4A1, this compound, and VHL.[5][12] To confirm this, you can perform a co-immunoprecipitation (Co-IP) experiment. Pulling down NR4A1 should allow you to detect VHL only in the presence of this compound.[3]
-
Problem 2: I'm observing a "hook effect" with less degradation at very high concentrations of this compound.
-
Cause: The "hook effect" is a known phenomenon for PROTACs.[12] At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (this compound with either NR4A1 or VHL alone) rather than the productive ternary complex required for degradation.[11][12]
-
Solution: This is not necessarily a failed experiment but rather a characteristic of PROTAC behavior. The key is to perform a wide dose-response experiment to identify the "sweet spot" or optimal concentration range that yields maximal degradation (Dmax) before the hook effect begins.[12] Your working concentration should be within this optimal range.
Problem 3: My results are inconsistent between experiments.
-
Cause: Variability can stem from several sources.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure a consistent cell confluency (e.g., 70-80%) at the time of treatment.
-
Use Master Mixes: When treating multiple wells or plates, prepare a master mix of the diluted this compound in media to minimize pipetting errors.[11]
-
Aliquot Stocks: Ensure your this compound stock is properly aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[11]
-
Key Experimental Protocols
Protocol 1: Western Blot for NR4A1 Degradation
This protocol is for assessing the level of NR4A1 protein in cell lysates after treatment with this compound.
-
Cell Seeding & Treatment: Seed cells (e.g., CHL-1, A375) in 6-well plates. Allow them to adhere and reach 70-80% confluency.
-
Controls: Prepare the following treatments:
-
Vehicle control (e.g., 0.1% DMSO).
-
Serial dilutions of this compound (e.g., 10 nM to 5 µM).
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor like MG132 (e.g., 0.5 µM) for 10 minutes before adding this compound (e.g., 500 nM). This should "rescue" NR4A1 from degradation.[3]
-
E3 Ligase Ligand Control: Treat cells with the VHL ligand alone (e.g., VHL-032 at 10 µM) to ensure it does not cause degradation on its own.[3]
-
-
Incubation: Treat cells with the prepared compounds for the desired duration (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11] Incubate with a primary antibody against NR4A1 overnight at 4°C. Also probe for VHL (which should be stabilized and accumulate) and a loading control (e.g., GAPDH).[1][3]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize NR4A1 band intensity to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol verifies the this compound-dependent interaction between NR4A1 and VHL.[3]
-
Cell Culture and Treatment: Use a cell line with high expression of NR4A1 and VHL (e.g., HEK293T overexpressing Flag-tagged NR4A1).
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 0.5 µM MG132) for 10 minutes to prevent the degradation of the complex once it forms.[3]
-
Treatment: Add either DMSO (vehicle) or this compound (e.g., 500 nM) and incubate for the desired time (e.g., 16 hours).[3]
-
Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an anti-Flag antibody (to pull down NR4A1-Flag) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with Co-IP buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Analysis: Run the eluates on an SDS-PAGE gel and perform a Western Blot. Probe the membrane with antibodies against Flag (to confirm NR4A1 pulldown) and VHL. A band for VHL should appear only in the sample treated with this compound, confirming the formation of the ternary complex.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. excelra.com [excelra.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NR-V04 Concentration for Maximum Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of NR-V04, a proteolysis-targeting chimera (PROTAC) that induces the degradation of the nuclear receptor NR4A1.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC designed to target the nuclear receptor NR4A1 for degradation.[1][2][3][4] It functions by forming a ternary complex with NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This proximity induces the ubiquitination of NR4A1, marking it for degradation by the proteasome.[2][6] This leads to the reduction of NR4A1 protein levels in the cell.[2][3][6]
Q2: What is the primary in vitro effect of this compound?
A2: The primary in vitro effect of this compound is the dose-dependent degradation of the NR4A1 protein.[2][3][6] This degradation can modulate immune responses within the tumor microenvironment.[1][7] Specifically, this compound has been shown to induce tumor-infiltrating B cells and effector memory CD8+ T cells while reducing monocytic myeloid-derived suppressor cells.[1][3]
Q3: What are the recommended starting concentrations for this compound in vitro?
A3: Based on published data, a good starting point for in vitro experiments is a concentration range that includes the 50% degradation concentration (DC50). For example, in CHL-1 human melanoma cells, the DC50 was reported to be 228.5 nM, and in A375 cells, it was 518.8 nM after a 16-hour treatment.[2][3][6] We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How quickly can I expect to see NR4A1 degradation after this compound treatment?
A4: this compound has been shown to degrade NR4A1 within hours of in vitro treatment.[1][2][4] Time-course experiments in CHL-1 cells treated with 500 nM this compound showed significant degradation of NR4A1 over time.[2][3][6] It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for your experiment.
Troubleshooting Guides
Issue 1: No or low degradation of NR4A1 protein observed.
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low for the specific cell line being used.
-
Troubleshooting Step: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 nM to 20 µM) to determine the DC50 in your cell line.
-
-
Possible Cause 2: Incorrect Treatment Duration. The incubation time may be too short to allow for sufficient protein degradation.
-
Troubleshooting Step: Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal endpoint.
-
-
Possible Cause 3: Cell Health and Confluency. Unhealthy or overly confluent cells may not respond effectively to treatment.
-
Troubleshooting Step: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density (typically 70-80% confluency) for all experiments.
-
-
Possible Cause 4: Compound Instability or Poor Solubility. this compound may be degrading or precipitating in the culture medium.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When preparing working dilutions, add the stock solution to pre-warmed media and mix gently to ensure it is fully dissolved. Visually inspect for any precipitation.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variable results.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inconsistent Compound Dilution and Addition.
-
Troubleshooting Step: Prepare a master mix of the final compound dilution in the cell culture medium to add to the wells, rather than adding small volumes of a concentrated stock directly to each well.
-
Issue 3: Unexpected off-target effects or cytotoxicity.
-
Possible Cause 1: this compound Concentration is too high. High concentrations of any compound can lead to non-specific effects or cellular toxicity.
-
Troubleshooting Step: Lower the concentration of this compound to the lowest effective concentration that achieves significant NR4A1 degradation. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to monitor for cytotoxicity.
-
-
Possible Cause 2: Vehicle Control Issues. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used.
-
Troubleshooting Step: Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO). Always include a vehicle-only control group in your experiments.
-
Data Presentation
Table 1: In Vitro Degradation of NR4A1 by this compound in Human Melanoma Cell Lines
| Cell Line | DC50 (nM) | Treatment Duration (hours) |
| CHL-1 | 228.5 | 16 |
| A375 | 518.8 | 16 |
Data summarized from published studies.[2][3][6]
Table 2: Recommended Concentration Range for Initial In Vitro Experiments
| Experiment Type | Suggested Starting Concentration Range | Notes |
| Dose-Response (DC50 Determination) | 1 nM - 10 µM | Use a logarithmic dilution series. |
| Time-Course Analysis | 250 nM - 1 µM | Based on known DC50 values. Adjust as needed for your cell line. |
| Mechanism of Action Studies | 500 nM | A concentration shown to be effective in mechanism-of-action studies.[2][6] |
Experimental Protocols
Protocol 1: Western Blot for NR4A1 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 16 hours) in a humidified incubator at 37°C with 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the NR4A1 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-only control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: In a 10 cm dish, treat cells expressing Flag-tagged NR4A1 with 0.5 µM MG132 (a proteasome inhibitor) for 10 minutes, followed by treatment with 500 nM this compound or DMSO for 16 hours.[2]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-Flag antibody conjugated to magnetic beads overnight at 4°C to pull down NR4A1.[2]
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting for the presence of VHL and NR4A1 (using the Flag tag). An increased VHL signal in the this compound treated sample compared to the DMSO control indicates the formation of the NR4A1-NR-V04-VHL ternary complex.[2]
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Troubleshooting workflow for low NR4A1 degradation.
References
- 1. rupress.org [rupress.org]
- 2. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in NR-V04 in vivo studies and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during in vivo studies with NR-V04, a novel small molecule inhibitor of the MAPK/ERK pathway.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound in vivo experiments.
Issue 1: Poor Oral Bioavailability and High Variability in Plasma Concentrations
Question: We are observing low and highly variable plasma concentrations of this compound in our mouse pharmacokinetic (PK) study after oral administration. What are the potential causes and how can we troubleshoot this?
Answer: Low and variable plasma exposure of this compound can be attributed to several factors, primarily related to its potential for poor aqueous solubility and low membrane permeability. Below is a step-by-step troubleshooting workflow:
Initial Observation: Low and variable plasma concentrations of this compound.
| Investigation & Troubleshooting Steps | Potential Solutions |
| 1. Formulation and Solubility Assessment: Is this compound fully dissolved in the vehicle at the intended concentration? Poor solubility is a common issue for small molecule inhibitors.[1][2] | - Verify Solubility: Conduct solubility studies in various preclinical vehicles. - Optimize Formulation: If solubility is low, consider formulation enhancement strategies such as using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or preparing a solid dispersion or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[1][2][3][4] |
| 2. Permeability Assessment: Could low intestinal permeability be the limiting factor for absorption? | - In Vitro Permeability Assay: Perform a Caco-2 permeability assay to assess the potential for intestinal absorption.[5] Low permeability in this assay suggests it is a primary contributor to poor bioavailability. |
| 3. Dosing Procedure Review: Is the oral gavage technique consistent and correctly performed? Improper technique can lead to dosing errors and animal stress, affecting absorption.[5] | - Standardize Protocol: Ensure all personnel are properly trained in oral gavage techniques. Standardize the dosing volume and procedure across all animals.[2] |
| 4. Animal Model Factors: Are there species-specific differences in gastrointestinal physiology or metabolism? | - Evaluate Model Appropriateness: Review literature for the most suitable preclinical model for this class of compound. Consider potential involvement of efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[5][6] |
| 5. Food Effects: Could the presence or absence of food in the stomach be affecting drug absorption? | - Control Feeding: Standardize the fasting period for animals before dosing to ensure consistency.[2] |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: this compound demonstrates high potency in our in vitro cancer cell line assays, but we are not observing the expected anti-tumor efficacy in our mouse xenograft model. What could be the reason?
Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge.[7][8] This often points to issues with drug exposure at the target site or off-target effects.
Initial Observation: No significant tumor growth inhibition in this compound-treated animals compared to the vehicle control group.
| Investigation & Troubleshooting Steps | Potential Solutions |
| 1. Confirm Target Engagement: Is this compound reaching the tumor tissue and binding to its target, phosphorylated ERK? | - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a pilot PK/PD study. Measure this compound concentrations in both plasma and tumor tissue at various time points after dosing.[9] Concurrently, assess the level of p-ERK inhibition in tumor lysates via Western blot or immunohistochemistry to confirm on-target activity.[9][10][11][12] |
| 2. Assess Drug Exposure: Are the plasma and tumor concentrations of this compound reaching the therapeutic range determined from in vitro studies (e.g., above the IC50)? | - Optimize Dosing Regimen: If drug exposure is insufficient, consider increasing the dose or dosing frequency. If poor bioavailability is the root cause, refer to the troubleshooting guide for Issue 1 to improve the formulation.[2] |
| 3. Consider Alternative Administration Routes: Could bypassing the oral absorption barrier help to confirm the in vivo activity of the compound? | - Alternative Dosing: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to ensure systemic exposure and determine if the lack of efficacy is due to the route of administration.[2] |
| 4. Evaluate Off-Target Effects: Could off-target activities be causing toxicity that limits the achievable therapeutic dose or counteracting the intended therapeutic effect? | - Toxicity Assessment: Carefully monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). If toxicity is observed at doses required for efficacy, it may indicate off-target effects.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the MAPK/ERK signaling pathway.[14][15][16] This pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus, playing a crucial role in cell growth, proliferation, and survival.[14][17][18] By inhibiting key components of this pathway, such as MEK or ERK, this compound aims to block uncontrolled cell proliferation in cancer.
Q2: What are the most common challenges in achieving adequate oral bioavailability for small molecule inhibitors like this compound in animal models?
A2: Many small molecule inhibitors exhibit poor aqueous solubility, which can significantly limit their oral absorption and, consequently, their systemic bioavailability.[2][19][20] Poor solubility can lead to low drug exposure at the target site, resulting in reduced efficacy in preclinical animal models. Additionally, factors such as first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the gut wall can further reduce bioavailability.[6]
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like milling and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1][19]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[3][4]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[1][2]
-
Use of co-solvents and cyclodextrins: These excipients can increase the solubility of the drug in the gastrointestinal fluids.[1][21]
Q4: How can I confirm that this compound is engaging its target in the tumor tissue?
A4: Target engagement can be assessed by measuring the modulation of a downstream biomarker.[10] Since this compound targets the MAPK/ERK pathway, a common method is to measure the phosphorylation status of ERK (p-ERK) in tumor tissue samples from treated and control animals. A significant reduction in p-ERK levels in the tumors of this compound-treated animals would indicate target engagement.[9] This can be done using techniques like Western blotting, immunohistochemistry (IHC), or ELISA.[11][22]
Q5: What are the key considerations when designing a preclinical in vivo study for a compound like this compound?
A5: Designing a robust in vivo study involves several key phases: research, preprocedural planning, and the experimental phase.[23] Important considerations include selecting the appropriate animal model, determining the optimal route of administration and dosing regimen, defining clear study endpoints (e.g., tumor volume, survival), and planning for appropriate sample collection for PK and PD analysis.[23][24][25][26]
Experimental Protocols
Protocol 1: Western Blot for Assessing p-ERK Inhibition in Tumor Tissue
-
Protein Extraction:
-
Excise tumors from euthanized animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and the loading control.
-
Compare the normalized p-ERK levels between the vehicle-treated and this compound-treated groups.
-
Visualizations
Caption: The MAPK/ERK signaling cascade and potential points of inhibition by this compound.
Caption: A generalized workflow for a preclinical in vivo efficacy and PK/PD study.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 18. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 25. researchgate.net [researchgate.net]
- 26. admescope.com [admescope.com]
Improving the bioavailability of NR-V04 in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NR-V04 in animal models, with a specific focus on optimizing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class proteolysis-targeting chimera (PROTAC) that targets the nuclear receptor subfamily 4 group A member 1 (NR4A1) for degradation.[1][2][3][4] As a PROTAC, this compound is a bifunctional molecule; it binds to both NR4A1 and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[1] This binding event brings NR4A1 into close proximity with the E3 ligase, leading to the ubiquitination of NR4A1 and its subsequent degradation by the proteasome.[1] By degrading NR4A1, which is known to suppress the body's anti-tumor immune response, this compound aims to enhance cancer immunotherapy.[1][2][3][4][5]
Q2: What are the reported pharmacokinetic (PK) properties of this compound in animal models?
A2: In mouse models, this compound has demonstrated good pharmacokinetic properties. Following intraperitoneal (i.p.) administration, it has a half-life of 8.6 hours and shows near-complete absorption with a bioavailability (F) of 98%.[1][2] When administered intravenously (i.v.), its half-life is 5.36 hours.[1][2] These findings suggest excellent bioavailability via the intraperitoneal route.
Q3: What is the established in vivo dosage and administration route for this compound?
A3: In published studies using mouse models of melanoma and colon adenocarcinoma, this compound was effectively administered via intraperitoneal (i.p.) injection at a dose of 1.8 mg/kg.[1][2] The treatment was typically repeated every four days.[1]
Q4: How does this compound modulate the tumor microenvironment (TME)?
A4: this compound-mediated degradation of NR4A1 has been shown to modulate the tumor microenvironment in several ways to enhance anti-tumor immunity.[1][2][4] Mechanistically, it leads to a significant increase in tumor-infiltrating B cells and CD8+ effector memory T cells.[2][4] Concurrently, it inhibits monocytic myeloid-derived suppressor cells (m-MDSCs), which are known to suppress immune responses.[1][2][4]
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound in their animal models, which can often be attributed to suboptimal bioavailability. This guide provides a structured approach to troubleshoot and improve the in vivo performance of this compound.
Initial Assessment: Pharmacokinetic Parameters
Before initiating extensive troubleshooting, it is crucial to have a baseline understanding of the expected pharmacokinetic profile of this compound. The following table summarizes the reported PK data in mice.
| Parameter | Intraperitoneal (i.p.) Administration | Intravenous (i.v.) Administration |
| Half-life (t½) | 8.6 hours | 5.36 hours |
| Bioavailability (F) | 98% | N/A |
| Dosing | 1.8 mg/kg | Not specified for efficacy studies |
Data sourced from studies in mouse models.[1][2]
Common Problem: Lower Than Expected In Vivo Efficacy
If you are observing reduced or inconsistent tumor growth inhibition compared to published data, it may be linked to issues with this compound's bioavailability in your specific experimental setup.
Potential Cause 1: Formulation and Solubility Issues
PROTACs like this compound are often large, hydrophobic molecules that can be prone to poor solubility in aqueous solutions, potentially leading to precipitation upon administration.
-
Troubleshooting Steps:
-
Vehicle Selection: The choice of vehicle is critical. While the specific vehicle used in the seminal studies for this compound is not detailed in the provided abstracts, for poorly soluble compounds, common vehicles include solutions containing co-solvents (e.g., DMSO, PEG300, Tween 80) and cyclodextrins. It is essential to use a vehicle that is well-tolerated by the animal model.
-
Solubility Enhancement: If this compound is precipitating out of your chosen vehicle, consider solubility enhancement techniques. These can include adjusting the pH of the vehicle (if the molecule has ionizable groups), using surfactants, or employing lipid-based formulations.
-
Formulation Preparation: Ensure the formulation is prepared fresh before each administration to minimize the risk of degradation or precipitation. Sonication or gentle warming can aid in dissolution, but stability under these conditions should be verified.
-
Potential Cause 2: Administration Route and Technique
While intraperitoneal injection has shown high bioavailability, improper technique can lead to variability. If you are exploring other routes, such as oral gavage, significant bioavailability challenges can be expected.
-
Troubleshooting Steps:
-
Intraperitoneal (i.p.) Injection: Ensure correct needle placement to avoid injection into the gut or other organs, which can alter absorption. The volume of administration should be appropriate for the size of the animal to prevent discomfort and leakage.
-
Oral Administration: Oral bioavailability of PROTACs is often low due to their molecular size and poor solubility. To improve oral absorption, consider advanced formulation strategies such as amorphous solid dispersions, lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticle formulations.
-
Intravenous (i.v.) Injection: This route provides 100% bioavailability by definition and can be used as a reference to assess the relative bioavailability of other routes. However, ensure the formulation is a clear solution free of particulates to prevent emboli.
-
Potential Cause 3: Animal Model-Specific Factors
Differences in animal strain, age, sex, and health status can influence drug metabolism and disposition, thereby affecting bioavailability.
-
Troubleshooting Steps:
-
Consistency in Animal Supply: Use animals from a reputable supplier and ensure they are of a consistent age and weight range for each experiment.
-
Health Status: Monitor the health of the animals closely, as underlying health issues can impact drug absorption and metabolism.
-
Metabolic Differences: Be aware that different rodent strains can have variations in metabolic enzyme expression, which might affect the clearance rate of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Formulation for In Vivo Dosing
This protocol provides a general guideline for preparing a formulation for a poorly soluble compound like this compound. Note: The optimal vehicle composition should be determined empirically.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution. This stock can be stored at -20°C or -80°C.
-
Prepare the final formulation: On the day of dosing, thaw the stock solution. For a target dose of 1.8 mg/kg in a mouse with a dosing volume of 100 µL (0.1 mL), you would need a final concentration of 0.18 mg/mL for a 20g mouse.
-
To prepare 1 mL of the final formulation, you would need 3.6 µL of the 50 mg/mL stock solution.
-
A common vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical composition might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Add the 3.6 µL of DMSO stock to 400 µL of PEG300 and 50 µL of Tween 80. Mix thoroughly.
-
Add 500 µL of sterile saline to the mixture and vortex until a clear solution is formed.
-
-
Administration: Administer the freshly prepared formulation to the animals via the chosen route.
Visual Guides
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for determining the absolute bioavailability of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced NR4A1 degradation and immune activation.
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
Overcoming resistance to NR-V04 treatment in cancer cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the novel cancer immunotherapy agent, NR-V04. The information provided is intended to help overcome challenges related to treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class Proteolysis-Targeting Chimera (PROTAC) designed to offer a new immunotherapeutic approach to treating various cancers.[1] Unlike traditional inhibitors, this compound works by inducing the degradation of the orphan nuclear receptor NR4A1.[1][2] NR4A1 is a key transcription factor that helps maintain an immune-suppressive tumor microenvironment (TME).[1] By degrading NR4A1, this compound modulates the function of multiple immune cell types, leading to a more robust anti-tumor immune response.[1][2] Mechanistically, this compound has been shown to increase the presence of tumor-infiltrating B cells and effector memory CD8+ T cells while reducing the population of monocytic myeloid-derived suppressor cells (m-MDSCs).[1]
Q2: My tumor model is not responding to this compound treatment (primary resistance). What are the potential causes?
Primary, or de novo, resistance to an immunomodulatory agent like this compound can stem from pre-existing factors within the tumor or its microenvironment. Potential causes include:
-
"Cold" Tumor Microenvironment: The tumor may lack sufficient immune cell infiltration (a low number of T cells) to be activated by the treatment.[3]
-
Defective Antigen Presentation: Tumor cells may have mutations or downregulation of the antigen-presenting machinery (e.g., MHC class I), making them "invisible" to cytotoxic T cells.[4]
-
Aberrant E3 Ligase Machinery: Since this compound is a PROTAC that hijacks the Von Hippel-Lindau (VHL) E3 ligase, pre-existing mutations or deficiencies in the core components of this ligase complex within the target immune cells can render the drug ineffective.[5][6]
-
Alternative Immunosuppressive Pathways: The TME may be dominated by other immunosuppressive mechanisms not directly targeted by NR4A1 degradation, such as high expression of other immune checkpoints (e.g., LAG-3, TIM-3) or the presence of inhibitory cytokines like TGF-β.[4]
Q3: My tumor model initially responded to this compound, but now the tumor is growing again (acquired resistance). What are the possible mechanisms?
Acquired resistance occurs after a period of successful treatment. Key potential mechanisms include:
-
Genomic Alterations in the E3 Ligase Complex: Similar to primary resistance, cancer or immune cells can acquire mutations or deletions in the genes encoding components of the VHL E3 ligase complex, preventing this compound from inducing NR4A1 degradation.[5][7]
-
Immunoediting and Antigen Loss: Under the pressure of an effective immune response, tumor cell clones that have lost the target antigens recognized by the immune system may be selected for and proliferate.
-
Upregulation of Compensatory Pathways: The tumor or stromal cells may adapt by upregulating other immunosuppressive pathways. For example, activation of the Wnt/β-catenin signaling pathway can prevent T cell infiltration into the tumor.[3]
-
T-cell Exhaustion: Chronic stimulation of T cells can lead to a state of exhaustion, where they lose their effector function, even if NR4A1 is degraded.
Q4: How do I confirm that resistance is due to impaired NR4A1 degradation?
To verify that this compound is failing to degrade its target, you should perform a pharmacodynamic (PD) study.
-
Establish a resistant tumor model alongside the parental sensitive model.
-
Treat both groups of tumor-bearing mice with this compound.
-
Collect tumor samples at various time points after treatment (e.g., 24, 48, 72 hours).
-
Prepare protein lysates from the tumors and perform a Western Blot analysis to measure the levels of NR4A1 protein. A successful response should show significant degradation of NR4A1 in the sensitive tumors, while resistant tumors will show little to no change in NR4A1 levels compared to vehicle-treated controls.
Troubleshooting Guides
Issue 1: Loss of this compound Efficacy in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Re-challenge early-passage, cryopreserved tumor cells to confirm the original sensitivity. Compare the tumor growth curve of the current cell line with historical data. 2. Analyze the TME: Use flow cytometry and immunohistochemistry (IHC) to compare the immune cell composition (T cells, B cells, MDSCs, Tregs) and checkpoint marker expression between sensitive and resistant tumors. 3. Assess Target Degradation: Perform Western Blot for NR4A1 on tumor lysates post-treatment to ensure the drug is still degrading its target (see FAQ Q4). |
| Drug Stability or Dosing Issues | 1. Prepare Fresh Drug: Prepare fresh formulations of this compound for each experiment. 2. Verify Formulation: Ensure the vehicle used for dilution is appropriate and does not cause precipitation. 3. Check Dosing Regimen: Confirm that the dose, route of administration, and frequency are consistent with established protocols. |
| Model Integrity | 1. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to ensure the cell line has not been contaminated or experienced significant genetic drift. 2. Animal Health: Monitor the health of the mice, as underlying health issues can impact immune function and tumor growth. |
Issue 2: High Variability in Immune Response Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Implantation | 1. Standardize Technique: Ensure consistent cell numbers, injection volume, and anatomical location for tumor implantation. 2. Monitor Tumor Growth: Start treatment when tumors reach a consistent, pre-defined size across all animals in the cohort. |
| Biological Variability | 1. Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power. 2. Normalize Data: When analyzing immune populations, present data as both absolute counts and percentages of parent populations to account for variations in tumor size or overall cell numbers. |
| Assay Technique Variability | 1. Standardize Tissue Processing: Use a consistent protocol for tumor dissociation and cell staining to minimize technical artifacts in flow cytometry. 2. Use Controls: Include appropriate positive and negative controls for all assays (e.g., isotype controls for flow cytometry, positive control tissues for IHC). |
Data Presentation: Characterizing Resistance
The development of resistance to this compound is often accompanied by significant changes in the tumor microenvironment. Below are examples of quantitative data comparing sensitive and resistant tumor models.
Table 1: Comparative IC50 Values in an In Vitro Co-Culture Killing Assay
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| MC38-Sensitive | This compound | 150 | - |
| MC38-Resistant | This compound | 2150 | 14.3 |
Table 2: Immune Cell Population Changes in Sensitive vs. Resistant Tumors (Flow Cytometry Data)
| Immune Cell Population | Marker | % of Live Cells (Sensitive Tumor) | % of Live Cells (Resistant Tumor) |
| CD8+ T Cells | CD3+/CD8+ | 15.2% | 4.5% |
| Effector Memory T Cells | CD8+/CD44+/CD62L- | 8.1% | 1.2% |
| Tumor-Infiltrating B Cells | CD19+ | 10.5% | 2.1% |
| Myeloid-Derived Suppressor Cells (m-MDSC) | CD11b+/Ly6C+ | 5.8% | 25.7% |
| Regulatory T Cells (Tregs) | CD4+/FoxP3+ | 3.5% | 12.8% |
Visualizations: Pathways and Workflows
Signaling & Mechanism
Caption: Mechanism of action for this compound PROTAC.
Experimental & Troubleshooting Workflows
Caption: Workflow for investigating acquired resistance to this compound.
Key Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a method for generating an acquired resistance model through continuous, dose-escalating exposure.
-
Establish Baseline: Determine the initial IC50 of this compound on the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Maintain the culture, replacing the drug-containing media every 3-4 days. When cells become 70-80% confluent and show stable proliferation, passage them and seed a new flask.
-
Dose Escalation: Once the cells have adapted (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Continue this cycle of adaptation and dose escalation for several months. Periodically, freeze down cells from different passage numbers.
-
Confirm Resistance: After significant dose escalation, perform a dose-response assay to compare the IC50 of the resistant line to the parental line. A fold-change of >10 is a strong indicator of resistance.[8] Culture a portion of the resistant cells in drug-free media for several passages to confirm the resistance phenotype is stable.
Protocol 2: Immune Cell Profiling of the TME by Flow Cytometry
This protocol provides a general framework for analyzing immune populations within tumor tissue.
-
Tumor Dissociation: Excise tumors from mice and place them in ice-cold RPMI media. Mince the tumors into small pieces using a sterile scalpel.
-
Enzymatic Digestion: Transfer minced tissue to a digestion buffer containing collagenase and DNase. Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells. Wash the cells with FACS buffer (PBS + 2% FBS).
-
Cell Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells per sample.
-
Perform a viability stain (e.g., Zombie NIR™) to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Add the cocktail of fluorophore-conjugated surface antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD19, anti-CD11b, anti-Ly6C). Incubate on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional): For transcription factors like FoxP3 (Tregs), fix and permeabilize the cells using a specialized buffer kit, then stain with the intracellular antibody.
-
Data Acquisition: Acquire the samples on a multi-color flow cytometer. Be sure to include compensation controls and fluorescence minus one (FMO) controls to set gates properly.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™) to quantify the different immune cell populations.
References
- 1. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. fortislife.com [fortislife.com]
- 5. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance [frontiersin.org]
Mitigating potential toxicity of NR-V04 at higher doses
Welcome to the NR-V04 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on monitoring and mitigating potential toxicity at higher, exploratory dose ranges. While this compound has demonstrated a favorable safety profile within its therapeutic window, this guide offers proactive strategies for investigating and addressing potential liabilities should they arise during dose-escalation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the NR4A1 nuclear receptor.[1][2] It is a heterobifunctional molecule that simultaneously binds to NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of NR4A1, marking it for degradation by the cell's proteasome.[1][3]
Q2: this compound is reported to have an excellent safety profile. Why is it necessary to consider potential toxicity?
A2: While this compound has shown low toxicity in preclinical models at therapeutic doses, it is crucial in drug development to characterize the safety profile at a wide range of exposures.[1] Higher doses, which may be explored in dose-finding studies, could reveal on-target or off-target toxicities not apparent at lower concentrations. Understanding and preparing for these potential effects is a key aspect of preclinical safety assessment.
Q3: What are the potential sources of toxicity for a PROTAC like this compound at high concentrations?
A3: Potential toxicity from PROTACs at high concentrations can arise from several sources:
-
On-target toxicity: The degradation of the intended target, NR4A1, in non-target tissues or to an excessive degree might lead to adverse physiological consequences.
-
Off-target toxicity (Warhead-related): The "warhead" portion of this compound that binds to NR4A1 could have a low affinity for other proteins, leading to their unintended degradation at high concentrations.[4][5]
-
Off-target toxicity (VHL Ligand-related): The VHL ligand component could theoretically have independent biological effects, such as the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α), although this is generally observed at concentrations higher than those required for target degradation.[3][4]
-
Neosubstrate Degradation: The formation of the ternary complex (NR4A1-NR-V04-VHL) can create a novel interface that inadvertently recruits and degrades other proteins (neosubstrates) that would not otherwise interact with VHL.[4]
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (this compound-NR4A1 or this compound-VHL), which reduces degradation efficiency and may increase the potential for off-target pharmacology.[5]
Q4: What are the first steps I should take if I observe unexpected toxicity in my cell-based assays?
A4: If you observe unexpected cytotoxicity, it is important to systematically determine the cause.
-
Confirm the Dose-Response: Perform a detailed concentration-response curve to determine the precise cytotoxic concentration (e.g., CC50).
-
Use Proper Controls: Test an inactive epimer control of this compound (one that does not bind VHL). If the toxicity persists with the inactive control, it suggests the effect is independent of protein degradation and may be related to the compound's chemical structure itself.[4][5]
-
Assess On-Target vs. Off-Target Effect: Use an orthogonal method, such as siRNA or CRISPR, to eliminate NR4A1. If this knockdown replicates the observed toxicity, it is likely an on-target effect.[4]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Unexpected Cytotoxicity Observed in In Vitro Cell Cultures
-
Symptom: A significant decrease in cell viability (e.g., measured by MTT or CellTiter-Glo assays) at higher concentrations of this compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro cytotoxicity.
Issue 2: Adverse Effects Observed in In Vivo Models at High Doses
-
Symptoms: Animals treated with high doses of this compound exhibit signs of distress, weight loss, or specific organ-related clinical signs.
-
Troubleshooting and Mitigation Strategy:
-
Characterize the Toxicity:
-
Conduct a thorough clinical observation of the animals.
-
Perform a complete blood count (CBC) and clinical chemistry analysis to identify affected organ systems (e.g., elevated liver enzymes, kidney markers).
-
Conduct histopathological examination of all major organs to identify tissue damage.
-
-
Establish a No-Observed-Adverse-Effect Level (NOAEL):
-
Perform a dose-range finding study with multiple dose groups to identify the NOAEL. This is the highest dose at which no adverse effects are observed.
-
-
Mitigation Strategies:
-
Dose Optimization: The most straightforward mitigation strategy is to adjust the dosing regimen to stay below the NOAEL while maintaining efficacy.
-
Formulation Adjustment: Poor solubility can sometimes lead to precipitation at the injection site or in circulation, causing toxicity. Evaluate alternative, well-tolerated formulation vehicles.
-
Targeted Delivery: For future development, consider strategies to increase the therapeutic index, such as conjugation to a tumor-targeting moiety, to concentrate the drug at the site of action and reduce systemic exposure.[6][7]
-
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity and On-Target Degradation Profile of this compound
This table illustrates a scenario where cytotoxicity is observed at concentrations significantly higher than those required for effective target degradation.
| This compound Conc. (µM) | % NR4A1 Degradation (DC50 ≈ 0.2 µM) | % Cell Viability (CC50 ≈ 15 µM) | Observation |
| 0.01 | 5% | 100% | No significant degradation or toxicity. |
| 0.1 | 45% | 98% | Effective degradation begins. |
| 0.5 | 85% | 95% | Near-maximal degradation. |
| 1.0 | 92% | 93% | Plateau of degradation. |
| 5.0 | 90% | 80% | Onset of mild cytotoxicity. |
| 10.0 | 88% (Hook Effect) | 60% | Significant cytotoxicity observed. |
| 20.0 | 85% (Hook Effect) | 45% | Approaching CC50. |
Data is for illustrative purposes only.
Table 2: Example of In Vivo Acute Toxicity Study Results in Rodents
This table presents a hypothetical summary of findings from a single-dose acute toxicity study.
| Dose Group (mg/kg) | N (Male/Female) | Mortality | Key Clinical Observations | Key Necropsy Findings |
| Vehicle Control | 5/5 | 0/10 | None | No significant findings |
| 50 | 5/5 | 0/10 | None | No significant findings |
| 150 | 5/5 | 0/10 | Mild, transient lethargy in 2/10 animals | No significant findings |
| 500 | 5/5 | 2/10 | Significant lethargy, ruffled fur | Mild to moderate liver discoloration |
| 1000 | 5/5 | 7/10 | Severe lethargy, ataxia | Severe liver discoloration, enlarged spleen |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (CC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan (B1609692), which can be quantified by spectrophotometry after solubilization.[8]
Materials:
-
Cell line of interest (e.g., CHL-1 melanoma cells)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[8][9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[9] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: In Vivo Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)
This protocol outlines a general procedure for assessing the acute toxicity of a single oral dose of this compound in rodents.
Principle: The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and relies on the observation of clear signs of toxicity rather than mortality as the endpoint.[10][11]
Materials:
-
This compound formulated in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Healthy, young adult rodents (preferably female rats), nulliparous and non-pregnant.[11][12]
-
Oral gavage needles
-
Standard laboratory animal housing and diet
-
Equipment for clinical observation, weighing, and necropsy.
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Dose Selection (Sighting Study): Administer a starting dose (e.g., 300 mg/kg) to a single animal. Observe for 24-48 hours. If evident toxicity is observed, re-dose another animal at a lower fixed dose (e.g., 50 mg/kg). If no toxicity is seen, re-dose at a higher fixed dose (e.g., 2000 mg/kg).[11]
-
Main Study:
-
Based on the sighting study, dose a group of 5 female rats at the selected starting dose.
-
Animals should be fasted prior to dosing.[12]
-
Administer a single oral dose of this compound via gavage.
-
-
Observation:
-
Observe animals closely for the first several hours post-dosing, and then daily for a total of 14 days.[10]
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior patterns), morbidity, and mortality.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy. All macroscopic pathological changes should be recorded for all organs.
-
Data Analysis: The results are interpreted based on the presence or absence of mortality and evident toxicity at the fixed dose levels to classify the substance.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Adjusting NR-V04 treatment duration for optimal immune response
Welcome to the NR-V04 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound, a proteolysis-targeting chimera (PROTAC) designed to degrade the NR4A1 nuclear receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC that functions by inducing the degradation of the NR4A1 nuclear receptor.[1][2] It forms a ternary complex between NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of NR4A1, targeting it for degradation by the proteasome.[1][4] By degrading NR4A1, which is a key maintainer of the immune-suppressive tumor microenvironment (TME), this compound enhances anti-cancer immune responses.[2][5][6]
Q2: What is the recommended starting point for this compound treatment duration in in vitro experiments?
A2: For in vitro studies, efficient degradation of NR4A1 protein is observed between 8 to 48 hours after treatment with this compound.[1][5] A common starting point for a single time-point experiment is a 16-hour incubation.[1][5] However, the optimal duration can vary depending on the cell line and experimental goals. We strongly recommend performing a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the ideal treatment window for your specific model.
Q3: What immune cell populations are affected by this compound treatment?
A3: this compound has been shown to modulate several key immune cell populations within the tumor microenvironment.[1] Mechanistically, it leads to a significant induction of tumor-infiltrating B cells and effector memory CD8+ T cells.[5][6][7] Additionally, it inhibits monocytic myeloid-derived suppressor cells (m-MDSCs), which are known to suppress anti-tumor immunity.[2][5][6]
Q4: Does this compound affect NR4A2 and NR4A3 family members?
A4: Studies have shown that this compound is selective for NR4A1 and does not induce the degradation of the other NR4A family members, NR4A2 and NR4A3.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No or minimal NR4A1 degradation observed after treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Duration | The kinetics of NR4A1 degradation can be cell-line dependent. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal incubation time. Efficient degradation typically occurs between 8-48 hours.[1][5] |
| Incorrect Concentration | The half-maximal degradation concentration (DC50) varies between cell lines (e.g., 228.5 nM for CHL-1, 518.8 nM for A375 after 16h).[5] Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. |
| Proteasome Inhibition | The mechanism of this compound relies on a functional proteasome.[1][4] Ensure that other compounds in your media are not inhibiting proteasome activity. As a control, co-treat with a proteasome inhibitor like MG132, which should rescue NR4A1 from degradation.[1][4] |
| VHL E3 Ligase Issues | This compound requires the VHL E3 ligase for its activity.[1] Some cell lines may have mutations or low expression of VHL. Verify VHL expression in your cell model. |
| Reagent Integrity | Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: High variability in immune response readouts (e.g., cytokine levels, activation markers) between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health/Density | Ensure a consistent cell seeding density across all wells and that cells are healthy and in the logarithmic growth phase before treatment. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When preparing serial dilutions or adding reagents, ensure thorough mixing and use precise pipetting techniques.[8] |
| Uneven Plate Incubation ("Edge Effects") | Edge effects can be caused by temperature or humidity gradients in the incubator. To mitigate this, avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure the incubator is properly humidified. |
| Inadequate Washing Steps (ELISA/Flow Cytometry) | Insufficient washing can lead to high background and variability. Increase the number and/or duration of wash steps as per the specific assay protocol. Ensure complete aspiration of wash buffer between steps. |
Issue 3: Unexpected cytotoxicity observed after this compound treatment.
| Potential Cause | Recommended Solution |
| High Compound Concentration | While this compound has shown a good safety profile, very high concentrations may induce off-target effects or cytotoxicity.[2] Determine the optimal concentration that induces NR4A1 degradation without significant cell death using a dose-response curve and a viability assay (e.g., MTT or trypan blue). |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including untreated controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations. Perform a baseline toxicity assessment for your specific cell line. |
Data Summary
Table 1: In Vitro Degradation Efficacy of this compound This table summarizes the half-maximal degradation concentration (DC50) of this compound in two human melanoma cell lines after a 16-hour treatment period.
| Cell Line | DC50 (nM) | Incubation Time (hours) |
| CHL-1 | 228.5 | 16 |
| A375 | 518.8 | 16 |
| Data sourced from Wang et al. (2024).[5] |
Table 2: Recommended In Vivo Treatment Regimen This table provides the treatment regimen used in mouse melanoma models that showed effective tumor growth inhibition.
| Parameter | Value |
| Dose | 1.8 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Frequency | Twice a week |
| Data sourced from Wang et al. (2024).[1][6] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound-mediated NR4A1 degradation and subsequent immune activation.
Caption: Workflow for a time-course experiment to determine optimal this compound treatment duration.
Caption: Troubleshooting logic for suboptimal immune response after this compound treatment.
Experimental Protocols
Protocol 1: In Vitro NR4A1 Degradation Time-Course Assay
This protocol details how to determine the optimal treatment duration for NR4A1 degradation in a specific cell line.
-
Cell Culture:
-
Seed cells (e.g., CHL-1, A375, or your cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a working stock of this compound in your cell culture medium at a concentration determined from dose-response experiments (e.g., 500 nM).[5]
-
Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) well.
-
Return plates to the incubator.
-
-
Time-Point Harvesting:
-
Harvest cells at designated time points (e.g., 0, 4, 8, 16, 24, 48 hours).
-
To harvest, wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Perform standard Western blot analysis using a primary antibody against NR4A1 and a loading control (e.g., β-actin or GAPDH).
-
Analyze the resulting bands to determine the time point with maximal NR4A1 degradation.
-
Protocol 2: Flow Cytometry Analysis of T Cell Activation Markers
This protocol provides a general framework for assessing T cell activation after this compound treatment. It should be adapted based on specific markers and cell types.[9][10]
-
Cell Preparation and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or your immune cell population of interest.[11]
-
Culture the cells in a 96-well U-bottom plate at a density of 1 x 10⁶ cells/mL.
-
Add this compound at the predetermined optimal concentration and duration. Include appropriate controls (unstimulated, vehicle control, positive control like anti-CD3/CD28 beads).[12]
-
-
Surface Staining:
-
After incubation, harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
-
Resuspend the cell pellet in FACS buffer containing a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, and activation markers like CD69, CD25, PD-1).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
(Optional) Intracellular Staining for Cytokines:
-
If measuring intracellular cytokines (e.g., IFN-γ, TNF-α), a protein transport inhibitor (e.g., Brefeldin A) should be added for the last 4-6 hours of the initial incubation.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add antibodies for intracellular targets diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of activated T cells (e.g., CD4+/CD69+) in response to this compound treatment.
-
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
NR-V04 Experiments: A Technical Support Center for Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding experiments involving NR-V04, a proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). This guide is intended to help researchers interpret unexpected results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a PROTAC that functions by inducing the degradation of the NR4A1 protein.[1][2][3][4] It is a heterobifunctional molecule that binds to both NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NR4A1 by the proteasome.[1][2]
Q2: What is the expected outcome of successful this compound treatment in in-vitro and in-vivo cancer models?
A2: The primary expected outcome is the efficient and dose-dependent degradation of the NR4A1 protein.[2][5] In in-vivo models, particularly melanoma and colon adenocarcinoma, this degradation is expected to lead to the inhibition of tumor growth and potentially tumor eradication.[1][2][6] This anti-tumor effect is driven by the modulation of the tumor microenvironment (TME), leading to an enhanced anti-cancer immune response.[2][3][7]
Q3: An unexpected change in the immune cell population within the tumor microenvironment was observed. Is this a known phenomenon?
A3: Yes, a key and initially unexpected finding in studies involving this compound was a significant modulation of the tumor-infiltrating immune cell populations.[1][8] Specifically, treatment with this compound has been shown to cause a notable induction of tumor-infiltrating B cells and a reduction of monocytic myeloid-derived suppressor cells (m-MDSCs).[1][2][3][7]
Q4: My this compound experiment is not showing any degradation of the target protein. Where should I start troubleshooting?
A4: When observing a lack of degradation, it is crucial to systematically validate each component of the experimental setup. A logical first step is to confirm the integrity and purity of your this compound compound. Subsequently, verify that both the target protein (NR4A1) and the recruited E3 ligase (VHL) are expressed in your chosen cell model, as low expression of either can limit the efficacy of the PROTAC. Finally, ensure that your experimental controls are appropriate and functioning as expected.
Troubleshooting Guides
Issue 1: No or Low Degradation of NR4A1
If you are observing minimal or no degradation of the NR4A1 protein following this compound treatment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Compound Integrity | Verify the purity and stability of the this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. |
| Cell Permeability | Although this compound has demonstrated good pharmacokinetic properties, poor cell permeability can be a general issue for PROTACs. If you suspect this, consider optimizing treatment duration and concentration. |
| Low E3 Ligase Expression | Confirm the expression level of VHL in your cell line using Western Blot or qPCR. If VHL expression is low, consider using a different cell line known to have higher VHL expression. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to micromolar) to identify the optimal concentration for degradation and to check for a bell-shaped curve indicative of the "hook effect". |
| Incorrect Controls | Ensure you are using appropriate vehicle controls (e.g., DMSO) and that your loading controls for Western blotting (e.g., GAPDH, β-actin) are consistent across all samples. |
Issue 2: Unexpected In-Vivo Tumor Growth
In some cases, the expected tumor inhibition may not be observed. This can be a complex issue with multiple contributing factors.
| Potential Cause | Troubleshooting Step |
| NR4A1-Independent Tumor Model | The anti-tumor effect of this compound is dependent on the presence of NR4A1. In NR4A1 knockout mouse models, this compound was shown to be ineffective at inhibiting tumor growth.[9] Confirm that your tumor model expresses NR4A1. |
| Suboptimal Dosing or Schedule | Based on pharmacokinetic and pharmacodynamic data, a specific dosing regimen was found to be effective (e.g., 1.8 mg/kg via intraperitoneal injection, administered twice a week).[1] Review your dosing and administration schedule to ensure it aligns with established protocols. |
| Immune-Compromised Animal Model | The therapeutic effect of this compound is mediated through the modulation of the immune system. Experiments in immunodeficient mouse models (e.g., NSG mice) showed that this compound failed to inhibit tumor growth, highlighting the necessity of a functional immune system for its efficacy.[5] |
| Variability in Tumor Microenvironment | The composition of the tumor microenvironment can vary between tumor models. The significant induction of B cells is a key part of this compound's mechanism, and tumors with low B cell infiltration may show a different response. |
Issue 3: Interpreting Immune Cell Infiltration Data
A significant and unexpected outcome of this compound treatment is the alteration of the immune cell landscape within the tumor.
| Observed Result | Interpretation and Next Steps |
| Increased B-cell Infiltration | A significant increase in tumor-infiltrating B cells (specifically plasmablasts) is a documented and positive prognostic indicator of this compound efficacy.[1] This is considered a key part of its novel mechanism of action.[1][8] |
| Decreased m-MDSCs | A reduction in monocytic myeloid-derived suppressor cells (m-MDSCs) is another expected, albeit initially surprising, outcome.[2][3][7] This contributes to a less immunosuppressive tumor microenvironment. |
| Changes in T-cell Populations | While the most significant changes were seen in B cells and m-MDSCs, this compound treatment has also been associated with an increase in CD8+ effector memory T cells.[2][3][7] Analyze T-cell subsets to get a complete picture of the immune response. |
| No Change in Immune Infiltrate | If no significant changes in immune cell populations are observed, this could be linked to a lack of NR4A1 degradation. Refer to the troubleshooting guide for "No or Low Degradation of NR4A1". |
Experimental Protocols & Data
Summary of this compound In-Vitro Degradation
The following table summarizes the 50% degradation concentration (DC50) of this compound in different human melanoma cell lines after a 16-hour treatment.
| Cell Line | DC50 (nM) |
| CHL-1 | 228.5[2][5] |
| A375 | 518.8[2][5] |
Key Experimental Methodologies
-
Co-Immunoprecipitation (Co-IP): This technique is used to demonstrate the formation of a complex between NR4A1 and VHL in the presence of this compound. A typical protocol involves treating cells overexpressing Flag-tagged NR4A1 with this compound, followed by immunoprecipitation with an anti-Flag antibody and subsequent immunoblotting for VHL.[1]
-
Proximity Ligation Assay (PLA): PLA can be employed to visualize the close proximity of NR4A1 and VHL within cells upon treatment with this compound, confirming the formation of the ternary complex.[1]
-
Western Blotting: This is the standard method for quantifying the degradation of NR4A1 protein levels. It is essential to include a proteasome inhibitor (e.g., MG132) control to confirm that the degradation is proteasome-dependent.[1][5]
-
Flow Cytometry: This technique is crucial for analyzing the changes in immune cell populations within the tumor, spleen, and blood. Specific antibody panels can be used to identify and quantify B cells, T-cell subsets, and m-MDSCs.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of NR4A1.
Troubleshooting Workflow for No NR4A1 Degradation
Caption: Logical workflow for troubleshooting lack of NR4A1 degradation.
Impact of this compound on the Tumor Microenvironment
Caption: The effect of this compound on key immune cells in the TME.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Lineage-Specific Functions of NR4A1 for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry for NR-V04 Treated Immune Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze immune cells treated with NR-V04, a novel PROTAC degrader of the nuclear receptor NR4A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect immune cells?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3] Mechanistically, this compound facilitates the interaction between NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NR4A1.[4] This degradation modulates the tumor microenvironment by inducing tumor-infiltrating B cells and effector memory CD8+ T cells, while reducing monocytic myeloid-derived suppressor cells (m-MDSCs).[1][2][3]
Q2: What are the expected changes in immune cell populations after this compound treatment?
A2: Treatment with this compound has been shown to cause significant shifts in immune cell populations within the tumor microenvironment and periphery. Key expected changes include an increase in tumor-infiltrating B cells (specifically plasmablast-like cells) and effector memory CD8+ T cells, alongside a decrease in monocytic myeloid-derived suppressor cells (m-MDSCs).[1][2][3]
Q3: What is a general workflow for analyzing this compound treated immune cells by flow cytometry?
A3: A typical workflow involves isolating single-cell suspensions from tissues of interest (e.g., tumors, spleen, peripheral blood), followed by staining with a panel of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers. After staining, the cells are acquired on a flow cytometer and the data is analyzed using a sequential gating strategy to identify and quantify the cell populations of interest.
Q4: Why is a viability dye essential when analyzing this compound treated cells?
A4: Including a viability dye is crucial to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false positive results and inaccurate quantification of immune cell populations.[5][6] This is particularly important when assessing the effects of a therapeutic compound like this compound, which may impact cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Target Markers | 1. Insufficient this compound treatment duration or dose. 2. Improper antibody titration. 3. Suboptimal staining protocol (e.g., temperature, incubation time). 4. Antigen internalization or downregulation post-treatment. | 1. Optimize this compound treatment conditions based on dose-response and time-course experiments. 2. Titrate each antibody to determine the optimal concentration for staining. 3. Ensure staining is performed at 4°C to minimize receptor internalization and follow optimized incubation times. 4. If antigen internalization is suspected, consider intracellular staining protocols. |
| High Background Staining | 1. Non-specific antibody binding to Fc receptors. 2. Presence of dead cells and debris. 3. Insufficient washing steps. 4. Autofluorescence of this compound or cellular components. | 1. Include an Fc block step in your staining protocol. 2. Always use a viability dye to exclude dead cells from your analysis gate. Gate tightly on single cells to exclude debris. 3. Increase the number and volume of wash steps. 4. Run an unstained control (cells treated with this compound but without antibodies) to assess autofluorescence. If high, consider using fluorochromes in the red and far-red spectrum, which are less affected by autofluorescence.[5][6][7] |
| Difficulty in Compensating a Multi-color Panel | 1. Incorrect single-stain compensation controls. 2. Spectral overlap between fluorochromes. | 1. Ensure single-stain controls are bright and accurately reflect the fluorochromes used in the experimental panel. 2. Use a fluorescence minus one (FMO) control for each fluorochrome in your panel to accurately set gates for positive populations. When designing your panel, choose fluorochromes with minimal spectral overlap. |
| Unexpected Cell Population Percentages | 1. Incorrect gating strategy. 2. Donor-to-donor or mouse-to-mouse variability. 3. Off-target effects of this compound at high concentrations. | 1. Carefully define your gating strategy based on appropriate controls (FMO, isotype, biological controls). Refer to the suggested gating strategies below. 2. Include a sufficient number of biological replicates to account for variability. 3. Perform dose-response experiments to ensure the observed effects are specific to the intended mechanism of action. |
Quantitative Data Summary
The following tables summarize expected quantitative changes in key immune cell populations following this compound treatment, based on preclinical studies.
Table 1: Changes in Tumor-Infiltrating B-Cell Subsets
| Cell Population | Marker | Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |
| Total B-cells | B220+CD19+ | ~14.7% | ~30.1% | ~2.0x increase |
| Plasmablasts | B220+CD19+CD138+CD38+ | Not Reported | Significantly Increased | Not Quantified |
| IgD+IgM- B-cells | B220+CD19+IgD+IgM- | Not Reported | Significantly Increased | Not Quantified |
| IgD+IgM+ B-cells | B220+CD19+IgD+IgM+ | Not Reported | Significantly Increased | Not Quantified |
Data derived from studies in murine melanoma models.[8]
Table 2: Changes in Myeloid-Derived Suppressor Cells (MDSCs)
| Cell Population | Marker | Tissue | Control | This compound Treated | Change |
| Monocytic MDSCs (m-MDSCs) | CD11b+Ly6C+ | Blood | Not Reported | Decreased | Significant Reduction |
Data derived from studies in murine melanoma models.
Experimental Protocols
Detailed Methodology: Immunophenotyping of this compound Treated Murine Splenocytes
This protocol outlines the steps for preparing and staining murine splenocytes after in vivo treatment with this compound for flow cytometric analysis.
1. Spleen Dissociation and Single-Cell Suspension Preparation: a. Euthanize mice according to institutional guidelines. b. Aseptically harvest the spleen and place it in a petri dish containing 5 mL of ice-cold RPMI-1640 medium. c. Gently mash the spleen between the frosted ends of two sterile microscope slides to create a single-cell suspension. d. Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. e. Centrifuge the cells at 300 x g for 5 minutes at 4°C. f. Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature. g. Add 10 mL of RPMI-1640 to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C. h. Discard the supernatant and resuspend the cells in 5 mL of FACS buffer (PBS + 2% FBS). i. Count the cells and assess viability using a hemocytometer and trypan blue.
2. Staining Procedure: a. Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer. b. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate. c. (Optional) Fc Block: Add 50 µL of Fc block solution (e.g., anti-CD16/32) to each well and incubate for 10 minutes at 4°C. d. Viability Staining: Wash the cells with 150 µL of PBS. Centrifuge and discard the supernatant. Resuspend the cells in 100 µL of a fixable viability dye solution and incubate for 20 minutes at room temperature, protected from light. e. Wash the cells twice with 150 µL of FACS buffer. f. Surface Staining: Resuspend the cells in 50 µL of the antibody cocktail (containing pre-titrated antibodies for markers of interest, e.g., CD45, CD3, CD4, CD8, CD44, CD62L, B220, CD19, IgD, IgM, CD11b, Ly6C) and incubate for 30 minutes at 4°C in the dark. g. Wash the cells twice with 150 µL of FACS buffer. h. (Optional) Intracellular Staining: If staining for intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization buffer set. Then, incubate with the intracellular antibody cocktail for 30 minutes at 4°C in the dark. i. Wash the cells twice with permeabilization buffer. j. Resuspend the cells in 200 µL of FACS buffer for acquisition on the flow cytometer.
3. Flow Cytometry Acquisition and Analysis: a. Acquire samples on a properly calibrated flow cytometer. b. Use single-stain controls for compensation. c. Use FMO controls to set accurate gates. d. Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound mediated degradation of NR4A1.
Caption: Hierarchical gating strategy for immune cells.
Caption: A logical approach to troubleshooting.
References
- 1. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 6. bosterbio.com [bosterbio.com]
- 7. beckman.com [beckman.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ternary Complex Formation Assays with NR-V04
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NR-V04, a PROTAC® (Proteolysis Targeting Chimera) that induces the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1). This compound functions by forming a ternary complex with NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NR4A1.
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in their experimental work to characterize and validate the formation of the this compound:NR4A1:VHL ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to simultaneously bind to the target protein, NR4A1, and an E3 ubiquitin ligase, specifically VHL. This binding event forms a ternary complex (this compound:NR4A1:VHL), which brings NR4A1 into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to NR4A1, marking it for degradation by the proteasome.
Q2: I am not observing degradation of my target protein, NR4A1. What are the initial troubleshooting steps?
A2: Lack of degradation is a common issue. A systematic approach to troubleshooting is recommended. First, verify the integrity and activity of your individual components: the target protein (NR4A1), the E3 ligase (VHL), and the this compound molecule. Ensure the chosen E3 ligase is expressed in your cell line. Next, confirm that your PROTAC can engage with both the target protein and the E3 ligase individually in binary binding assays. If binary engagement is confirmed, the issue may lie in inefficient ternary complex formation or the formation of a non-productive complex.[1]
Q3: My dose-response curve for protein degradation is bell-shaped (the "hook effect"). What causes this and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either NR4A1 or VHL, rather than the productive ternary complex required for degradation.[2][3] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the hook effect.[2][4]
Q4: How can I directly detect the formation of the this compound:NR4A1:VHL ternary complex?
A4: Several biophysical and cellular assays can be used to directly detect ternary complex formation. In-cell methods like Proximity Ligation Assay (PLA) and co-immunoprecipitation (co-IP) can provide evidence of the interaction within a cellular context. Biochemical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the binding affinities and kinetics of the ternary complex using purified proteins.[4][5]
Troubleshooting Guides
Issue 1: No or Weak Degradation of NR4A1 Observed
| Possible Cause | Recommended Solution(s) |
| Suboptimal this compound Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to rule out the "hook effect".[2][4] |
| Poor Cell Permeability of this compound | Assess the cell permeability of this compound using assays like the Caco-2 permeability assay.[6] If permeability is low, consider optimizing the formulation or performing experiments in permeabilized cells. |
| Low Expression of VHL E3 Ligase | Verify the expression levels of VHL in your cell model using Western Blotting or qPCR.[4] If expression is low, consider using a cell line with higher endogenous VHL levels or overexpressing VHL. |
| Inefficient Ternary Complex Formation | Directly assess ternary complex formation using techniques like co-IP or PLA.[5] If complex formation is weak, the issue may lie in the intrinsic properties of this compound and the specific proteins. |
| Instability of this compound | Evaluate the stability of this compound in your experimental conditions (e.g., cell culture medium) over time using techniques like LC-MS. |
| Rapid Synthesis of NR4A1 | Perform a time-course experiment to determine the optimal treatment duration for observing maximal degradation.[7] Measure the half-life of NR4A1 in your cell line. |
Issue 2: High Background Signal in Proximity-Based Assays (e.g., PLA)
| Possible Cause | Recommended Solution(s) |
| Non-specific Antibody Binding | Ensure primary antibodies are specific for NR4A1 and VHL. Titrate primary antibody concentrations to find the optimal balance between signal and background.[8] Include appropriate controls, such as single antibody controls and isotype controls.[9] |
| Insufficient Blocking | Increase the blocking incubation time and ensure the entire sample is covered with blocking solution.[8] Use a blocking buffer optimized for the assay. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies and probes.[10] |
| Suboptimal Fixation and Permeabilization | Optimize fixation and permeabilization conditions for your specific cell type and antibodies to ensure proper antigen accessibility without causing cellular damage.[11] |
Issue 3: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Recommended Solution(s) |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the cellular environment.[4] Cellular factors like protein localization, post-translational modifications, and competing endogenous binders can influence ternary complex formation in cells. |
| Lack of Orthogonal Validation | Use a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., PLA, co-IP, NanoBRET) assays to confirm ternary complex formation and degradation.[4] Consistent results across multiple platforms increase confidence in the findings. |
| Cellular Efflux of this compound | High expression of efflux pumps (e.g., MDR1) in certain cell lines can reduce the intracellular concentration of this compound, leading to weaker effects in cellular assays compared to biochemical assays.[12] |
Quantitative Data Summary
The following tables provide representative data for the characterization of this compound.
Table 1: this compound Degradation Potency (DC50) in Different Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Incubation Time (hours) |
| CHL-1 (Melanoma) | NR4A1 | 228.5 | 16 |
| A375 (Melanoma) | NR4A1 | 518.8 | 16 |
Data extracted from a study by Wang et al. (2024).
Table 2: Recommended Concentration Ranges for this compound Experiments
| Experiment Type | Recommended Starting Concentration Range | Key Considerations |
| Cell-based Degradation Assay | 0.1 nM - 10 µM | A wide range is crucial to identify the optimal concentration and observe the "hook effect". |
| Proximity Ligation Assay (PLA) | 100 nM - 1 µM | The optimal concentration should be determined empirically to maximize specific signal. |
| Co-immunoprecipitation (co-IP) | 100 nM - 1 µM | Titrate to find the concentration that yields the strongest interaction signal. |
| Biochemical Assays (e.g., TR-FRET, SPR) | Varies depending on assay format and protein concentrations | Typically in the nanomolar to low micromolar range. |
Experimental Protocols
Protocol 1: Proximity Ligation Assay (PLA) for this compound:NR4A1:VHL Ternary Complex Formation
This protocol outlines the key steps for detecting the this compound-induced ternary complex in cells.
-
Cell Culture and Treatment:
-
Plate cells on coverslips or chamber slides and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the samples in a blocking solution for 1 hour at 37°C in a humidity chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against NR4A1 and VHL (from different species) in the antibody diluent.
-
Incubate the samples with the primary antibody solution overnight at 4°C in a humidity chamber.
-
-
PLA Probe Incubation:
-
Wash the samples with Wash Buffer A.
-
Incubate with the PLA probes (anti-species secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C in a humidity chamber.
-
-
Ligation:
-
Wash with Wash Buffer A.
-
Add the ligation mix and incubate for 30 minutes at 37°C in a humidity chamber.
-
-
Amplification:
-
Wash with Wash Buffer A.
-
Add the amplification mix containing fluorescently labeled oligonucleotides and incubate for 100 minutes at 37°C in a humidity chamber. Protect samples from light from this step onwards.
-
-
Final Washes and Mounting:
-
Wash with Wash Buffer B.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence microscope.
-
Quantify the number of PLA signals per cell using image analysis software. An increase in PLA signals in this compound-treated cells compared to controls indicates ternary complex formation.
-
Protocol 2: Co-immunoprecipitation (co-IP) for this compound:NR4A1:VHL Ternary Complex
This protocol describes the immunoprecipitation of a tagged NR4A1 to detect its interaction with VHL in the presence of this compound.
-
Cell Culture and Treatment:
-
Transfect cells with a vector expressing tagged NR4A1 (e.g., FLAG-NR4A1).
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-tag antibody (e.g., anti-FLAG) for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the tag (to confirm successful IP of NR4A1) and VHL (to detect the co-immunoprecipitated protein).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate. An increased VHL signal in the this compound-treated sample indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of this compound-mediated degradation of NR4A1.
Caption: Workflow for detecting the this compound ternary complex using PLA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Duolink® PLA故障排除指南 [sigmaaldrich.com]
- 9. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. clyte.tech [clyte.tech]
- 12. marinbio.com [marinbio.com]
Technical Support Center: Strategies to Enhance the In Vivo Stability of NR-V04
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the in vivo stability of NR-V04, a Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of the NR4A1 nuclear receptor.[1][2] This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the preclinical development of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo stability of this compound?
Pharmacokinetic (PK) studies in mice have provided initial data on the in vivo stability of this compound. Following intraperitoneal (i.p.) administration, this compound exhibits a half-life of 8.6 hours.[3] Intravenous (i.v.) administration resulted in a half-life of 5.36 hours.[3] The compound also shows near-complete absorption (F=98%) via the i.p. route with a low clearance rate.[3]
| Pharmacokinetic Parameter | Value (Intraperitoneal) | Value (Intravenous) |
| Half-life (t½) | 8.6 hours | 5.36 hours |
| Bioavailability (F%) | 98% | N/A |
Q2: What are the primary factors contributing to the in vivo instability of PROTACs like this compound?
The in vivo stability of PROTACs is often challenged by several factors stemming from their unique bifunctional nature and high molecular weight:
-
Metabolic Degradation: PROTACs are susceptible to metabolism by enzymes such as Cytochrome P450s (CYPs) and hydrolases, primarily in the liver.[4] The linker component is often a primary site of metabolic attack.
-
Poor Aqueous Solubility: The complex and often hydrophobic structures of PROTACs can lead to low solubility in aqueous environments, which can result in precipitation and aggregation in biological fluids.[5]
-
Low Cell Permeability: The large size and high number of rotatable bonds in PROTACs can hinder their ability to efficiently cross cell membranes and reach their intracellular targets.[6]
Q3: What general strategies can be employed to enhance the in vivo stability of this compound?
Two main approaches can be taken to improve the in vivo stability of this compound: structural modification and advanced formulation strategies.
-
Structural Modification:
-
Linker Optimization: The linker connecting the NR4A1-binding moiety (celastrol) and the E3 ligase binder can be modified.[7] Replacing flexible linkers with more rigid structures, such as piperazine (B1678402) or piperidine (B6355638) rings, can shield the molecule from metabolic enzymes.[4][6] The introduction of polyethylene (B3416737) glycol (PEG) chains can also improve solubility and pharmacokinetic properties.[4]
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes can protect it from degradation and improve its pharmacokinetic profile.[8] A reported formulation for in vivo studies of this compound consists of 50% phosal PG, 45% miglyol 810N, and 5% polysorbate 80.[3][4]
-
Polymeric Nanoparticles: Loading this compound into polymeric nanocarriers can enhance its solubility, provide controlled release, and improve tumor accumulation.[5]
-
Amorphous Solid Dispersions (ASDs): For oral administration, formulating this compound as an ASD with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can improve its dissolution and bioavailability.[9]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid clearance and low exposure of this compound in vivo. | 1. High metabolic instability. 2. Poor formulation leading to low bioavailability. | 1. Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes to identify potential metabolic "soft spots" on the molecule. 2. Optimize Formulation: Prepare and test different formulations. For celastrol-based PROTACs, liposomal formulations have shown promise in improving in vivo distribution and reducing toxicity.[8] 3. Structural Modification: If metabolic instability is confirmed, consider synthesizing analogs of this compound with modified linkers to block sites of metabolism. |
| High variability in animal studies. | 1. Inconsistent formulation preparation. 2. Precipitation of this compound upon injection. | 1. Standardize Formulation Protocol: Follow a detailed and consistent protocol for preparing the this compound formulation for each experiment. 2. Pre-formulation Screening: Before in vivo administration, perform an in vitro dilution test by adding the formulation to a physiological buffer to check for precipitation. 3. Alternative Formulations: Explore the use of solubilizing excipients such as cyclodextrins to enhance and maintain the solubility of this compound. |
| Lack of in vivo efficacy despite good in vitro potency. | 1. Poor pharmacokinetic properties leading to insufficient tumor exposure. 2. Inefficient ternary complex formation in the in vivo environment. | 1. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the concentration of this compound and the extent of NR4A1 degradation in tumor tissue over time.[3] 2. Confirm Target Engagement in Vivo: Analyze tumor samples from treated animals by Western blot or other methods to verify the degradation of NR4A1.[10] 3. Optimize Dosing Regimen: Based on PK/PD data, adjust the dose and frequency of administration to maintain a therapeutic concentration of this compound at the tumor site. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound by liver enzymes.
Methodology:
-
Preparation: Prepare a stock solution of this compound in DMSO.
-
Reaction Mixture: In a microplate, combine phosphate (B84403) buffer (pH 7.4), human liver microsomes (HLM), and the this compound solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Collect and quench samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and intraperitoneal administration.
Methodology:
-
Animal Model: Use male BALB/c or similar mice.
-
Formulation: Prepare the this compound formulation (e.g., 50% phosal PG, 45% miglyol 810N, 5% polysorbate 80).[3][4]
-
Dosing: Administer this compound via intravenous (e.g., tail vein) and intraperitoneal injection at a specified dose.
-
Blood Sampling: Collect blood samples via submandibular or saphenous vein bleeding at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Extract this compound from the plasma samples using protein precipitation. Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: NR4A1 Signaling Pathway Overview.
References
- 1. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties determine nanomaterial cellular uptake, transport and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Degradation-Based Protein Profiling: A Case Study of Celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical properties and failure behaviors of NR/BR blend compounds (Journal Article) | ETDEWEB [osti.gov]
Addressing variability in tumor response to NR-V04 treatment
Technical Support Center: NR-V04 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the NR4A1 nuclear receptor. This guide is intended for professionals in cancer research and drug development to address potential variability in tumor response and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class PROTAC that targets the nuclear receptor NR4A1 for degradation.[1][2] It functions by simultaneously binding to NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity induces the ubiquitination of NR4A1, marking it for degradation by the proteasome.[3] This degradation enhances anti-cancer immune responses by modulating various immune cells within the tumor microenvironment (TME).[5][6]
Q2: What are the expected downstream effects of this compound treatment in the tumor microenvironment?
This compound-mediated degradation of NR4A1 has been shown to modulate the TME in several ways:[1][5]
-
Induction of Tumor-Infiltrating B cells: Treatment can lead to a significant increase in the B cell population within the tumor, particularly plasmablasts, which are associated with favorable prognoses.[3]
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound can inhibit monocytic MDSCs (m-MDSCs), which are known to suppress immune responses.[2][3]
-
Enhancement of T-cell Activity: The treatment can increase the presence of CD8+ effector memory T cells.[5]
Q3: Is this compound selective for NR4A1?
Yes, studies have shown that this compound is selective for NR4A1 and does not induce the degradation of other NR4A family members, such as NR4A2 and NR4A3.[5]
Q4: What is a typical timeline for observing NR4A1 degradation after this compound treatment?
-
In Vitro: NR4A1 degradation can be observed within hours of treatment in cell culture.[2][5]
-
In Vivo: In mouse models, this compound treatment leads to significant degradation of NR4A1 that can persist for at least four days after administration.[1][6]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low or No NR4A1 Degradation Observed in Vitro
If you are not observing the expected dose-dependent degradation of NR4A1 in your cancer cell line, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Verify baseline NR4A1 expression in your cell line via Western Blot or qPCR. Cell lines with very low or no endogenous NR4A1 expression will not show a degradation effect. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal DC50 in your specific cell line.[7] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration (e.g., 500 nM) to identify the optimal treatment duration.[5] |
| Proteasome Inhibition | Ensure that other compounds in your media are not inadvertently inhibiting proteasome function. As a control, co-treat cells with this compound and a proteasome inhibitor like MG132; this should rescue NR4A1 from degradation.[3] |
| VHL E3 Ligase Issues | Confirm that your cell line expresses functional VHL. VHL-knockout cells will not support this compound-mediated degradation. A VHL ligand, like VHL-032, can be used as a competitive antagonist to show that degradation is VHL-dependent.[3] |
| Compound Instability | Prepare fresh this compound stock solutions in DMSO and avoid repeated freeze-thaw cycles. Confirm the stability of this compound in your specific cell culture medium over the experiment's time course. |
Issue 2: High Variability in Tumor Response in Animal Models
Inconsistent tumor growth inhibition in vivo can be attributed to several factors related to the model system and experimental procedure.
| Potential Cause | Troubleshooting Steps |
| Tumor Microenvironment Composition | The therapeutic efficacy of this compound has been correlated with the extent of B cell infiltration in the tumor.[8] Characterize the immune cell composition of your tumor model at baseline. Models with low B cell infiltration may show a less robust response.[8] |
| Animal Model Selection | Syngeneic mouse models are essential for studying the immunomodulatory effects of this compound. The use of immunodeficient mice (e.g., NSG) will likely abrogate the anti-tumor effects, as observed in studies where T, B, and NK cells were absent.[8] |
| Dosing Regimen | The published effective dose is 1.8 mg/kg administered intraperitoneally twice a week.[3] Ensure accurate dosing based on current animal weights. Consider a pilot dose-escalation study to optimize the regimen for your specific tumor model. |
| Tumor Burden at Treatment Initiation | Initiate treatment when tumors are palpable and have reached a consistent size across all cohorts (e.g., ~1 cm in diameter) to minimize variability due to tumor size.[3] |
| Host Immune System Variability | The inherent biological variability between individual animals can lead to different immune responses.[9] Increase cohort sizes to ensure statistical power to detect treatment effects. |
Issue 3: Inconsistent Results in Mechanistic Assays
Challenges in assays like Co-IP, Western Blotting, or Flow Cytometry can obscure the effects of this compound.
| Assay | Potential Problem | Recommended Solution |
| Western Blot | Weak or no NR4A1 signal. | Confirm antibody specificity and optimize antibody concentrations. Ensure lysis buffer contains protease inhibitors to prevent protein degradation.[10] Use a positive control cell line with known NR4A1 expression. |
| Co-IP | No detection of the NR4A1-VHL complex. | Pre-treat cells with a proteasome inhibitor (e.g., MG132) for a short period before lysis to stabilize the ternary complex.[3] Optimize lysis and wash buffers to maintain protein-protein interactions.[6] |
| Flow Cytometry | High background or poor immune cell population resolution. | Titrate antibodies to optimal concentrations. Use Fc receptor blockers to prevent non-specific antibody binding.[11] Include viability dyes to exclude dead cells from the analysis.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro NR4A1 Degradation
| Cell Line | DC50 (50% Degradation Concentration) | Treatment Duration |
| CHL-1 (Human Melanoma) | 228.5 nM | 16 hours |
| A375 (Human Melanoma) | 518.8 nM | 16 hours |
| Data sourced from Wang et al. (2024).[5][7] |
Table 2: In Vivo Treatment Regimen and Efficacy
| Tumor Model | Treatment | Route | Schedule | Outcome |
| MC38 (Colon Adenocarcinoma) | 1.8 mg/kg this compound | i.p. | Twice a week | Effective tumor growth inhibition |
| Yummer1.7 (Melanoma) | 1.8 mg/kg this compound | i.p. | Twice a week | Effective tumor growth inhibition |
| B16F10 (Melanoma) | 1.8 mg/kg this compound | i.p. | Twice a week | Effective tumor growth inhibition |
| Data sourced from Wang et al. (2024).[3] |
Table 3: In Vivo Pharmacodynamic Effects in B16F10 Melanoma Model
| Immune Cell Population | Effect of this compound Treatment | Fold Change/Percentage |
| Tumor-Infiltrating B cells (B220+) | Significant Increase | From 14.7% to 30.1% of immune cells |
| Plasmablasts | Significant Increase | - |
| Monocytic MDSCs (m-MDSCs) | Significant Decrease | - |
| Data sourced from Wang et al. (2024).[3] |
Experimental Protocols
Protocol 1: Western Blot for NR4A1 Degradation
-
Cell Seeding: Plate cancer cells (e.g., CHL-1) in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for 16 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NR4A1 and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Culture and Treatment: Culture HEK293T cells overexpressing Flag-tagged NR4A1.
-
Proteasome Inhibition: Pre-treat cells with 0.5 µM MG132 for 10 minutes to prevent the degradation of the complex.[3]
-
This compound Treatment: Treat cells with 500 nM this compound or DMSO (vehicle control) for 16 hours.[3]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated magnetic beads to pull down NR4A1 and its binding partners.[3]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against the Flag tag (for NR4A1) and VHL to detect the co-precipitated E3 ligase.
Visualizations
References
- 1. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow Cytometry Troubleshooting Tips [elabscience.com]
Validation & Comparative
A Comparative Guide to NR4A1 Inhibition: Evaluating the Efficacy of NR-V04 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NR-V04, a novel proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor 4A1 (NR4A1), with other notable NR4A1 inhibitors. This document synthesizes available experimental data to evaluate their efficacy and mechanisms of action, offering a valuable resource for advancing cancer research and therapeutic development.
Introduction to NR4A1 and Its Inhibition
Nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, is a crucial transcription factor involved in regulating various cellular processes, including proliferation, apoptosis, and inflammation. In the context of cancer, NR4A1 has a dual role, acting as either a tumor promoter or suppressor depending on the cellular context. Its significant role in the tumor microenvironment (TME), particularly in mediating immune suppression, has made it a compelling target for cancer immunotherapy.[1][2]
Several small molecules have been developed to modulate NR4A1 activity. These can be broadly categorized as antagonists, which inhibit its function, and degraders, a newer class of therapeutics that lead to the complete removal of the protein. This guide focuses on comparing the efficacy of the NR4A1 degrader, this compound, with established NR4A1 inhibitors such as Celastrol and DIM-C-pPhOH.
Quantitative Comparison of NR4A1 Inhibitor Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and other NR4A1 inhibitors. It is important to note that the data is compiled from various studies using different cell lines and experimental conditions, which may influence the observed values.
Table 1: In Vitro Degradation Efficiency of this compound
| Compound | Cell Line | Assay | Duration | DC50 (nM) | Reference |
| This compound | CHL-1 (Melanoma) | Western Blot | 16 hours | 228.5 | [3][4] |
| This compound | A375 (Melanoma) | Western Blot | 16 hours | 518.8 | [3][4] |
DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: Comparative Inhibitory Concentrations (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Duration | IC50 (µM) | Reference |
| Celastrol | H460 (NSCLC) | MTT Assay | 48 hours | 1.288 | [5] |
| PC-9 (NSCLC) | MTT Assay | 48 hours | 2.486 | [5] | |
| H520 (NSCLC) | MTT Assay | 48 hours | 1.225 | [5] | |
| A2780 (Ovarian) | MTT Assay | 72 hours | 2.11 | [6] | |
| SKOV3 (Ovarian) | MTT Assay | 72 hours | 2.29 | [6] | |
| HCT-116 (Colon) | MTT Assay | Not Specified | Not Specified | [7] | |
| DIM-C-pPhOH | RKO (Colon Cancer) | Cell Growth Assay | 48 hours | 21.2 | [2] |
| SW480 (Colon Cancer) | Cell Growth Assay | 48 hours | 21.4 | [2] | |
| ACHN (Renal) | Cell Proliferation Assay | Not Specified | 13.6 | [8] | |
| 786-O (Renal) | Cell Proliferation Assay | Not Specified | 13.0 | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: In Vivo Efficacy of this compound vs. Celastrol
| Treatment | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | B16F10 Melanoma | 1.8 mg/kg, i.p., twice a week | Significant tumor growth inhibition | [9] |
| Celastrol | B16F10 Melanoma | Not specified | Increased tumor growth | [9] |
| This compound | MC38 Colon Cancer | 1.8 mg/kg, i.p., twice a week | Significant tumor growth inhibition | [9] |
| Celastrol | MC38 Colon Cancer | Not specified | No tumor growth inhibition | [9] |
Mechanism of Action
This compound: A PROTAC Degrader
This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of NR4A1.[1] It is a heterobifunctional molecule composed of a ligand that binds to NR4A1 (derived from Celastrol), a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of NR4A1, marking it for degradation by the proteasome.[1] This mechanism of action leads to the complete removal of the NR4A1 protein, which can offer a more sustained and profound therapeutic effect compared to simple inhibition. Studies have shown that while this compound effectively degrades NR4A1, its parent compound, Celastrol, does not induce degradation on its own.[4]
Figure 1. Mechanism of this compound-mediated NR4A1 degradation.
Celastrol and DIM-C-pPhOH: NR4A1 Inhibitors
Celastrol is a natural triterpenoid (B12794562) that has been shown to have anti-cancer properties through various mechanisms, including the inhibition of NR4A1. DIM-C-pPhOH is a synthetic diindolylmethane derivative that acts as a direct antagonist of NR4A1, inhibiting its transcriptional activity.[2]
NR4A1 Signaling in Cancer Immunotherapy
NR4A1 plays a critical role in the tumor microenvironment by suppressing the activity of various immune cells, including T cells, B cells, and dendritic cells. By degrading NR4A1, this compound can reverse this immunosuppression and enhance the anti-tumor immune response.[1]
Figure 2. NR4A1's role in the TME and the effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
1. In Vitro NR4A1 Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of NR4A1 by this compound.
-
Cell Seeding: Plate human melanoma cells (e.g., CHL-1, A375) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 16 hours. A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the NR4A1 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 value.
Figure 3. Western blot experimental workflow.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the IC50 values of NR4A1 inhibitors.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the NR4A1 inhibitors and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration.
3. Luciferase Reporter Assay for NR4A1 Transcriptional Activity
This assay is used to measure the ability of compounds to inhibit the transcriptional activity of NR4A1.
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NR4A1 response elements and a plasmid expressing NR4A1. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with the NR4A1 inhibitors or a vehicle control.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition of NR4A1 transcriptional activity is calculated relative to the vehicle-treated control.
Conclusion
This compound represents a novel and promising therapeutic strategy for targeting NR4A1 in cancer. Its unique mechanism of action as a PROTAC degrader offers potential advantages over traditional inhibitors by leading to the complete and sustained removal of the NR4A1 protein. The available data, particularly the in vivo studies, suggest that this compound has superior anti-tumor efficacy compared to Celastrol. However, a direct comparison with a broader range of NR4A1 inhibitors, such as DIM-C-pPhOH, across multiple cancer types and under standardized experimental conditions is needed to fully elucidate its relative potency and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. rupress.org [rupress.org]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits colon cancer cell proliferation by downregulating miR-21 and PI3K/AKT/GSK-3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Preclinical vs. Clinical Showdown: NR-V04, a Novel PROTAC, Challenges Traditional Immunotherapy in Melanoma
For Immediate Release
In the rapidly evolving landscape of melanoma treatment, a novel contender, NR-V04, is emerging from preclinical studies, offering a distinct mechanistic approach compared to established immunotherapies. This guide provides a comprehensive comparison of this compound, a Proteolysis Targeting Chimera (PROTAC) that degrades the nuclear receptor NR4A1, with traditional immunotherapies, primarily immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies. This comparison is tailored for researchers, scientists, and drug development professionals, presenting a detailed analysis of available experimental data, methodologies, and underlying signaling pathways.
Executive Summary
This compound operates by inducing the degradation of NR4A1, a key transcriptional regulator implicated in immune suppression within the tumor microenvironment (TME). Preclinical evidence suggests that this approach leads to a robust anti-tumor response in melanoma models. This is achieved by activating and increasing the infiltration of tumor-infiltrating B cells and effector memory CD8+ T cells, while simultaneously reducing the population of monocytic myeloid-derived suppressor cells (m-MDSCs).
Traditional immunotherapies, such as pembrolizumab (B1139204) (anti-PD-1) and ipilimumab (anti-CTLA-4), function by blocking inhibitory signals on T cells, thereby "releasing the brakes" on the adaptive immune system to attack cancer cells. These therapies have revolutionized melanoma treatment and have demonstrated significant and durable clinical responses in a subset of patients.
This guide will delve into the quantitative differences in efficacy observed in preclinical models for this compound and the extensive clinical data available for traditional immunotherapies. It will also provide detailed experimental protocols for key assays and visualize the distinct signaling pathways through which these therapies exert their effects.
Performance Comparison: this compound (Preclinical) vs. Traditional Immunotherapy (Clinical)
The following tables summarize the available quantitative data for this compound and traditional immunotherapies. It is crucial to note that the data for this compound is derived from preclinical mouse models, while the data for traditional immunotherapies is from human clinical trials. This inherent difference in the stage of development and experimental setting must be considered when interpreting the comparative performance.
| Table 1: Efficacy of this compound in Preclinical Melanoma Models | |
| Parameter | Result |
| Mechanism of Action | NR4A1 Protein Degradation |
| In Vitro NR4A1 Degradation (DC50) | CHL-1 human melanoma cells: 228.5 nMA375 human melanoma cells: 518.8 nM[1][2][3][4][5] |
| In Vivo Tumor Growth Inhibition | Significant inhibition of tumor growth in B16F10, Yummer1.7, and MC38 mouse melanoma models[3][4] |
| Impact on Tumor Microenvironment (TME) | - Tumor-Infiltrating B cells: Significantly increased percentage in the TME[1][4] - Effector Memory CD8+ T cells: Increased percentage in the TME[4] - Monocytic MDSCs: Decreased percentage in the TME[4] |
| Table 2: Efficacy of Traditional Immunotherapies in Advanced Melanoma (Clinical Data) | ||
| Therapy | Parameter | Result |
| Anti-PD-1 Monotherapy (e.g., Pembrolizumab, Nivolumab) | Overall Response Rate (ORR) | 33% - 45% in previously untreated patients[6] |
| 5-Year Overall Survival Rate | Approximately 44% for nivolumab (B1139203) monotherapy[7] | |
| Anti-CTLA-4 Monotherapy (e.g., Ipilimumab) | Overall Response Rate (ORR) | Approximately 18%[8] |
| 5-Year Overall Survival Rate | Approximately 26%[7] | |
| Anti-PD-1 + Anti-CTLA-4 Combination Therapy | Overall Response Rate (ORR) | 58%[7] |
| 5-Year Overall Survival Rate | 52%[7] |
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and traditional immunotherapies lies in their molecular targets and downstream signaling cascades.
This compound and the NR4A1 Signaling Pathway
This compound is a PROTAC designed to bring the E3 ubiquitin ligase VHL in close proximity to the nuclear receptor NR4A1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NR4A1. NR4A1 is known to be a key player in promoting an immunosuppressive TME.[1][4] Its degradation by this compound is hypothesized to reverse this suppression.
Traditional Immunotherapy: PD-1 and CTLA-4 Signaling Pathways
Anti-PD-1 and anti-CTLA-4 antibodies work by disrupting inhibitory signaling pathways that dampen T-cell activity.
PD-1 Pathway: Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T cells. Its ligand, PD-L1, is often expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell proliferation, cytokine release, and cytotoxicity. Anti-PD-1 antibodies block this interaction, restoring the T cell's ability to recognize and kill cancer cells.
CTLA-4 Pathway: Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is another inhibitory receptor on T cells. It competes with the co-stimulatory receptor CD28 for binding to its ligands, B7-1 and B7-2, on antigen-presenting cells (APCs). CTLA-4 has a higher affinity for these ligands, and its engagement leads to the suppression of T-cell activation. Anti-CTLA-4 antibodies block this interaction, allowing for a more robust and sustained T-cell response.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound.
In Vitro NR4A1 Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of NR4A1 protein in melanoma cell lines following treatment with this compound.
Protocol:
-
Cell Culture: Human melanoma cell lines (e.g., CHL-1, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound (or vehicle control) for a specified duration (e.g., 16 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for NR4A1. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The level of NR4A1 is normalized to the loading control, and the half-maximal degradation concentration (DC50) is calculated.
In Vivo Tumor Growth Inhibition Studies in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mouse models of melanoma.
Protocol:
-
Animal Models: C57BL/6 mice are typically used for the B16F10 and Yummer1.7 melanoma models, as well as the MC38 colon adenocarcinoma model.[3][4]
-
Tumor Cell Implantation: A specified number of melanoma cells (e.g., 5 x 10^5 B16F10 cells) are injected subcutaneously into the flank of the mice.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 1.8 mg/kg, twice a week). The control group receives a vehicle solution.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or when signs of morbidity are observed.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Protocol:
-
Tumor Digestion: At the end of the in vivo study, tumors are harvested and mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, B220 for B cells, Gr-1 and CD11b for myeloid-derived suppressor cells).
-
Intracellular Staining (optional): For intracellular markers like transcription factors (e.g., FoxP3 for regulatory T cells), cells are fixed and permeabilized before staining.
-
Flow Cytometry Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell, allowing for the identification and quantification of different immune cell populations.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies and absolute numbers within the tumor.
Future Directions and Conclusion
The emergence of this compound as a preclinical candidate for melanoma immunotherapy presents an exciting new avenue for cancer treatment. Its unique mechanism of action, targeting the degradation of the immunosuppressive factor NR4A1, offers a potential therapeutic strategy for patients who may not respond to or develop resistance to traditional checkpoint inhibitors.
While the preclinical data for this compound is promising, demonstrating significant tumor growth inhibition and favorable modulation of the tumor microenvironment, it is important to underscore that these findings are yet to be translated to the clinical setting. Direct comparative preclinical studies of this compound against anti-PD-1 and anti-CTLA-4 antibodies in standardized melanoma models would provide a more definitive assessment of its relative efficacy.
Conversely, traditional immunotherapies have a well-established track record of clinical benefit in a significant portion of melanoma patients, with long-term survival now a reality for many. The future of melanoma immunotherapy will likely involve a multi-pronged approach, potentially combining agents with distinct mechanisms of action. The potential synergy of this compound with existing checkpoint inhibitors is an area ripe for future investigation.
References
- 1. hibercell.com [hibercell.com]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CTLA-4 blockade in tumor models: an overview of preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
On-Target Efficacy of NR-V04 Validated by Knockout Models: A Comparative Analysis
For Immediate Release
A novel proteolysis-targeting chimera (PROTAC), NR-V04, has demonstrated potent anti-tumor effects by selectively targeting the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1] Crucial validation of its on-target activity has been established through studies utilizing NR4A1 knockout (KO) mouse models, where the therapeutic efficacy of this compound was completely abrogated, confirming NR4A1 as its primary molecular target within the tumor microenvironment (TME).[2] This guide provides a comprehensive comparison of this compound with alternative agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound: Demonstrating On-Target Anti-Tumor Activity
This compound is a first-of-its-kind PROTAC designed to induce the degradation of NR4A1, a key transcription factor implicated in promoting tumor cell aggressiveness and maintaining an immunosuppressive TME.[3][4] In multiple syngeneic tumor models, including MC38 colon adenocarcinoma and B16F10 melanoma, this compound treatment effectively inhibited tumor growth.[5] The definitive evidence of its on-target effect comes from experiments conducted in NR4A1 knockout mice. In these mice, this compound failed to inhibit B16F10 melanoma growth, unequivocally demonstrating that its anti-tumor activity is dependent on the presence of NR4A1.[2]
In contrast, celastrol (B190767), a natural compound also known to interact with NR4A1, failed to inhibit tumor growth in the same B16F10 and MC38 models.[6] Furthermore, in vivo studies showed that while this compound treatment led to the complete degradation of NR4A1 protein in tumors, celastrol treatment did not.[2]
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of this compound and its comparison with celastrol.
Table 1: In Vivo Efficacy of this compound in Syngeneic Tumor Models
| Tumor Model | Treatment | Dosage | Administration | Outcome |
| MC38 Colon Adenocarcinoma | This compound | 1.8 mg/kg | Intraperitoneal (i.p.), twice a week | Significant tumor growth inhibition |
| Yummer1.7 Melanoma | This compound | 1.8 mg/kg | i.p., twice a week | Significant tumor growth inhibition |
| B16F10 Melanoma | This compound | 1.8 mg/kg | i.p., twice a week | Significant tumor growth inhibition |
Table 2: Validation of this compound On-Target Effect in NR4A1 Knockout Mice
| Tumor Model | Mouse Strain | Treatment | Dosage | Administration | Outcome |
| B16F10 Melanoma | Wild-Type | This compound | 1.8 mg/kg | i.p., twice a week | Tumor growth inhibition |
| B16F10 Melanoma | NR4A1-/- (KO) | This compound | 1.8 mg/kg | i.p., twice a week | No tumor growth inhibition |
Table 3: Comparative Efficacy of this compound and Celastrol
| Tumor Model | Treatment | Dosage | Administration | Outcome |
| B16F10 Melanoma | Celastrol | 0.75 mg/kg | i.p., twice a week | No tumor growth inhibition |
| MC38 Colon Adenocarcinoma | Celastrol | 0.75 mg/kg | i.p., twice a week | No tumor growth inhibition |
| MC38 Tumors | This compound | 1.8 mg/kg | i.p., every 4 days | Complete NR4A1 degradation |
| MC38 Tumors | Celastrol | 0.75 mg/kg | i.p., every 4 days | No NR4A1 degradation |
Experimental Protocols
In Vivo Tumor Studies
Cell Lines and Animals: MC38 (colon cancer), Yummer1.7 (melanoma), and B16F10 (melanoma) cell lines were used. Wild-type C57BL/6 mice and NR4A1 knockout (NR4A1-/-) mice on a C57BL/6 background were utilized for the studies.
Tumor Implantation: Syngeneic tumor cells were implanted subcutaneously into the flank of the mice. Treatment was initiated on day 7 after inoculation when tumors became palpable.[5]
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 1.8 mg/kg. Celastrol was administered at a dose of 0.75 mg/kg (equivalent to 1.67 µmol/kg) via the i.p. route. Both treatments were given twice a week.[5]
Tumor Measurement: Tumor volume was monitored regularly. Mice were euthanized when tumors reached the pre-determined endpoint size.
Western Blot Analysis for NR4A1 Degradation
Tumor tissues from treated and control mice were collected at the experimental endpoint. Tumor lysates were prepared and subjected to immunoblotting to detect the levels of NR4A1 protein.[2]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of NR4A1 and the experimental workflow for validating the on-target effects of this compound.
NR4A1 Signaling Pathway in the Tumor Microenvironment.
Mechanism of this compound-mediated NR4A1 Degradation.
Workflow for Validating this compound's On-Target Effects.
References
- 1. oncozine.com [oncozine.com]
- 2. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of NR-V04 with Other PROTAC Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC degrader NR-V04 with another prominent nuclear receptor degrader, ARV-471. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins. This guide focuses on this compound, a novel PROTAC that targets the nuclear receptor subfamily 4 group A member 1 (NR4A1), a key regulator in cancer immunity. To provide a comprehensive performance benchmark, this compound is compared with ARV-471 (Vepdegestrant), a clinically advanced PROTAC targeting the estrogen receptor (ER) for the treatment of ER-positive breast cancer. This comparative analysis will delve into their mechanisms of action, degradation efficacy, and selectivity, offering valuable insights for the drug development community.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound and ARV-471 based on available preclinical data.
| Parameter | This compound | ARV-471 (Vepdegestrant) | Reference |
| Target Protein | Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1) | Estrogen Receptor (ER) | [1][2][3] |
| E3 Ligase Ligand | von Hippel-Lindau (VHL) | Cereblon (CRBN) | [1][3] |
| Mechanism of Action | Induces proteasomal degradation of NR4A1 | Induces proteasomal degradation of ER | [1][3] |
Table 1: General Characteristics of this compound and ARV-471
| Cell Line | Target | DC50 | Dmax | Reference |
| This compound | ||||
| CHL-1 (Melanoma) | NR4A1 | 228.5 nM | >90% (qualitative) | [1] |
| A375 (Melanoma) | NR4A1 | 518.8 nM | >90% (qualitative) | [1] |
| ARV-471 | ||||
| MCF7 (Breast Cancer) | Estrogen Receptor | ~2 nM | >90% | [4][5] |
| T47D (Breast Cancer) | Estrogen Receptor | Not specified | >90% | [6] |
| CAMA-1 (Breast Cancer) | Estrogen Receptor | Not specified | >90% | [3] |
| ZR-75-1 (Breast Cancer) | Estrogen Receptor | Not specified | >90% | [3] |
Table 2: In Vitro Degradation Efficacy of this compound and ARV-471
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the function and evaluation of PROTAC degraders. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. arvinasmedical.com [arvinasmedical.com]
Assessing the Specificity of NR-V04 for NR4A1 Over NR4A2 and NR4A3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NR-V04, a Proteolysis Targeting Chimera (PROTAC), and its specificity for the nuclear receptor subfamily 4 group A member 1 (NR4A1) over its closely related family members, NR4A2 and NR4A3. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows to aid in the assessment of this compound's selectivity.
Data Presentation: Quantitative Comparison of this compound Activity
The primary measure of this compound's specificity is its ability to induce the degradation of its target protein. The following table summarizes the degradation concentration 50 (DC50) values for this compound against NR4A1 in different human melanoma cell lines. Notably, studies have demonstrated that this compound does not induce the degradation of NR4A2 and NR4A3, highlighting its functional selectivity for NR4A1.[1][2]
| Compound | Target | Cell Line | DC50 (nM) | Specificity Note |
| This compound | NR4A1 | CHL-1 | 228.5 | Does not induce degradation of NR4A2 and NR4A3. |
| This compound | NR4A1 | A375 | 518.8 | Does not induce degradation of NR4A2 and NR4A3. |
The warhead of this compound is derived from celastrol (B190767), a natural product known to bind to NR4A1. The binding affinity of celastrol to NR4A1 has been determined, although comprehensive, direct comparative binding data for NR4A2 and NR4A3 is limited. One study indicated that celastrol does not bind to the NR4A2 ligand-binding domain.
| Ligand | Target | Binding Affinity (Kd) |
| Celastrol | NR4A1 | 0.29 µM |
This suggests that the specificity of this compound is, at least in part, driven by the selective binding of its warhead to NR4A1.
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the protein degradation capability and specificity of this compound.
Western Blotting for NR4A Protein Degradation
This protocol is used to quantitatively measure the reduction in cellular levels of NR4A1, NR4A2, and NR4A3 proteins following treatment with this compound.
Materials:
-
Human melanoma cell lines (e.g., CHL-1, A375)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for NR4A1, NR4A2, NR4A3, and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Plate human melanoma cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) or DMSO for a specified time (e.g., 16 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against NR4A1, NR4A2, NR4A3, and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities and normalize the levels of NR4A proteins to the loading control. The DC50 value can then be calculated from the dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of this compound's specificity.
References
Validating the immunomodulatory effects of NR-V04 in different tumor types
A Comparative Analysis of the PROTAC NR4A1 Degrader Against Standard Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent NR-V04 with established immunomodulatory treatments across different tumor types. This compound is a first-in-class Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the nuclear receptor NR4A1, a key regulator of the tumor microenvironment.[1] This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of this compound's potential in cancer immunotherapy.
Executive Summary
This compound offers a unique mechanism of action by targeting NR4A1 for degradation, leading to a favorable modulation of the tumor immune microenvironment.[1] Preclinical studies in melanoma and colon cancer models have demonstrated its potential to inhibit tumor growth and reshape the immune landscape by increasing anti-tumor immune cells and reducing immunosuppressive populations. This guide compares the performance of this compound with standard-of-care immunotherapies, such as checkpoint inhibitors, providing a framework for evaluating its therapeutic potential.
Mechanism of Action: this compound vs. Alternatives
This compound's distinct mechanism of action sets it apart from current immunotherapies.
| Therapy | Mechanism of Action | Target |
| This compound | A PROTAC that brings NR4A1 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NR4A1. This alleviates immune suppression within the tumor microenvironment. | NR4A1 (Nuclear Receptor Subfamily 4 Group A Member 1) |
| Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | Monoclonal antibodies that block inhibitory immune checkpoint proteins on T cells or tumor cells, thereby releasing the "brakes" on the immune system and allowing T cells to attack cancer cells.[2][3] | PD-1, PD-L1, CTLA-4 |
| CAR-T Cell Therapy | Genetically engineering a patient's own T cells to express chimeric antigen receptors (CARs) that recognize and bind to specific antigens on tumor cells, leading to their destruction. | Tumor-specific surface antigens (e.g., CD19) |
| Cancer Vaccines | Introducing tumor-associated antigens into the body to stimulate a specific and lasting anti-tumor immune response. | Tumor-associated antigens |
Preclinical Efficacy: A Comparative Overview
The following tables summarize the preclinical data for this compound and alternative immunotherapies in melanoma and colon cancer mouse models.
Melanoma (B16F10 Syngeneic Model)
| Treatment | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Immunomodulatory Effects | Reference |
| This compound | Intraperitoneal injection | Significant TGI | ↑ Tumor-Infiltrating B cells, ↑ Effector Memory CD8+ T cells, ↓ Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs) | [1] |
| Anti-PD-1 | Intraperitoneal injection | Moderate TGI | ↑ Tumor-Infiltrating CD8+ T cells | [4] |
| Anti-CTLA-4 | Intraperitoneal injection | Modest TGI | ↑ Tumor-Infiltrating CD8+ T cells | [4] |
| Anti-PD-1 + Anti-CTLA-4 | Intraperitoneal injection | Significant TGI | Enhanced infiltration and activation of CD8+ T cells | [4] |
Colon Cancer (CT26 Syngeneic Model)
| Treatment | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Immunomodulatory Effects | Reference |
| This compound | Intraperitoneal injection | Data not yet published in detail, but expected to modulate the tumor microenvironment. | Not explicitly detailed in provided search results. | |
| Anti-PD-L1 | Intraperitoneal injection | Moderate TGI | Induces a switch to pro-inflammatory M1 macrophages. | [5][6] |
| Anti-CTLA-4 | 10 mg/kg, biw, ip | Significant TGI (in 100 mm³ tumors) | ↑ Intratumoral CD8+ and CD4+ T cells, ↓ FOXP3+/CD4+ Treg cells. | [5][7] |
| Anti-PD-L1 + Anti-CTLA-4 | Intraperitoneal injection | Significant TGI and blockage of liver metastasis | Synergistic increase in CD8+ and CD4+ T cells, and reduction in Treg cells. | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound leading to immunomodulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nivolumab (Opdivo) Advanced Treatment for Melanoma - MRA [curemelanoma.org]
- 3. Immunotherapy for Metastatic Melanoma - Pembrolizumab, Keytruda - MRA [curemelanoma.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Dual CTLA-4 and PD-L1 Blockade Inhibits Tumor Growth and Liver Metastasis in a Highly Aggressive Orthotopic Mouse Model of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CTLA-4 immunotherapy exposes differences in immune response along with different tumor progression in colorectal cancer | Aging [aging-us.com]
Cross-Validation of NR-V04's Mechanism of Action: A Human vs. Mouse Cell Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1), in human and mouse cells. The data presented herein is crucial for the cross-validation of preclinical findings and the translation of this novel immunotherapeutic agent into clinical settings.
Executive Summary
This compound is a promising anti-cancer agent that functions by inducing the degradation of NR4A1, a key regulator of immune suppression within the tumor microenvironment (TME).[1][2][3] This guide summarizes in vitro and in vivo data demonstrating a conserved mechanism of action of this compound across human and mouse cells, supporting the relevance of murine models for its preclinical evaluation. This compound effectively degrades NR4A1 in both human and mouse melanoma cell lines, leading to enhanced anti-tumor immunity.[4] This is achieved through the formation of a ternary complex with NR4A1 and the von Hippel-Lindau (VHL) E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of NR4A1.[1][5] The downstream effects include the modulation of various immune cell populations within the TME, such as an increase in tumor-infiltrating B cells and effector memory CD8+ T cells, and a reduction in monocytic myeloid-derived suppressor cells (m-MDSCs).[2][3][6]
Comparative Data on this compound's Activity
The following tables summarize the quantitative data on this compound's performance in both human and mouse cells.
Table 1: In Vitro Degradation of NR4A1 by this compound
| Cell Line | Species | Cell Type | DC50 (nM) | Time Point |
| CHL-1 | Human | Melanoma | 228.5 | 16 hours |
| A375 | Human | Melanoma | 518.8 | 16 hours |
| WM164 | Human | Melanoma | Not specified | Not specified |
| M229 | Human | Melanoma | Not specified | Not specified |
| SM1 | Mouse | Melanoma | Not specified | Not specified |
| SW1 | Mouse | Melanoma | Not specified | Not specified |
DC50: 50% degradation concentration. Data extracted from literature.[2][4]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Mouse Models
| Tumor Model | Mouse Strain | Treatment | Outcome |
| MC38 Colon Adenocarcinoma | C57BL/6 | 1.8 mg/kg this compound, i.p., every 4 days | Significant tumor growth inhibition |
| Yummer1.7 Melanoma | C57BL/6 | 1.8 mg/kg this compound, i.p., every 4 days | Significant tumor growth inhibition |
| B16F10 Melanoma | C57BL/6 | 1.8 mg/kg this compound, i.p., every 4 days | Significant tumor growth inhibition |
| B16F10 Melanoma | NR4A1-/- | 1.8 mg/kg this compound, i.p., every 4 days | No tumor growth inhibition |
| MC38 Colon Adenocarcinoma | NSG | 1.8 mg/kg this compound, i.p., every 4 days | No tumor growth inhibition |
| B16F10 Melanoma | NSG | 1.8 mg/kg this compound, i.p., every 4 days | No tumor growth inhibition |
i.p.: intraperitoneal injection. NSG mice lack T cells, B cells, and NK cells.[4]
Mechanism of Action: Signaling Pathways
The diagrams below illustrate the conserved signaling pathway of this compound in both human and mouse cells.
Caption: this compound mediated degradation of NR4A1.
The following diagram illustrates the downstream effects on the tumor microenvironment.
Caption: this compound's impact on the tumor microenvironment.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Western Blot for NR4A1 Degradation
-
Cell Lysis: Human (CHL-1, A375) and mouse (SM1, SW1) melanoma cells were treated with varying concentrations of this compound or DMSO (vehicle control) for 16 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against NR4A1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Transfection and Treatment: HEK293T cells were transfected with a plasmid expressing Flag-tagged NR4A1.[1] Cells were pre-treated with the proteasome inhibitor MG132 (0.5 μM) for 10 minutes, followed by treatment with either DMSO or this compound (500 nM) for 16 hours.[1][5]
-
Lysis and Immunoprecipitation: Cells were lysed, and the lysate was incubated with anti-Flag antibody conjugated to magnetic beads to pull down NR4A1 and its interacting proteins.[1]
-
Washing and Elution: The beads were washed to remove non-specific binding, and the protein complexes were eluted.
-
Western Blot Analysis: The eluted proteins were analyzed by Western blot using antibodies against NR4A1 and VHL to detect the formation of the ternary complex.[1]
Proximity Ligation Assay (PLA) for Ternary Complex Formation
-
Cell Treatment: CHL-1 and A375 cells were pre-treated with MG132 (0.5 μM) for 10 minutes and then treated with DMSO, celastrol (B190767) (500 nM), or this compound (500 nM) for 16 hours.[5]
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Primary Antibody Incubation: Cells were incubated with primary antibodies against NR4A1 and VHL.
-
PLA Probe Ligation and Amplification: PLA probes (secondary antibodies with attached oligonucleotides) were added, followed by ligation and amplification steps according to the manufacturer's protocol.
-
Imaging: The PLA signals, which appear as fluorescent dots when NR4A1 and VHL are in close proximity, were visualized and quantified using fluorescence microscopy.[1]
In Vivo Tumor Growth Studies
-
Tumor Cell Implantation: Syngeneic mouse tumor cells (MC38, Yummer 1.7, or B16F10) were implanted subcutaneously into the flanks of 7 to 9-week-old mice.[1]
-
Treatment: When tumors became palpable (around day 7), mice were treated with this compound (1.8 mg/kg) or vehicle via intraperitoneal injection every four days.[4]
-
Tumor Measurement: Tumor volume was measured regularly until the tumors reached the endpoint size.[4]
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells: For mechanistic studies, tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., B220 for B cells) for analysis by flow cytometry.[1]
Comparison with Alternatives: this compound vs. Celastrol
Celastrol, a natural compound, is also an antagonist of NR4A1. However, studies have shown that celastrol does not induce the degradation of the NR4A1 protein.[4] In contrast to this compound, celastrol treatment either increased the growth of B16F10 tumors or failed to inhibit the growth of MC38 tumors in mice.[4] This highlights the superior anti-tumor efficacy of the PROTAC-mediated degradation approach of this compound.
Caption: Logical comparison of this compound and Celastrol.
Conclusion
The available data strongly supports a conserved mechanism of action for this compound in both human and mouse cells. This PROTAC effectively induces the degradation of NR4A1, leading to a robust anti-tumor immune response in preclinical mouse models. The direct comparison with the NR4A1 antagonist, celastrol, further underscores the therapeutic advantage of targeted protein degradation. These findings provide a solid foundation for the continued development of this compound as a novel cancer immunotherapy and validate the use of murine models for its further preclinical characterization. Future studies should continue to explore the detailed molecular interactions and downstream signaling events in both species to further refine its clinical translation.
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
A Comparative Safety Profile Analysis: NR-V04 Versus Approved Immunotherapies
A guide for researchers and drug development professionals on the emerging safety landscape of a novel immunotherapy, NR-V04, in contrast to established treatments.
In the rapidly evolving field of cancer immunotherapy, the development of novel agents with improved safety profiles is a paramount goal. This compound, a first-in-class proteolysis-targeting chimera (PROTAC) that induces the degradation of the nuclear receptor NR4A1, has demonstrated a promising preclinical safety profile.[1][2][3][4][5][6][7] This guide provides a comparative analysis of the currently available safety data for this compound against established immunotherapeutic classes, namely immune checkpoint inhibitors and CAR-T cell therapies.
Important Disclaimer: The safety data for this compound is currently limited to preclinical in vitro and in vivo mouse models. In contrast, the safety profiles of approved immunotherapies such as pembrolizumab (B1139204), nivolumab (B1139203), ipilimumab, axicabtagene ciloleucel, and tisagenlecleucel are based on extensive human clinical trial data. Therefore, this comparison is not a direct head-to-head evaluation and should be interpreted with caution. The preclinical findings for this compound are not necessarily predictive of its safety profile in humans.
This compound: Preclinical Safety Overview
This compound has been reported to exhibit an "excellent safety profile" in preclinical studies.[1][2][3][4][5][6][7][8] In vivo experiments in mice have shown no significant changes in body weight or complete blood count parameters at therapeutic doses.[8] This favorable preclinical safety is attributed to its high specificity as a PROTAC targeting NR4A1, potentially reducing the off-target effects that can lead to toxicity.[8]
Mechanism of Action of this compound
This compound is a bifunctional molecule designed to bring the target protein, NR4A1, into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NR4A1 by the proteasome. By degrading NR4A1, which is a key regulator of T-cell exhaustion and immune suppression within the tumor microenvironment, this compound aims to reactivate anti-tumor immunity.[1][2][6][7]
Caption: Mechanism of this compound-mediated NR4A1 degradation.
Comparative Safety with Approved Immunotherapies
The safety profiles of approved immunotherapies are characterized by a range of immune-related adverse events (irAEs), which result from the activation of the immune system against the body's own tissues. The nature and severity of these adverse events differ between drug classes.
Immune Checkpoint Inhibitors
Immune checkpoint inhibitors, such as pembrolizumab (anti-PD-1), nivolumab (anti-PD-1), and ipilimumab (anti-CTLA-4), have revolutionized cancer treatment. However, they are associated with a distinct spectrum of irAEs.
Table 1: Common Immune-Related Adverse Events of Checkpoint Inhibitors
| Adverse Event Category | Pembrolizumab (Anti-PD-1)[3][9][10] | Nivolumab (Anti-PD-1)[11][12][13][14][15] | Ipilimumab (Anti-CTLA-4)[16][17][18][19] |
| Dermatologic | Rash, Pruritus | Rash, Pruritus | Rash, Pruritus, Vitiligo |
| Gastrointestinal | Diarrhea, Colitis, Nausea | Diarrhea, Colitis | Diarrhea, Colitis (often more severe) |
| Endocrine | Hypothyroidism, Hyperthyroidism, Hypophysitis, Adrenal insufficiency | Hypothyroidism, Hyperthyroidism, Thyroiditis | Hypophysitis, Hypothyroidism, Hyperthyroidism |
| Hepatic | Hepatitis, Elevated liver enzymes | Hepatitis, Elevated liver enzymes | Hepatitis, Elevated liver enzymes |
| Pulmonary | Pneumonitis | Pneumonitis | Pneumonitis |
| Musculoskeletal | Arthralgia, Myalgia | Arthralgia, Myalgia | Arthralgia |
| General | Fatigue, Pyrexia, Decreased appetite | Fatigue, Pyrexia | Fatigue, Infusion reactions |
Note: The incidence and severity of adverse events can vary based on the cancer type, patient population, and whether the drug is used as monotherapy or in combination.
CAR-T Cell Therapies
Chimeric Antigen Receptor (CAR)-T cell therapies, such as axicabtagene ciloleucel and tisagenlecleucel, are personalized treatments involving the genetic modification of a patient's T cells to target cancer cells. Their safety profile is dominated by two major, potentially life-threatening toxicities: Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).
Table 2: Key Adverse Events of CAR-T Cell Therapies
| Adverse Event | Axicabtagene Ciloleucel[1][2][20][21][22] | Tisagenlecleucel[4][5][23][24][25] |
| Cytokine Release Syndrome (CRS) | Occurs in a high percentage of patients, with a proportion experiencing severe (Grade ≥3) CRS. | A common adverse event, with a significant number of patients experiencing severe CRS. |
| Neurological Toxicities (ICANS) | A notable risk, with a subset of patients developing severe neurotoxicity. | Occurs frequently, with a proportion of cases being severe. |
| Prolonged Cytopenias | Neutropenia, anemia, and thrombocytopenia are common. | Can lead to prolonged periods of low blood cell counts. |
| Infections | Increased risk of infections due to cytopenias and B-cell aplasia. | A significant concern, particularly in the context of hypogammaglobulinemia. |
| Hypogammaglobulinemia | Can be a long-term complication requiring immunoglobulin replacement. | A common finding, increasing the risk of infection. |
Experimental Protocols
Detailed experimental protocols for the clinical trials of approved immunotherapies are extensive and publicly available through clinical trial registries. The preclinical safety assessment of a novel agent like this compound typically follows a standardized workflow.
General Workflow for Preclinical Safety and Toxicity Assessment
The evaluation of a new chemical entity's safety profile before it can be tested in humans involves a series of in vitro and in vivo studies.
Caption: A typical workflow for preclinical safety assessment.
Conclusion
The preclinical data for this compound suggests a favorable safety profile, which is a significant advantage for a novel immunotherapeutic agent. Its high specificity for NR4A1 degradation may translate to a wider therapeutic window and fewer off-target toxicities compared to some existing therapies. However, it is crucial to underscore that the true safety profile of this compound in humans will only be determined through rigorous clinical trials. The well-documented adverse event profiles of approved checkpoint inhibitors and CAR-T cell therapies provide a critical benchmark for the future clinical development of this compound and other next-generation immunotherapies. As this compound progresses towards clinical evaluation, a key focus will be to ascertain whether its promising preclinical safety translates into a manageable and differentiated safety profile in patients.
References
- 1. Safety evaluation of axicabtagene ciloleucel for relapsed or refractory large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety | YESCARTA® (axicabtagene ciloleucel) [yescartahcp.com]
- 3. Select Adverse Reactions for KEYTRUDA® (pembrolizumab) [keytrudahcp.com]
- 4. ashpublications.org [ashpublications.org]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. rupress.org [rupress.org]
- 7. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retrospective analysis of clinical trial safety data for pembrolizumab reveals the effect of co-occurring infections on immune-related adverse events | PLOS One [journals.plos.org]
- 10. droracle.ai [droracle.ai]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | The real-world safety of Nivolumab: a pharmacovigilance analysis based on the FDA adverse event reporting system [frontiersin.org]
- 14. The real-world safety of Nivolumab: a pharmacovigilance analysis based on the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-World Safety and Efficacy of Nivolumab in Advanced Squamous and Nonsquamous Non-Small-Cell Lung Cancer: A Retrospective Cohort Study in Croatia, Hungary, and Malta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ipilimumab and Its Toxicities: A Multidisciplinary Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune-Mediated Adverse Events Associated with Ipilimumab CTLA-4 Blockade Therapy: The Underlying Mechanisms and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Safety and Efficacy of Axicabtagene Ciloleucel versus Standard of Care in Patients 65 Years of Age or Older with Relapsed/Refractory Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tisagenlecleucel (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 24. Adverse Events & Safety | KYMRIAH® (tisagenlecleucel) | HCP [kymriah-hcp.com]
- 25. Understanding Side Effects | KYMRIAH® (tisagenlecleucel) [us.kymriah.com]
A Comparative Analysis of NR-V04: Benchmarking Against Leading Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel NR4A1 degrader, NR-V04, against other well-characterized protein degraders. The data presented herein is intended to offer an objective assessment of this compound's potency and efficacy, supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
Quantitative Performance Analysis
The degradation efficiency of this compound and other prominent degraders is summarized in the table below. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for evaluating the potency and efficacy of a degrader, respectively.
| Degrader | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) | Recruited E3 Ligase |
| This compound | NR4A1 | CHL-1 | 228.5 [1][2][3] | Not Reported | VHL [1] |
| A375 | 518.8 [1][2][3] | Not Reported | VHL [1] | ||
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1[1][3][4][5] | >85-90[1][5] | Cereblon (CRBN)[6] |
| ARV-471 | Estrogen Receptor (ER) | MCF-7 | ~1.8-2[2][7][8] | >90[2] | Cereblon (CRBN)[4] |
| dBET1 | BRD4 | Various | 430[9] | Not Reported | Cereblon (CRBN)[9][10] |
| MZ1 | BRD4 | HeLa, 22Rv1 | <100[4] | Not Reported | VHL[10][11] |
| Fulvestrant | Estrogen Receptor (ER) | MCF-7 | ~0.44-0.66[12] | Not Reported | None (SERD) |
Experimental Protocols
The following is a detailed methodology for determining the DC50 and Dmax of a protein degrader using Western Blot analysis, a standard and widely accepted technique in the field.
Protocol: Determination of DC50 and Dmax by Western Blot
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., CHL-1 or A375 for this compound) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare a stock solution of the degrader (e.g., this compound) in a suitable solvent, typically DMSO.
-
Perform serial dilutions of the degrader in complete cell culture medium to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest degrader concentration).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader.
-
Incubate the cells for a predetermined period (e.g., 16 hours for this compound) to allow for protein degradation.
3. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NR4A1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Data Acquisition and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the percentage of remaining protein for each degrader concentration relative to the vehicle-treated control (set at 100%).
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.
Visualized Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key processes involved in protein degradation by PROTACs and the experimental procedures for their evaluation.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part I) [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Analysis of NR-V04's Immunomodulatory Effects on Diverse Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the proteolysis-targeting chimera (PROTAC), NR-V04, and its impact on key immune cell populations within the tumor microenvironment (TME). This compound is a first-in-class PROTAC designed to induce the degradation of the nuclear receptor NR4A1, a transcription factor implicated in maintaining an immune-suppressive TME.[1][2][3] By targeting NR4A1 for degradation, this compound reshapes the TME from a suppressive to an active anti-tumor state.[4][5] This document objectively compares the functional state of immune cells with and without this compound treatment, supported by experimental data, to elucidate its therapeutic potential in cancer immunotherapy.
Mechanism of Action: NR4A1 Degradation
This compound functions as a molecular bridge, simultaneously binding to the NR4A1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This induced proximity results in the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[4][6] This targeted degradation is rapid, occurring within hours of treatment in vitro, and sustained, lasting for at least four days in vivo.[2][4] Unlike inhibitors that may only block a single protein function, this compound completely removes the NR4A1 protein, effectively eliminating all its downstream effects.[4][7]
Comparative Impact on Immune Cell Subsets
This compound treatment elicits distinct and significant changes across multiple immune cell lineages within the TME. The primary effects observed are a potent activation of B and T cells and a reduction in suppressive myeloid cells.[6][8]
B Cells: Induction and Activation
A novel and significant finding is this compound's ability to robustly induce the infiltration and activation of B cells within the tumor.[2][4] This effect is critical to its anti-tumor activity, as the therapeutic efficacy of this compound is completely abolished in mice lacking mature B cells.[1][4]
-
Quantitative Impact: In the B16F10 melanoma model, this compound treatment increased the percentage of tumor-infiltrating B cells (B220+) from 14.7% in control animals to 30.1%.[8]
-
Phenotypic Changes: The induced B cell population primarily consists of plasmablasts (CD38+CD138−), which are known for rapid antibody production.[4][8] Furthermore, this compound enhances the expression of B cell receptor (BCR) isotypes IgD+IgM− and IgD+IgM+, suggesting a heightened response to tumor antigens.[4][9]
-
Selective Action: This B cell modulation is highly selective to the TME, with no significant changes observed in the spleen or blood, minimizing the risk of systemic autoimmune side effects.[4][8]
T Cells: Reversal of Exhaustion and Memory Formation
NR4A1 is a known key regulator of T cell exhaustion and dysfunction.[10][11] By degrading NR4A1, this compound reinvigorates the T cell response against the tumor.
-
Effector Memory T Cells: Treatment with this compound leads to a significant increase in the percentage of effector memory CD8+ T cells (Tem) in the spleen.[4][8] This suggests this compound may provide systemic, long-term protection against tumor recurrence.[4]
-
Reversal of Exhaustion: In vitro studies demonstrate that this compound significantly reduces the population of exhausted CD8+ T cells (Texh).[9] The deletion of NR4A family members in CAR T cells has been shown to enhance their anti-tumor efficacy and reduce the expression of inhibitory receptors like PD-1 and TIM3.[10]
Myeloid Cells: Inhibition of Suppressive Populations
Myeloid-derived suppressor cells (MDSCs) are a major obstacle to effective anti-tumor immunity. This compound directly counters this suppressive population.
-
Quantitative Impact: this compound treatment significantly decreases the percentage of monocytic MDSCs (m-MDSCs) in both the tumor and the blood.[4][8]
-
Functional Implication: By reducing the number of m-MDSCs, this compound alleviates a major source of immune suppression, which in turn enhances the function of both T and B cells.[4][8]
Natural Killer (NK) Cells: Inferred Enhancement of Cytotoxicity
While direct studies on this compound's effect on NK cells are limited in the provided literature, the role of its target, NR4A1, is established. NR4A1 expression in NK cells is associated with diminished cytotoxicity.[1][12]
-
Inferred Effect: Overexpression of NR4A1 in NK cells has been shown to decrease their ability to kill cancer cells.[12] Therefore, it is strongly inferred that the degradation of NR4A1 by this compound would restore or enhance the cytotoxic function of tumor-infiltrating NK cells, contributing to its overall anti-tumor effect.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various immune cell subsets as reported in preclinical melanoma models.
| Immune Cell Subset | Parameter Measured | Vehicle Control | This compound Treatment | Location | Reference |
| Tumor-Infiltrating B Cells | % of B220+ cells | 14.7% | 30.1% | Tumor (B16F10) | [8] |
| CD8+ T Cells | % Effector Memory (Tem) | Baseline | Significantly Increased | Spleen | [4][8] |
| CD8+ T Cells | % Exhausted (Texh) | Baseline | Significantly Decreased | In Vitro (Human) | [9] |
| Myeloid Cells | % m-MDSCs | Baseline | Significantly Decreased | Tumor & Blood | [4][8] |
Key Experimental Protocols
The findings presented are based on rigorous preclinical experimental designs. Below are the methodologies for the key experiments cited.
In Vivo Tumor Model and Treatment
-
Animal Models: Syngeneic mouse models, including B16F10 and Yumm1.7 melanoma, were used.[4]
-
Tumor Implantation: A minimal number of tumor cells capable of producing tumors in wild-type mice were implanted.[1]
-
Treatment Protocol: When tumors reached approximately 1 cm in diameter, mice were treated with this compound (1.8 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[4][8] The treatment was administered twice, on day 1 and day 4.[8]
-
Sample Collection: Tumors, spleens, and blood were collected for analysis on day 7.[8]
Immune Cell Analysis by Flow Cytometry
-
Sample Preparation: Tumors and spleens were collected and processed into single-cell suspensions.[4]
-
Staining: Cells were stained with fluorescently labeled antibodies specific for surface markers to identify different immune cell populations. Key markers included:
-
Data Acquisition: Stained cells were analyzed on a flow cytometer to quantify the percentage of each cell population.[4]
NR4A1 Degradation Assay
-
Cell Lines: Human melanoma cell lines (e.g., CHL-1) were used.[4]
-
Protocol: Cells were pre-treated with a proteasome inhibitor (MG132) or a VHL ligand (VHL-032) for 10 minutes to confirm the mechanism of degradation.[4] Subsequently, cells were treated with this compound (e.g., 500 nM) for a specified time (e.g., 16 hours).[4]
-
Analysis: Cell lysates were collected, and the protein levels of NR4A1 were determined by immunoblotting (Western blot) to measure the extent of degradation.[4]
Conclusion and Future Directions
This compound represents a promising immunotherapeutic agent that functions by degrading the key immune checkpoint regulator, NR4A1. Its multi-pronged mechanism of action—simultaneously boosting B cell infiltration, enhancing effector T cell memory, and reducing myeloid-derived suppressor cells—provides a comprehensive reprogramming of the tumor microenvironment.[1][4][6] The data strongly support that this compound's effects are potent and selective to the tumor, offering a potential therapeutic advantage.
The logical relationship between this compound's action and its anti-tumor effect is summarized below.
Future studies should continue to explore the efficacy of this compound in a broader range of cancer models, particularly those with high B cell infiltration, where it may be most effective.[6] Combination therapies, for instance with traditional checkpoint inhibitors, could also unlock synergistic anti-tumor responses.
References
- 1. rupress.org [rupress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Lineage-Specific Functions of NR4A1 for Cancer Immunotherapy [mdpi.com]
- 8. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NR4A transcription factors control T cell dysfunction programs [acir.org]
- 11. Genome-wide analysis identifies NR4A1 as a key mediator of T cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Long-Lasting Pharmacodynamic Effects of NR-V04 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacodynamic effects of NR-V04, a novel proteolysis-targeting chimera (PROTAC), against alternative therapeutic strategies. The data presented herein, supported by detailed experimental protocols, validates the potent and durable in vivo activity of this compound in modulating the tumor microenvironment through the targeted degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).
Comparative Pharmacodynamic and Pharmacokinetic Profile
This compound demonstrates a superior and long-lasting pharmacodynamic effect compared to its warhead component, celastrol, with a favorable safety profile. The following table summarizes key quantitative data from in vivo studies.
| Parameter | This compound | Celastrol (Warhead) |
| Target | NR4A1 Degradation | Multiple targets |
| In Vivo Half-life (i.p.) | 8.6 hours[1][2] | Not specified in the provided context |
| NR4A1 Degradation Duration (in vivo) | Significant degradation persists for at least 3 to 4 days after treatment[1][3][4] | No significant change in NR4A1 expression[1] |
| Effective In Vivo Dose | 1.8 mg/kg[1][2][5] | Not specified for NR4A1-specific effects |
| Safety Profile | Excellent safety profile in vivo[1][3] | Associated with adverse effects such as hepatotoxicity and nephrotoxicity[1][2] |
| Mechanism of Action | Induces proteasome-mediated degradation of NR4A1[1] | Not applicable for NR4A1 degradation |
Mechanism of Action: this compound Signaling Pathway
This compound functions as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In the case of this compound, it specifically targets NR4A1 for degradation via the Von Hippel-Lindau (VHL) E3 ligase.[1] This degradation alleviates immune suppression within the tumor microenvironment.[1][6][7]
Caption: this compound mechanism of action leading to immunomodulation.
Experimental Protocols
The following methodologies were employed in the in vivo validation of this compound's pharmacodynamic effects.
In Vivo Pharmacodynamic Study
-
Animal Model: Mice bearing MC38 colon adenocarcinoma tumors.[1]
-
Dosing: Mice were administered two doses of this compound at 1.8 mg/kg via intraperitoneal (i.p.) injection.[1][2]
-
Sample Collection: Tumor tissues were collected at 1, 2, 3, and 4 days following the final treatment.[1]
-
Analysis: Tumor lysates were analyzed by immunoblotting to assess the levels of NR4A1 protein, with each lane representing an individual tumor lysate.[1]
Pharmacokinetic (PK) Analysis
-
Animal Model: Wild-type mice.[1]
-
Administration: this compound was administered via both intravenous (i.v.) and intraperitoneal (i.p.) injections.[5]
-
Parameters Measured: The study determined the half-life, absorption (F%), and clearance rate of this compound.[1][2]
Tumor Growth Inhibition Studies
-
Animal Models: Mice bearing MC38 colon adenocarcinoma, Yummer 1.7 melanoma, or B16F10 melanoma tumors.[1]
-
Treatment Regimen: Treatment was initiated on day 7 post-inoculation of cancer cells when tumors were palpable.[5] Mice received 1.8 mg/kg of this compound via i.p. injection twice a week.[5]
-
Endpoint: The study continued until the tumors reached a predetermined endpoint size of 2 cm in diameter.[1]
Immune Response Modulation Analysis
-
Animal Model: Mice with tumors approximately 1 cm in diameter to minimize the influence of tumor size on the immune microenvironment.[1]
-
Treatment: Tumor-bearing mice were treated with two doses of this compound on day 1 and day 4.[1]
-
Sample Collection: Tumors were collected on day 7 for analysis.[1]
-
Analysis: The study assessed the modulation of different immune cell populations within the tumor microenvironment, such as tumor-infiltrating B cells.[1]
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncozine.com [oncozine.com]
- 5. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of VHL in NR-V04-Mediated Degradation of NR4A1: A Comparative Guide
This guide provides a detailed analysis of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase's essential role in the mechanism of NR-V04, a Proteolysis-Targeting Chimera (PROTAC) designed to degrade the nuclear receptor NR4A1. NR4A1 is a key therapeutic target in cancer immunotherapy due to its role in maintaining an immune-suppressive tumor microenvironment.[1][2][3] This document compares the VHL-dependent degradation pathway with other systems and presents the supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a bifunctional molecule that acts as a molecular bridge.[1] One end binds to the target protein, NR4A1, and the other end binds to the VHL E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (NR4A1-NR-V04-VHL).[4] Once this complex is formed, VHL, as part of the Cullin-RING E3 ligase (CRL) complex, polyubiquitinates NR4A1.[5][6] This ubiquitination marks NR4A1 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[1][4]
Caption: Signaling pathway of this compound-mediated, VHL-dependent degradation of the NR4A1 protein.
Quantitative Data on this compound Performance
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below summarizes its degradation capability and pharmacokinetic properties.
Table 1: In Vitro Degradation of NR4A1 by this compound
| Cell Line | Description | DC₅₀ (50% Degradation Concentration) | Treatment Time | Reference |
| CHL-1 | Human Melanoma | 228.5 nM | 16 hours | [4][7] |
| A375 | Human Melanoma | 518.8 nM | 16 hours | [7][8] |
Table 2: Pharmacokinetic (PK) Parameters of this compound in Mice
| Administration Route | Half-life (t₁/₂) | Reference |
| Intraperitoneal (i.p.) | 8.6 hours | [4] |
| Intravenous (i.v.) | 5.36 hours | [4] |
Comparison with Alternative Degradation Strategies
While this compound utilizes VHL, the PROTAC technology is versatile and can employ other E3 ligases. The most common alternative is Cereblon (CRBN). The choice of E3 ligase can influence the PROTAC's solubility, degradation efficiency, and potential for off-target effects. For instance, some CRBN-based PROTACs targeting p38α were found to have poor solubility, which prompted the development of more soluble VHL-based alternatives.[9] VHL is widely expressed across various tissues, making it a robust choice for developing PROTACs against a wide range of protein targets.[10]
Caption: Logical comparison of VHL-based PROTACs versus alternative E3 ligase (CRBN) systems.
Experimental Protocols for Confirming VHL's Role
Several key experiments are performed to conclusively establish that this compound-mediated degradation is dependent on VHL and the proteasome.
References
- 1. rupress.org [rupress.org]
- 2. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Preclinical Data for NR-V04: A Comparative Analysis
Disclaimer: The following guide is based on a hypothetical scenario where preclinical data for a compound designated "NR-V04" has been published and independently verified. As of the latest search, no public data exists for a compound with this specific name. The data, protocols, and pathways presented here are illustrative examples created to match the user's request format and should not be considered factual scientific information about any real-world compound.
Introduction
This compound is a novel small molecule inhibitor targeting the aberrant signaling often implicated in specific oncological indications. Published preclinical studies have suggested its potential as a therapeutic agent. This guide provides a summary of the initial findings and compares them with data from a hypothetical independent verification study. The aim is to offer researchers an objective overview of the compound's performance and the methodologies used for its evaluation.
Comparative Quantitative Data
The following tables summarize the key quantitative findings from the originally published study and a subsequent independent verification study.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | Published IC50 (nM) | Independently Verified IC50 (nM) | Fold Difference |
| This compound | Kinase X | 15.2 | 18.5 | 1.22 |
| This compound | Kinase Y (Off-target) | > 10,000 | > 10,000 | N/A |
| Control Inhibitor | Kinase X | 25.8 | 28.1 | 1.09 |
Table 2: Cell-Based Proliferation Assay (MTT)
| Cell Line | Treatment | Published GI50 (µM) | Independently Verified GI50 (µM) | Fold Difference |
| Cancer Line A | This compound | 0.5 | 0.8 | 1.60 |
| Cancer Line B | This compound | 1.2 | 1.5 | 1.25 |
| Normal Fibroblast | This compound | > 50 | > 50 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.
-
Methodology: A luminescence-based kinase assay was employed. Recombinant human Kinase X was incubated with this compound at varying concentrations (0.1 nM to 100 µM) in a kinase buffer. The reaction was initiated by adding ATP and a suitable substrate. After a 60-minute incubation at room temperature, a reagent was added to stop the reaction and generate a luminescent signal inversely proportional to the kinase activity. The signal was read using a plate-based luminometer. Data were normalized to controls and the IC50 values were calculated using a four-parameter logistic curve fit.
2. Cell-Based Proliferation Assay (MTT)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology: Cancer Line A and B, along with a normal fibroblast line, were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound (0.01 µM to 100 µM) for 72 hours. After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. The half-maximal growth inhibition concentration (GI50) was determined by plotting the percentage of cell growth inhibition against the drug concentration.
Visualizations: Pathways and Workflows
Diagram 1: Hypothetical this compound Signaling Pathway
Caption: Proposed mechanism of action for this compound in an oncogenic signaling cascade.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Safety Operating Guide
Proper Disposal Procedures for NR-V04: A Guide for Laboratory Professionals
The proper disposal of NR-V04, a potent PROTAC (Proteolysis Targeting Chimera) based NR4A1 degrader, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its nature as a biologically active small molecule, this compound and any materials contaminated with it must be handled and disposed of as hazardous chemical waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of exposure to researchers and prevent environmental contamination.[1]
Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or flushed down the drain.[1] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound in a research setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and the initial steps of disposal should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound.[1][2] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | A fit-tested N95 respirator or higher, especially when handling the solid compound or if aerosolization is possible. | Minimizes the risk of inhalation.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is the complete containment and segregation of all contaminated materials, followed by disposal through a certified hazardous waste management program.[1]
Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.[1][3] All materials that have come into contact with this compound must be treated as hazardous waste.[2]
-
Solid Waste: Includes unused or expired solid this compound, contaminated PPE (gloves, lab coats), absorbent paper, wipes, and plastic labware (e.g., pipette tips, centrifuge tubes, vials).[1][2]
-
Liquid Waste: Encompasses unused stock solutions, experimental solutions, contaminated cell culture media, and the first rinse from cleaning contaminated glassware.[1]
-
Sharps Waste: Consists of any contaminated needles, syringes, or glass Pasteur pipettes.
Waste Collection and Containment
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] The container must be kept closed except when adding waste.[4][5]
-
Liquid Waste: Collect in a dedicated, sealed, and shatter-resistant container.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] Ensure the container is chemically compatible with any solvents used.[3]
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.
Container Labeling
Accurate and clear labeling of all waste containers is a regulatory requirement and is essential for safety.[1][6] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound (PROTAC NR4A1 degrader)".
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed").
-
The approximate concentration and quantity.
-
The date waste was first added to the container (accumulation start date).[2]
-
The name and contact information of the principal investigator or research group.
Storage in the Laboratory
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][6][7] This area must be under the control of laboratory personnel.[3]
-
Store waste containers in secondary containment to catch any potential leaks.[3]
-
Ensure incompatible wastes are segregated to prevent accidental reactions.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[5][6]
Final Disposal
-
When a waste container is full (typically around 75-80% capacity to prevent spills), seal it securely.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
EHS personnel are trained to handle the transport and final disposal of chemical waste in accordance with all federal, state, and local regulations.[6]
Experimental Decontamination Protocol
For decontaminating surfaces or glassware that have come into contact with this compound, follow this procedure:
-
Initial Wipe: Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in one direction. Dispose of the wipe as solid hazardous waste.
-
Rinse: With a new wipe moistened with sterile water, rinse the surface using the same technique to remove any detergent residue. Dispose of the wipe.
-
Final Decontamination: Use a new wipe moistened with 70% ethanol (B145695) or isopropanol (B130326) to wipe the surface again. Allow the surface to air dry completely. Dispose of the wipe as hazardous waste.
For glassware, the first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to consult with your EHS office.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling NR-V04
Disclaimer: This document provides essential safety and logistical information for handling NR-V04 based on general best practices for potent, cytotoxic research compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance must be supplemented by a comprehensive, institution-specific risk assessment before any handling occurs.
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the NR4A1 nuclear receptor, a target in cancer immunotherapy research.[1][2][3] Due to its mechanism of action and intended application, this compound should be handled as a potentially hazardous and cytotoxic compound. Strict adherence to safety protocols is essential to minimize exposure risk to laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be guided by a thorough risk assessment of the specific procedures being performed. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood/ventilated balance enclosure- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[4] Engineering controls and full respiratory protection are the primary defense. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation | - Certified chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[4] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure location, following the supplier's temperature recommendations. Access should be restricted to authorized personnel.
-
-
Preparation and Handling:
-
All handling of solid this compound and concentrated solutions must be performed within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
-
Before starting, ensure all necessary PPE is donned correctly.
-
Use dedicated labware (e.g., spatulas, glassware) for handling the compound. If not disposable, have a dedicated decontamination procedure.
-
When preparing solutions, add solvent to the powdered compound slowly to avoid splashing.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Access a spill kit containing appropriate absorbent materials, decontamination solutions, and waste bags.
-
Don the appropriate level of PPE, including respiratory protection if the spill involves powder.
-
Cover the spill with absorbent material, working from the outside in.
-
Treat the spill area with a deactivating solution (e.g., 10% bleach solution followed by a water rinse, if compatible with the solvent and surfaces), or as dictated by your institution's EHS guidelines.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.[6][7] Proper segregation is mandatory for safe and compliant disposal.[6]
-
Waste Segregation:
-
Bulk Cytotoxic Waste: Includes unused or expired this compound, concentrated stock solutions, and grossly contaminated items. This waste must be collected in a primary container that is sealed, clearly labeled "Cytotoxic Waste" or "Hazardous Waste," and placed in a secondary leak-proof container.
-
Trace Cytotoxic Waste: Includes items with minimal contamination, such as empty vials, pipette tips, gloves, lab coats, and other disposable PPE.[8] These items should be collected in designated, puncture-resistant containers or durable, sealed bags labeled "Trace Cytotoxic Waste" and "Incinerate Only".[8]
-
Sharps: Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[9]
-
-
Final Disposal:
-
All categories of this compound waste must be disposed of through a licensed hazardous waste management service.
-
High-temperature incineration is the required disposal method for cytotoxic and cytostatic wastes.[10]
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[6]
-
Experimental Workflow Diagram
The following diagram illustrates the key procedural stages for the safe handling of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
